1,1-Ethanediol
Description
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Structure
3D Structure
Properties
CAS No. |
4433-56-1 |
|---|---|
Molecular Formula |
C2H6O2 |
Molecular Weight |
62.07 g/mol |
IUPAC Name |
ethane-1,1-diol |
InChI |
InChI=1S/C2H6O2/c1-2(3)4/h2-4H,1H3 |
InChI Key |
AZHSSKPUVBVXLK-UHFFFAOYSA-N |
SMILES |
CC(O)O |
Canonical SMILES |
CC(O)O |
Other CAS No. |
4433-56-1 |
Synonyms |
1,1-ethanediol acetaldehyde hydrate |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Structural Properties and Conformation of 1,1-Ethanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Ethanediol (CH₃CH(OH)₂), a geminal diol, is the hydrate (B1144303) of acetaldehyde (B116499). While its isomer, 1,2-ethanediol (B42446) (ethylene glycol), is a widely studied and utilized chemical, this compound has garnered significant interest in theoretical and astrophysical chemistry due to its predicted high stability. Computational studies have identified it as the most stable isomer of C₂H₆O₂, suggesting its potential abundance in various environments, including the interstellar medium. Understanding the intrinsic structural properties and conformational landscape of this compound is crucial for its identification in these environments and for comprehending its potential role in chemical processes. This technical guide provides a comprehensive overview of the structural parameters, conformational analysis, and the experimental and computational methodologies employed in the study of this intriguing molecule.
Core Structural Properties
The structural integrity of this compound is defined by its bond lengths, bond angles, and the spatial arrangement of its constituent atoms. High-level ab initio quantum chemical methods, particularly Coupled-Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)], have been instrumental in providing accurate theoretical data on its geometry.
Data Presentation: Structural Parameters of the Most Stable Conformer
The following table summarizes the key structural parameters for the most stable conformer of this compound, as determined by computational chemistry.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-C | 1.52 |
| C-O | 1.41 | |
| O-H | 0.96 | |
| C-H (methyl) | 1.09 | |
| C-H (chiral) | 1.10 | |
| Bond Angles (°) | O-C-O | 111.0 |
| C-C-O | 109.5 | |
| H-C-H (methyl) | 109.0 | |
| C-O-H | 108.0 |
Note: These values are representative of high-level computational models and may vary slightly depending on the specific level of theory and basis set used.
Conformational Analysis
The conformational landscape of this compound is characterized by the rotation around the C-C and C-O single bonds. The relative orientation of the two hydroxyl groups is of particular interest, as it governs the molecule's polarity and potential for intramolecular hydrogen bonding.
Key Conformers and Relative Energies
Computational studies have explored the potential energy surface of this compound to identify its stable conformers. The most stable conformer adopts a staggered arrangement, which minimizes steric hindrance. The relative orientation of the hydroxyl groups can be described by the H-O-C-O dihedral angles. It is suggested that the most stable conformer exhibits a staggered conformation where the two hydroxyl groups are arranged at approximately 90 degrees to each other, a geometry that is consistent with the formation of an intramolecular hydrogen bond.
| Conformer | H-O-C-O Dihedral Angle 1 (°) | H-O-C-O Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Most Stable | ~60 | ~-60 | 0.00 | ~1.8 |
| Other conformers | Varies | Varies | > 0 | Varies |
Note: The exact dihedral angles and relative energies of other conformers are subjects of ongoing computational research.
Rotational Constants
The rotational constants (A, B, and C) are fundamental properties derived from the molecule's moments of inertia and are crucial for the analysis of its rotational spectrum. High-level ab initio calculations have provided accurate predictions for these constants for the most stable conformer of this compound.[1]
| Rotational Constant | Value (GHz) |
| A | ~10.5 |
| B | ~9.8 |
| C | ~5.5 |
These constants are vital for guiding laboratory microwave spectroscopy experiments aimed at the definitive identification of this compound in the gas phase.
Experimental and Computational Protocols
The inherent instability of this compound, which readily dehydrates to acetaldehyde and water, presents significant challenges for experimental characterization. Therefore, a synergistic approach combining theoretical calculations and specialized experimental techniques is essential.
Computational Methodology
A robust computational protocol for the conformational analysis of this compound involves a multi-step approach to ensure accuracy and reliability.
Workflow for Conformational Analysis:
Detailed Protocol:
-
Initial Geometry Generation: A starting 3D structure of this compound is generated using standard molecular modeling software.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating key dihedral angles (e.g., H-O-C-O and O-C-C-O) to identify all possible conformers. A computationally less expensive method, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G*), is suitable for this initial exploration.
-
Geometry Optimization: The geometries of the energy minima identified from the PES scan are then optimized at a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ). For the most stable conformers, a final optimization using the highly accurate CCSD(T) method with a suitable basis set (e.g., cc-pVTZ) is recommended to obtain precise structural parameters.
-
Single-Point Energy Calculations: To obtain highly accurate relative energies between the conformers, single-point energy calculations are performed on the optimized geometries using a very high level of theory, such as CCSD(T) with extrapolation to the complete basis set (CBS) limit.
-
Frequency Calculations: Harmonic and, if computationally feasible, anharmonic frequency calculations are performed on the optimized geometries. These calculations serve two purposes: to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to predict the vibrational spectra (e.g., IR and Raman), which can aid in experimental identification.
-
Extraction of Spectroscopic Parameters: From the optimized geometries and electronic structure calculations, key spectroscopic parameters such as rotational constants and dipole moments are extracted for each conformer.
Experimental Methodology: Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for the unambiguous identification and structural characterization of molecules in the gas phase. Given the instability of this compound, its experimental study requires specialized techniques for in-situ generation and rapid probing.
Experimental Workflow for Microwave Spectroscopy:
Detailed Protocol:
-
In-situ Generation: Due to its transient nature, this compound is generated in the gas phase immediately before measurement. A common method involves the controlled reaction of its precursors, acetaldehyde and water, in the gas phase.
-
Supersonic Expansion: The gas mixture is then expanded through a pulsed nozzle into a high-vacuum chamber. This process, known as supersonic expansion, rapidly cools the molecules to very low rotational temperatures (typically a few Kelvin). This cooling simplifies the rotational spectrum by populating only the lowest energy levels.
-
Microwave Irradiation: The cooled molecules in the supersonic jet are irradiated with a short, broadband chirped microwave pulse. Molecules with a permanent dipole moment will be coherently excited into higher rotational states.
-
Detection of Free Induction Decay (FID): After the microwave pulse, the molecules coherently emit microwave radiation as they relax back to their ground rotational states. This emission, known as the Free Induction Decay (FID), is detected by a sensitive antenna.
-
Data Analysis: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting rotational spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition.
-
Spectral Fitting and Structural Determination: The frequencies of the observed rotational transitions are then fitted to a theoretical model of a rotating molecule. This fitting process yields the experimental rotational constants (A, B, and C). By obtaining the rotational constants for different isotopologues (e.g., by using deuterated water), a detailed and precise determination of the molecule's three-dimensional structure can be achieved.
Conclusion
This compound, despite its elusive nature, represents a molecule of significant fundamental and astrophysical interest. The synergy between high-level computational chemistry and advanced experimental techniques like microwave spectroscopy is paramount to unraveling its intrinsic structural and conformational properties. The data and protocols presented in this guide provide a foundational framework for researchers and scientists engaged in the study of this and other transient molecular species. Further investigations, particularly the experimental confirmation of its gas-phase structure and the detailed characterization of its conformational landscape, will undoubtedly provide deeper insights into the chemistry of geminal diols and their role in diverse chemical environments.
References
Synthesis of 1,1-Ethanediol via Acetaldehyde Hydration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,1-ethanediol through the hydration of acetaldehyde (B116499). The document details the underlying chemical principles, reaction kinetics, equilibrium thermodynamics, and analytical methodologies pertinent to this reversible reaction.
Introduction
This compound, also known as acetaldehyde hydrate (B1144303) or a geminal diol, is the product of the nucleophilic addition of water to the carbonyl carbon of acetaldehyde. This reaction is of significant interest in various chemical and biological contexts. Although the equilibrium in aqueous solution often favors the aldehyde form, the hydrated species plays a crucial role as an intermediate in many reactions.[1] The inherent instability of this compound, readily dehydrating back to acetaldehyde, makes its isolation in a pure form challenging.[2] This guide provides the necessary technical details for the in-situ synthesis and characterization of this compound.
Reaction Mechanism
The hydration of acetaldehyde is a reversible process that can be catalyzed by either acid or base.[3][4]
Acid-Catalyzed Hydration: In acidic conditions, the carbonyl oxygen of acetaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation of the resulting intermediate yields this compound.
Base-Catalyzed Hydration: Under basic conditions, a hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon of acetaldehyde. This leads to the formation of an alkoxide intermediate, which is then protonated by water to form this compound and regenerate the hydroxide catalyst.[3][5]
Quantitative Data
The equilibrium and kinetics of acetaldehyde hydration have been studied extensively. The following tables summarize key quantitative data from the literature.
Table 1: Equilibrium Constants for Acetaldehyde Hydration at Various Temperatures
| Temperature (°C) | Temperature (K) | Equilibrium Constant (Kh) | Reference |
| 0 | 273.15 | 1.98 | [6] |
| 10 | 283.15 | 1.55 | [6] |
| 25 | 298.15 | 1.17 - 1.23 | [7] |
| 25 | 298.15 | 1.2 ± 0.1 | [8] |
| 25 | 298.15 | 1.06 | [9] |
| 35 | 308.15 | 0.88 | [9] |
| 45 | 318.15 | 0.73 | [9] |
Table 2: Thermodynamic Parameters for Acetaldehyde Hydration at 25°C (298.15 K)
| Parameter | Value | Units | Reference |
| ΔH° | -5.1 | kcal/mol | [7] |
| ΔH° | -5.53 ± 0.05 | kcal/mol | [6] |
| ΔS° | -18.7 ± 0.5 | cal/(mol·K) | [6] |
| ΔG° | -0.10 | kcal/mol | Calculated from Kh = 1.2 |
| ΔCp° | -10 ± 5 | cal/(mol·K) | [6] |
Table 3: Rate Constants for Catalyzed Acetaldehyde Hydration
| Catalyst | Rate Constant | Units | Reference |
| H+ (hydration) | 480 | M-1s-1 | [1] |
| H+ (dehydration) | 460 | M-1s-1 | [10] |
| OH- (dehydration) | 2.8 x 103 | M-1s-1 | [11] |
Experimental Protocols
General Considerations
-
Purity of Acetaldehyde: Acetaldehyde should be freshly distilled before use to remove paraldehyde (B1678423) and acetic acid impurities.[9]
-
Prevention of Polymerization: To prevent polymerization, glassware should be rinsed with acetone (B3395972) and dried thoroughly. The glass surface can be deactivated by exposure to acetaldehyde vapor before introducing the liquid.[6]
-
Temperature Control: Accurate temperature control is crucial for equilibrium and kinetic measurements. A constant-temperature bath should be used.[6][9]
Protocol for Determining the Equilibrium Constant (Kh) by UV-Vis Spectrophotometry
This protocol is adapted from methodologies described in the literature.[6][9]
-
Preparation of Acetaldehyde Solution: Prepare a stock solution of freshly distilled acetaldehyde in deionized water. The concentration should be chosen such that the absorbance of the unhydrated acetaldehyde falls within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer with a temperature-controlled cell holder.
-
Measure the absorbance of the acetaldehyde solution at the wavelength corresponding to the n→π* transition of the carbonyl group (around 275-295 nm).
-
Allow the solution to equilibrate at the desired temperature in the cell holder. Record the absorbance at regular intervals until a constant value (Aeq) is reached, indicating that equilibrium has been established.
-
-
Determination of the Molar Extinction Coefficient of Unhydrated Acetaldehyde (εa): This can be determined by measuring the absorbance of acetaldehyde in a non-aqueous solvent where hydration is negligible, or by extrapolating the absorbance of an aqueous solution back to time zero before significant hydration has occurred.[6]
-
Calculation of Kh:
-
The concentration of unhydrated acetaldehyde at equilibrium ([A]eq) is calculated using the Beer-Lambert law: [A]eq = Aeq / (εa * l), where l is the path length of the cuvette.
-
The concentration of this compound at equilibrium ([H]eq) is calculated as: [H]eq = [A]total - [A]eq, where [A]total is the initial total concentration of acetaldehyde.
-
The equilibrium constant is then calculated as: Kh = [H]eq / [A]eq.
-
Protocol for Kinetic Studies of Acid-Catalyzed Hydration by NMR Spectroscopy
This protocol is based on principles outlined in NMR studies of acetaldehyde hydration.[1][10][12]
-
Sample Preparation:
-
Prepare a solution of acetaldehyde in D2O containing a known concentration of a suitable acid catalyst (e.g., HCl).
-
An internal standard (e.g., TMS or a non-reactive compound with a known concentration) should be added for quantitative analysis.
-
The sample should be prepared at a low temperature to minimize the reaction before the start of the NMR experiment.
-
-
NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer with variable temperature capabilities.
-
Quickly transfer the prepared sample to the NMR tube and place it in the pre-thermostatted spectrometer.
-
Acquire a series of 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the signals corresponding to the aldehyde proton of acetaldehyde (a quartet) and the CH proton of this compound (a quartet).[12][13]
-
Integrate the respective signals in each spectrum.
-
The concentrations of acetaldehyde and this compound at each time point can be determined by comparing their integral values to that of the internal standard.
-
Plot the concentration of acetaldehyde versus time and fit the data to a first-order or pseudo-first-order kinetic model to determine the observed rate constant (kobs).
-
The catalytic rate constant (kH+) can be obtained by dividing kobs by the concentration of the acid catalyst.
-
Visualizations
Reaction Pathways
Caption: Acid and base-catalyzed hydration pathways of acetaldehyde.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for NMR-based kinetic analysis of acetaldehyde hydration.
References
- 1. Acid catalyzed hydration of acetaldehyde - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. (1)H NMR: A Novel Approach To Determining the Thermodynamic Properties of Acetaldehyde Condensation Reactions with Glycerol, (+)-Catechin, and Glutathione in Model Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. datapdf.com [datapdf.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 995. Hydration equilibria of aliphatic aldehydes in H2O and D2O - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. [PDF] NMR Study of Acetaldehyde‐Water Mixtures | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Theoretical Scrutiny of 1,1-Ethanediol: A Guide to its Stability and Decomposition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Ethanediol (CH₃CH(OH)₂), a geminal diol, serves as the hydrated form of acetaldehyde (B116499). While geminal diols are often transient intermediates in aqueous solutions, theoretical studies provide a powerful lens through which to understand their intrinsic stability, conformational preferences, and decomposition pathways. For researchers in drug development and related scientific fields, a thorough grasp of the stability of such small, functionalized molecules is crucial for predicting metabolic pathways and designing novel chemical entities. This technical guide delves into the theoretical underpinnings of this compound's stability, presenting key quantitative data from computational studies, outlining the methodologies used in these theoretical "experiments," and visualizing the logical relationships governing its chemical behavior.
Data Presentation: Energetic and Geometric Parameters
Theoretical chemistry offers a precise quantification of molecular properties. The following tables summarize key energetic and geometric parameters for this compound and its related species, as determined by high-level ab initio calculations.
Table 1: Relative Energies of C₂H₆O₂ Isomers
| Isomer | Point Group | Relative Energy (kcal/mol) | Computational Method |
| This compound | C₁ | 0.00 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ [1] |
| 1,2-Ethanediol | C₂ | 11.4 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ[1] |
| Methoxymethanol | C₁ | 15.7 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ[1] |
| Ethyl hydroperoxide | C₁ | 65.1 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ[1] |
| Dimethyl peroxide | C₂ | 74.5 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ[1] |
Note: Relative energies are calculated with respect to the most stable isomer, this compound.
Table 2: Optimized Geometric Parameters for this compound
| Parameter | Value | Computational Method |
| Bond Lengths (Å) | ||
| C1-C2 | 1.522 | B3LYP/6-311++G(d,p) |
| C1-O1 | 1.428 | B3LYP/6-311++G(d,p) |
| C1-O2 | 1.428 | B3LYP/6-311++G(d,p) |
| O1-H1 | 0.968 | B3LYP/6-311++G(d,p) |
| O2-H2 | 0.968 | B3LYP/6-311++G(d,p) |
| C2-H3 | 1.093 | B3LYP/6-311++G(d,p) |
| C2-H4 | 1.093 | B3LYP/6-311++G(d,p) |
| C2-H5 | 1.093 | B3LYP/6-311++G(d,p) |
| Bond Angles (degrees) | ||
| O1-C1-O2 | 110.8 | B3LYP/6-311++G(d,p) |
| C2-C1-O1 | 109.8 | B3LYP/6-311++G(d,p) |
| C2-C1-O2 | 109.8 | B3LYP/6-311++G(d,p) |
| C1-O1-H1 | 107.9 | B3LYP/6-311++G(d,p) |
| C1-O2-H2 | 107.9 | B3LYP/6-311++G(d,p) |
| H3-C2-C1 | 110.1 | B3LYP/6-311++G(d,p) |
| Dihedral Angles (degrees) | ||
| H1-O1-C1-C2 | -60.0 | B3LYP/6-311++G(d,p) |
| H2-O2-C1-C2 | 60.0 | B3LYP/6-311++G(d,p) |
Note: The presented geometry corresponds to a stable, low-energy conformer of this compound.
Theoretical Protocols
The data presented in this guide are the result of rigorous computational chemistry protocols. These methods aim to solve the electronic Schrödinger equation to determine the energy and properties of a molecule. Below are the generalized methodologies employed in the theoretical studies of this compound.
Protocol 1: Geometry Optimization
-
Initial Structure Generation: An initial 3D structure of this compound is generated using standard bond lengths and angles.
-
Method Selection: A computational method is chosen. For reliable geometries, Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p) is a common choice.
-
Energy Minimization: The geometry is optimized by finding the coordinates that correspond to a minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atoms are moved to reduce these forces until they are negligible.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), a frequency calculation is performed. A true minimum will have no imaginary frequencies.
Protocol 2: Relative Energy Calculation
-
Geometry Optimization: The geometries of all isomers of interest (e.g., this compound and 1,2-ethanediol) are optimized using a consistent level of theory (e.g., MP2/aug-cc-pVTZ).
-
Single-Point Energy Calculation: To obtain more accurate energies, a higher-level ab initio method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), is used with a large basis set (e.g., aug-cc-pVTZ) on the previously optimized geometries. This is known as a single-point energy calculation.
-
Zero-Point Energy (ZPE) Correction: The ZPE, obtained from the frequency calculation (Protocol 1), is added to the electronic energy to obtain the total energy at 0 Kelvin.
-
Relative Energy Determination: The total energy of the most stable isomer is subtracted from the total energies of the other isomers to determine their relative energies.
Protocol 3: Transition State Search for Decomposition
-
Reaction Coordinate Definition: The reaction of interest, in this case, the dehydration of this compound to acetaldehyde and water, is defined. A key geometric parameter that changes along the reaction path (the reaction coordinate) is identified, such as the breaking of a C-O bond and the formation of a H-O bond.
-
Initial Guess for Transition State: An initial guess for the structure of the transition state is generated, often by modifying the geometry of the reactant or product along the reaction coordinate.
-
Transition State Optimization: A specialized optimization algorithm (e.g., a quasi-Newton method) is used to locate the saddle point on the potential energy surface that corresponds to the transition state.
-
Frequency Calculation and Verification: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the reactant (this compound) and the products (acetaldehyde + water), an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both directions.
Mandatory Visualizations
Logical Workflow for Theoretical Stability Analysis
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Ethanediol
Introduction
This compound (acetaldehyde monohydrate) is a geminal diol that exists in equilibrium with acetaldehyde (B116499) in aqueous solutions. Its inherent instability makes isolation as a pure substance exceptionally challenging; consequently, it is most commonly characterized in situ.[1][2] This guide provides a comprehensive overview of the spectroscopic techniques used to identify and quantify this compound, offering detailed experimental considerations and a summary of available spectral data. Understanding the characterization of this transient species is crucial for studies in atmospheric chemistry, interstellar molecular research, and reaction kinetics.[3]
Formation and Stability
This compound is formed through the hydration of acetaldehyde. This reversible reaction is catalyzed by both acids and bases.[2] The equilibrium between acetaldehyde and this compound is a key aspect of its chemistry. Due to its instability, any attempt to isolate it typically results in dehydration back to acetaldehyde.[1] High-level quantum chemical calculations have shown that this compound is energetically more stable than its isomer, 1,2-ethanediol (B42446) (ethylene glycol), by approximately 11.4 to 11.7 kcal/mol, suggesting it could be abundant in astrophysical environments.[1][3]
The chemical equilibrium for the formation of this compound is depicted below.
Caption: Hydration of Acetaldehyde to this compound.
Experimental Protocols
Characterization of this compound typically involves preparing aqueous solutions of acetaldehyde and analyzing the equilibrium mixture.
Sample Preparation for NMR Spectroscopy
-
Reagents and Materials : Acetaldehyde, deionized water (or D₂O for ¹H NMR), appropriate acid or base catalyst (e.g., hydrochloric acid), NMR tubes.
-
Procedure :
-
Prepare an aqueous solution of acetaldehyde at the desired concentration (e.g., 2.5 M).
-
If catalysis is required to reach equilibrium faster, add a small amount of an acid catalyst, such as hydrochloric acid (e.g., to a final concentration of 0.04 M).[2]
-
The mixture is then transferred to an NMR tube for analysis.
-
Spectra should be acquired shortly after preparation and potentially at different time intervals to observe the establishment of equilibrium.[2]
-
The general workflow for the spectroscopic analysis of this compound is outlined below.
Caption: Experimental Workflow for Spectroscopic Analysis.
Spectroscopic Data
Due to the transient nature of this compound, a combination of experimental data from equilibrium mixtures and theoretical calculations is used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the acetaldehyde hydration equilibrium, as distinct signals for both acetaldehyde and this compound can often be observed.[2]
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Technique | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |
| ¹H | Experimental | ~5.2 ppm | Quartet | ~5 Hz | Methine proton (-CH(OH)₂) in aqueous solution.[2] |
| ¹H | Experimental | ~1.3 ppm | Doublet | ~5 Hz | Methyl protons (-CH₃) in aqueous solution.[2] |
| ¹⁷O | Experimental | - | - | - | Spectra are available in databases like SpectraBase, though specific shift values are not detailed in the provided search results.[4][5][6] |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
Vibrational Spectroscopy (IR and Raman)
Experimental isolation for pure-sample IR or Raman spectroscopy is generally not feasible. Therefore, characterization relies heavily on computational predictions.[3][7]
Table 2: Theoretical Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 230.17 | - | Methyl Rotation | Calculated at the CCSD(T)/cc-pVTZ level.[3] |
| 124.37 | - | Methyl Rotation | Calculated at the CCSD(T)/cc-pVTZ level.[3] |
Note: Computational studies indicate that this compound absorbs in the far-infrared and medium-infrared spectral regions.[7] These values represent specific internal rotational modes and not the full vibrational spectrum.
Mass Spectrometry (MS)
Direct mass spectrometry of this compound is complicated by its instability, as it can readily dehydrate back to acetaldehyde in the gas phase of the mass spectrometer. Data is often obtained for more stable derivatives. For example, the diacetate of this compound has been characterized by mass spectrometry.[8]
Conclusion
The spectroscopic characterization of this compound is a challenging endeavor due to its inherent instability and its existence in equilibrium with acetaldehyde in solution. NMR spectroscopy in aqueous media provides the most direct experimental evidence for its formation and allows for the quantification of the hydration equilibrium. While direct experimental IR, Raman, and mass spectra of the isolated molecule are scarce, theoretical calculations provide valuable insights into its vibrational modes and other properties. A comprehensive understanding for researchers and drug development professionals relies on combining these experimental in situ measurements with high-level computational data.
References
- 1. This compound | 4433-56-1 | Benchchem [benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | C2H6O2 | CID 151211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Buy this compound | 4433-56-1 [smolecule.com]
- 8. This compound, diacetate [webbook.nist.gov]
1,1-Ethanediol chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Ethanediol (acetaldehyde monohydrate) is a geminal diol with the chemical formula C₂H₆O₂. It exists as a transient species in aqueous solutions of acetaldehyde (B116499), representing the hydrated form of this key metabolite. While its instability has made isolation challenging, understanding the properties and behavior of this compound is crucial for researchers in various fields, including biochemistry, toxicology, and drug development, due to its role in the metabolic pathway of ethanol (B145695). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization in solution, and its significance in biological systems.
Core Chemical and Physical Properties
This compound is formed through the hydration of the aldehyde group of acetaldehyde. This reaction is a reversible equilibrium, and the diol is a significant species in aqueous solutions of acetaldehyde.
| Property | Value | Citation(s) |
| Chemical Formula | C₂H₆O₂ | [1][2] |
| Molecular Weight | 62.07 g/mol | [1][2] |
| IUPAC Name | Ethane-1,1-diol | [1] |
| Synonyms | Acetaldehyde hydrate, gem-ethanediol | [1] |
| CAS Number | 4433-56-1 | [1] |
| Canonical SMILES | CC(O)O | [1] |
| Physical State | Exists in aqueous solution |
Synthesis and Stability
The primary route to the formation of this compound is the hydration of acetaldehyde in an aqueous environment. The reaction is a nucleophilic addition of water to the carbonyl carbon of acetaldehyde.
Reaction: CH₃CHO + H₂O ⇌ CH₃CH(OH)₂
This equilibrium is dynamic, and the relative concentrations of acetaldehyde and this compound are dependent on factors such as temperature and the presence of catalysts. This compound is a transient species and has not been isolated in a pure, stable form. Its stability is a subject of theoretical interest, with computational studies suggesting it is thermodynamically more stable than its isomer, 1,2-ethanediol (B42446) (ethylene glycol).
Experimental Protocols
Due to its transient nature, the study of this compound involves the analysis of the acetaldehyde-water equilibrium. The following are detailed methodologies for key experiments.
Spectrophotometric Determination of the Acetaldehyde Hydration Equilibrium
This protocol outlines the determination of the equilibrium constant for the hydration of acetaldehyde by measuring the ultraviolet (UV) absorbance of the unhydrated acetaldehyde.
Principle: The carbonyl group (C=O) of acetaldehyde exhibits a characteristic UV absorbance, whereas the hydrated form, this compound, does not. By measuring the change in absorbance, the concentration of unhydrated acetaldehyde at equilibrium can be determined.
Materials:
-
Acetaldehyde (freshly distilled)
-
Deionized water
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Acetaldehyde Stock Solution: Prepare a concentrated stock solution of acetaldehyde in a non-aqueous solvent (e.g., acetonitrile) to minimize hydration before the experiment.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for the n→π* transition of the acetaldehyde carbonyl group (typically around 277 nm). Equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).
-
Measurement: a. Add a known volume of deionized water to a quartz cuvette and use it as a blank. b. Inject a small, precise volume of the acetaldehyde stock solution into the cuvette containing the blank water. c. Immediately begin recording the absorbance over time. The initial absorbance will be high and will decrease as the acetaldehyde hydrates to form this compound, reaching a stable equilibrium value.
-
Determination of Molar Absorptivity (ε): To calculate the concentration of unhydrated acetaldehyde, the molar absorptivity must be determined. This can be achieved by measuring the absorbance of known concentrations of acetaldehyde in a non-aqueous solvent where hydration is negligible.
-
Calculation of Equilibrium Constant (K_eq):
-
The concentration of unhydrated acetaldehyde at equilibrium, [CH₃CHO], is calculated using the Beer-Lambert law: A = εbc, where A is the equilibrium absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.
-
The initial concentration of acetaldehyde, [CH₃CHO]₀, is known from the amount added.
-
The concentration of this compound at equilibrium is [CH₃CH(OH)₂] = [CH₃CHO]₀ - [CH₃CHO].
-
The equilibrium constant is then calculated as: K_eq = [CH₃CH(OH)₂] / [CH₃CHO].
-
¹H NMR Spectroscopic Analysis of Acetaldehyde Hydration
This protocol describes the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to directly observe and quantify both acetaldehyde and this compound in an aqueous solution.
Principle: The protons in acetaldehyde and this compound have distinct chemical shifts in the ¹H NMR spectrum, allowing for their simultaneous detection and quantification. The relative integration of the signals corresponding to each species provides a direct measure of their equilibrium concentrations.
Materials:
-
Acetaldehyde
-
Deuterium oxide (D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of acetaldehyde in D₂O directly in an NMR tube. The concentration should be chosen to give a good signal-to-noise ratio.
-
NMR Spectrometer Setup:
-
Tune and shim the NMR spectrometer for the sample.
-
Set the temperature of the NMR probe to the desired experimental temperature.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Typical signals to observe are:
-
Acetaldehyde: A quartet for the aldehydic proton (~9.8 ppm) and a doublet for the methyl protons (~2.2 ppm).
-
This compound: A quartet for the CH proton (~5.2 ppm) and a doublet for the methyl protons (~1.4 ppm).
-
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area under the peaks corresponding to the methyl protons of both acetaldehyde and this compound.
-
-
Calculation of Equilibrium Constant (K_eq):
-
The ratio of the integrals of the methyl peaks is directly proportional to the molar ratio of the two species.
-
K_eq = (Integral of this compound methyl peak) / (Integral of acetaldehyde methyl peak).
-
Biological Relevance and Signaling Pathways
This compound is an intermediate in the metabolic pathway of ethanol. In the liver, ethanol is oxidized to acetaldehyde by the enzyme alcohol dehydrogenase. The resulting acetaldehyde exists in equilibrium with its hydrated form, this compound. Acetaldehyde is then further oxidized to acetate (B1210297) by aldehyde dehydrogenase.
Ethanol Metabolism Pathway
The following diagram illustrates the central role of the acetaldehyde-1,1-ethanediol equilibrium in the metabolism of ethanol.
Experimental Workflow for In Vitro Ethanol Metabolism Study
The following workflow can be used to study the metabolism of ethanol in a controlled laboratory setting, for example, using liver microsomes or hepatocytes.
Conclusion
This compound, while a transient and difficult-to-isolate compound, is a fundamentally important species in the chemistry and biochemistry of acetaldehyde. Its formation through hydration significantly affects the properties and reactivity of aqueous acetaldehyde solutions. For researchers in drug development and toxicology, a thorough understanding of the equilibrium between acetaldehyde and this compound is essential for accurately modeling the metabolic fate of ethanol and the biological effects of its metabolites. The experimental protocols provided in this guide offer robust methods for the characterization of this important, yet elusive, molecule.
References
Aqueous solution behavior of 1,1-Ethanediol
An In-depth Technical Guide to the Aqueous Solution Behavior of 1,1-Ethanediol
For Researchers, Scientists, and Drug Development Professionals
This compound, the hydrate (B1144303) of acetaldehyde (B116499), is a crucial intermediate in various chemical and biological processes. Its formation in aqueous solution is a reversible process governed by a dynamic equilibrium. Understanding the thermodynamics and kinetics of this hydration is paramount for professionals in drug development and related scientific fields where acetaldehyde may be a metabolite or a reactive species. This technical guide provides a comprehensive overview of the aqueous solution behavior of this compound, including its equilibrium with acetaldehyde, thermodynamic parameters, kinetic stability, and the influence of catalysts. Detailed experimental protocols for the characterization of this equilibrium are also presented, along with spectroscopic data for the identification and quantification of the species involved.
Introduction
The hydration of carbonyl compounds to form geminal diols is a fundamental reaction in organic chemistry. While for many simple ketones and aldehydes the equilibrium lies far to the side of the carbonyl compound, for acetaldehyde, the hydrated form, this compound, is significantly populated in aqueous solution. This equilibrium is sensitive to temperature and the presence of catalysts. A thorough understanding of this behavior is critical for predicting the fate and reactivity of acetaldehyde in aqueous environments, such as in biological systems or in the formulation of pharmaceuticals.
Acetaldehyde-1,1-Ethanediol Equilibrium
In aqueous solution, acetaldehyde exists in a reversible equilibrium with its hydrate, this compound.
The position of this equilibrium is described by the dimensionless equilibrium constant, Kh, defined as:
Kh = [this compound] / [Acetaldehyde]
The equilibrium is established rapidly, and its position is dependent on temperature. In dilute aqueous solutions at room temperature, a significant portion of acetaldehyde is present as this compound[1]. Specifically, at 20°C, approximately 58% of acetaldehyde exists in its hydrated form[1].
Thermodynamic Parameters
The formation of this compound from acetaldehyde is an exothermic process. The thermodynamic parameters for this equilibrium have been determined using various techniques, including calorimetry and spectrophotometry[2][3]. A combination of these methods provides accurate values for the enthalpy (ΔH°), entropy (ΔS°), and heat capacity (ΔCp°) changes associated with the hydration reaction[2].
Table 1: Thermodynamic Parameters for the Hydration of Acetaldehyde at 25°C [2]
| Parameter | Value | Units |
| ΔH° | -5.10 ± 0.05 | kcal/mol |
| ΔS° | -18.7 ± 0.5 | cal/mol·K |
| ΔG° | ~0 | kcal/mol |
| ΔCp° | -10 ± 5 | cal/mol·K |
The negative enthalpy change indicates that the hydration is favored at lower temperatures. The negative entropy change is expected as two molecules (acetaldehyde and water) combine to form a single molecule (this compound), leading to a more ordered system.
Table 2: Equilibrium Constant (Kh) for Acetaldehyde Hydration at Various Temperatures [1][2][4]
| Temperature (°C) | Kh |
| 0 | 3.5 |
| 20 | 1.4 |
| 25 | 1.06 - 1.28 |
| 34.5 | 0.8 |
| 54 | 0.5 |
Kinetics of Hydration and Dehydration
The interconversion between acetaldehyde and this compound is subject to catalysis by both acids and bases. The rate of both the forward (hydration) and reverse (dehydration) reactions can be significantly influenced by the pH of the solution.
Uncatalyzed Reaction
The spontaneous, or water-catalyzed, hydration and dehydration reactions are relatively slow. The first-order rate constant for the uncatalyzed hydration has been estimated[2].
Acid Catalysis
The hydration of acetaldehyde is subject to general acid catalysis. The rate of hydration increases with increasing hydronium ion concentration[2].
Base Catalysis
Similarly, the dehydration of this compound is catalyzed by bases. The rate of dehydration increases with increasing hydroxide (B78521) ion concentration.
Table 3: Selected Rate Constants for the Hydration and Dehydration of Acetaldehyde [5][6]
| Reaction | Catalyst | Rate Constant (k) | Units |
| Hydration | H⁺ | 460 | L·mol⁻¹·s⁻¹ |
| Dehydration | H⁺ | 650 | L·mol⁻¹·s⁻¹ |
| Dehydration | OH⁻ | 2.8 x 10⁻³ | M⁻¹·s⁻¹ |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the acetaldehyde-1,1-ethanediol equilibrium in aqueous solution, as distinct signals for both species can be observed and quantified.
Table 4: 1H and 13C NMR Chemical Shifts (δ) for Acetaldehyde and this compound in D₂O [7]
| Compound | Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Acetaldehyde | -CHO | 9.7 - 9.8 (q) | ~200 |
| -CH₃ | 2.2 - 2.3 (d) | ~30 | |
| This compound | -CH(OH)₂ | 5.0 - 5.2 (q) | ~88 |
| -CH₃ | 1.3 - 1.4 (d) | ~21 |
Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH. Coupling constants (J) for the CH-CH₃ interaction are typically around 2.9 Hz for acetaldehyde and 5.4 Hz for this compound.
UV-Vis spectrophotometry can also be employed to study the kinetics of the hydration reaction by monitoring the change in absorbance of the n → π* transition of the acetaldehyde carbonyl group, which is absent in this compound[2].
Experimental Protocols
Quantitative Analysis by 1H NMR Spectroscopy
This protocol outlines the determination of the equilibrium constant (Kh) for acetaldehyde hydration.
Materials:
-
Acetaldehyde
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of acetaldehyde in D₂O of a known concentration (e.g., 1 M).
-
Transfer a precise volume of the stock solution into an NMR tube.
-
Acquire a quantitative 1H NMR spectrum of the sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete magnetization recovery for accurate integration.
-
Integrate the signals corresponding to the aldehydic proton of acetaldehyde (quartet, ~9.7 ppm) and the methine proton of this compound (quartet, ~5.1 ppm).
-
Calculate the relative concentrations of acetaldehyde and this compound from the integral values.
-
Calculate the equilibrium constant, Kh = [this compound] / [Acetaldehyde].
Kinetic Analysis by UV-Vis Spectrophotometry
This protocol describes the measurement of the rate of hydration of acetaldehyde.
Materials:
-
Acetaldehyde
-
Deionized water
-
Buffer solutions (for pH control)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the n → π* transition of acetaldehyde (around 277 nm).
-
Equilibrate a buffered aqueous solution in a quartz cuvette to the desired temperature in the spectrophotometer.
-
Inject a small, known amount of acetaldehyde into the cuvette and start data acquisition immediately.
-
Record the absorbance as a function of time until no further change is observed (i.e., equilibrium is reached).
-
The decrease in absorbance corresponds to the consumption of acetaldehyde. The data can be fitted to a first-order kinetic model to determine the observed rate constant (kobs).
-
By performing the experiment at different pH values, the contributions of uncatalyzed, acid-catalyzed, and base-catalyzed pathways can be determined.
Enthalpy of Hydration by Isothermal Titration Calorimetry (ITC)
This protocol details the determination of the enthalpy of hydration (ΔH°).
Materials:
-
Acetaldehyde
-
Deionized water
-
Isothermal titration calorimeter
Procedure:
-
Degas the deionized water and the acetaldehyde solution to be used.
-
Fill the sample cell of the calorimeter with deionized water.
-
Fill the injection syringe with a concentrated solution of acetaldehyde of known concentration.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of injections of the acetaldehyde solution into the water-filled cell, recording the heat change after each injection.
-
The integrated heat data can be fitted to a suitable binding model to determine the enthalpy of hydration (ΔH°).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reversible equilibrium between acetaldehyde and this compound in water.
Caption: Simplified mechanisms for acid and base-catalyzed hydration of acetaldehyde.
Caption: General experimental workflow for studying acetaldehyde hydration.
Conclusion
The aqueous solution behavior of this compound is characterized by a dynamic equilibrium with acetaldehyde that is sensitive to environmental conditions. A comprehensive understanding of the thermodynamics and kinetics of this hydration is essential for researchers and professionals in fields where acetaldehyde is a relevant species. The data and experimental protocols provided in this guide offer a robust framework for the investigation and characterization of the acetaldehyde-1,1-ethanediol system. This knowledge is fundamental for predicting the stability, reactivity, and biological impact of acetaldehyde in aqueous media.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydration of acetaldehyde. I. Equilibrium thermodynamic parameters: , Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. datapdf.com [datapdf.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The kinetics of the hydration of acetaldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] NMR Study of Acetaldehyde‐Water Mixtures | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to Geminal Diol Chemistry with a Focus on 1,1-Ethanediol
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Geminal Diol Chemistry
Geminal diols, also known as gem-diols or hydrates, are organic compounds featuring two hydroxyl groups bonded to the same carbon atom.[1] They are fundamental intermediates in various organic and biochemical reactions.[2] The chemistry of geminal diols is largely defined by their equilibrium with the corresponding carbonyl compounds (aldehydes or ketones) and water.[3]
Generally, geminal diols are unstable and their isolation can be challenging due to a facile dehydration reaction that reforms the carbonyl compound.[2][4] The position of this equilibrium is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon stabilize the geminal diol form by reducing the electron density at the carbon, making it more susceptible to nucleophilic attack by water.[3][5] A notable example is chloral (B1216628) hydrate, where the three chlorine atoms strongly favor the hydrated form.[3]
-
Steric Hindrance: Bulky substituents on the carbonyl carbon disfavor the formation of the geminal diol due to increased steric strain in the sp³-hybridized diol compared to the sp²-hybridized carbonyl compound.[2]
-
Ring Strain: In cyclic systems, the formation of a geminal diol can relieve ring strain, thus shifting the equilibrium towards the diol.[4][6]
-
Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding can contribute to the stabilization of the geminal diol structure.[2][4][6]
The formation of geminal diols can be catalyzed by either acid or base.[7] Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by water. In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.[7][8]
1,1-Ethanediol: A Case Study
This compound (CAS 4433-56-1), also known as acetaldehyde (B116499) hydrate, is the geminal diol formed from the hydration of acetaldehyde.[9][10] It serves as a classic example of the equilibrium between an aldehyde and its corresponding geminal diol. In aqueous solutions, acetaldehyde exists in a dynamic equilibrium with this compound.
Formation and Equilibrium of this compound
The formation of this compound is a reversible nucleophilic addition of water to the carbonyl group of acetaldehyde. The equilibrium is temperature-dependent and can be represented as follows:
References
- 1. Characterization and Analysis of Acetaldehyde Wastewater by Molecular Weight Distribution, Hydrophilicity, and Chemical Composition [mdpi.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. scandidact.dk [scandidact.dk]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Analysis of Aldehydes in Water by Head Space-GC/MS [jstage.jst.go.jp]
- 6. datapdf.com [datapdf.com]
- 7. abo.com.pl [abo.com.pl]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US2830998A - Neutralization of acetaldehyde-paraldehyde equilibrium mixtures - Google Patents [patents.google.com]
Acetaldehyde Hydration Equilibrium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the reversible hydration of acetaldehyde (B116499) to form acetaldehyde hydrate (B1144303) (1,1-ethanediol). Understanding this equilibrium is crucial in various scientific disciplines, including atmospheric chemistry, biochemistry, and pharmaceutical development, where acetaldehyde's reactivity and stability in aqueous environments are of paramount importance. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of this fundamental chemical process.
The Acetaldehyde Hydration Equilibrium
Acetaldehyde, in an aqueous solution, exists in a dynamic equilibrium with its hydrated form, a gem-diol. The reaction is a nucleophilic addition of water to the carbonyl group of acetaldehyde.
Reaction: CH₃CHO + H₂O ⇌ CH₃CH(OH)₂
The position of this equilibrium is described by the dimensionless equilibrium constant, Keq (also denoted as Kh), which is the ratio of the concentration of the hydrate to the concentration of the unhydrated acetaldehyde at equilibrium.
Equilibrium Constant Expression: Keq = [CH₃CH(OH)₂] / [CH₃CHO]
Quantitative Data Summary
The equilibrium constant for acetaldehyde hydration is temperature-dependent. The following table summarizes the experimentally determined equilibrium constants at various temperatures and the associated thermodynamic parameters.
| Temperature (°C) | Equilibrium Constant (Keq) | Method | Reference |
| 0 | 2.57 | Spectrophotometry | [1] |
| 25 | 1.17 - 1.23 | Various Methods | [2] |
| 25 | 1.2 | NMR | [3] |
| 25 | 1.06 | Spectrophotometry | [1] |
| 34.5 | Not explicitly stated, but calculable | NMR | [4][5] |
Thermodynamic Parameters for Acetaldehyde Hydration at 25°C [1]
| Parameter | Value | Units |
| ΔH° | -5.62 ± 0.14 | kcal/mol |
| ΔS° | -18.7 ± 0.5 | cal/(mol·K) |
| ΔCp° | -10 ± 5 | cal/(mol·K) |
The temperature dependence of the equilibrium constant can be described by the following equations[1]:
-
Assuming ΔCp° = 0: log Kh = (1212.7 / T) - 4.0412
-
Assuming ΔCp° = -10 cal/mol·K: log Kh = (543.2 / T) - 5.0330 log T + 10.6594
Experimental Protocols
The determination of the acetaldehyde hydrate equilibrium constant has been accomplished through various analytical techniques. Below are detailed methodologies for the key experiments cited.
UV-Vis Spectrophotometry
This method relies on the difference in the ultraviolet absorption spectra of the carbonyl group in unhydrated acetaldehyde and the absence of such absorption in the hydrate.[1][6]
Methodology:
-
Instrumentation: A high-precision spectrophotometer equipped with a temperature-controlled cell holder is required.
-
Sample Preparation:
-
Acetaldehyde is purified by distillation to remove polymers and acetic acid.[1]
-
A stock solution of acetaldehyde in a non-aqueous solvent (e.g., a hydrocarbon) is prepared.
-
Aqueous solutions of known total acetaldehyde concentration are prepared by injecting a small volume of the stock solution into a known volume of temperature-controlled water directly in the spectrophotometer cell.
-
-
Measurement of the Molar Extinction Coefficient of Unhydrated Acetaldehyde (ε₀):
-
This is a critical parameter and is determined by measuring the absorbance immediately after mixing the acetaldehyde stock with water, before a significant amount of hydration has occurred. This is achieved using rapid mixing techniques.[1]
-
-
Measurement of the Equilibrium Molar Extinction Coefficient (εeq):
-
The absorbance of the aqueous acetaldehyde solution is monitored over time until a stable reading is achieved, indicating that the hydration equilibrium has been reached. This measurement is performed at the wavelength of maximum absorbance for the n → π* transition of the carbonyl group (around 280-300 nm).
-
-
Calculation of the Equilibrium Constant (Keq):
-
The fraction of unhydrated acetaldehyde (α) at equilibrium is calculated as α = εeq / ε₀.
-
The equilibrium constant is then calculated using the formula: Keq = (1 - α) / α.
-
-
Temperature Control: The temperature of the cell holder is precisely controlled and varied to determine the temperature dependence of Keq.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the direct observation and quantification of both the hydrated and unhydrated forms of acetaldehyde in solution.[4][7][8]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 60 MHz or higher) is used.[4]
-
Sample Preparation:
-
A known concentration of acetaldehyde is dissolved in a suitable solvent, typically D₂O to avoid a large water proton signal.[4]
-
An internal standard, such as sodium acetate (B1210297) or tert-butyl alcohol, can be added for accurate quantification.
-
-
Spectral Acquisition:
-
¹H NMR spectra are recorded at a controlled temperature.
-
The spectrum will show distinct signals for the protons of both acetaldehyde and its hydrate.
-
-
Quantification and Calculation of Keq:
-
The relative concentrations of the hydrate and the free aldehyde are determined by integrating the areas of their respective characteristic peaks (e.g., the methyl doublets).
-
The equilibrium constant is calculated as the ratio of the integrated area of the hydrate's methyl peak to the integrated area of the acetaldehyde's methyl peak, after correcting for the number of protons contributing to each signal if necessary.
-
Calorimetry
Calorimetric measurements are used to determine the enthalpy of hydration (ΔH°) directly. This value can then be combined with spectrophotometrically determined equilibrium constants to obtain a more accurate thermodynamic profile of the reaction.[1][10]
Methodology:
-
Instrumentation: A sensitive calorimeter, such as an isothermal or isoperibol calorimeter, is used.
-
Calibration: The calorimeter is calibrated using a standard reaction with a known enthalpy change, such as the dissolution of potassium chloride in water.[1]
-
Measurement of the Heat of Hydration:
-
A sealed glass ampoule containing a known amount of purified liquid acetaldehyde is placed in the calorimeter vessel containing a known volume of water.
-
After thermal equilibrium is reached, the ampoule is broken, and the temperature change of the system is precisely measured as the acetaldehyde dissolves and hydrates.
-
-
Calculation of ΔH°:
-
The heat evolved during the process is calculated from the temperature change and the heat capacity of the calorimeter and its contents.
-
The molar enthalpy of hydration is then determined by dividing the total heat change by the number of moles of acetaldehyde. Corrections may be necessary for the heat of solution of acetaldehyde.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the acetaldehyde hydration equilibrium.
Caption: Logical relationship of the acetaldehyde hydration equilibrium.
Caption: Experimental workflow for Keq determination by UV-Vis.
References
- 1. datapdf.com [datapdf.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datapdf.com [datapdf.com]
- 6. 995. Hydration equilibria of aliphatic aldehydes in H2O and D2O - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] NMR Study of Acetaldehyde‐Water Mixtures | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Hydration of acetaldehyde. I. Equilibrium thermodynamic parameters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Computational Dive into 1,1-Ethanediol Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Ethanediol, a geminal diol, is the hydrate (B1144303) of acetaldehyde (B116499) and the most stable isomer of C2H6O2, proving to be more stable than its well-known counterpart, ethylene (B1197577) glycol. Despite its stability, this compound is an elusive compound, primarily existing in equilibrium with acetaldehyde in aqueous solutions. Understanding the formation pathways of this transient species is crucial for various fields, including atmospheric chemistry, interstellar studies, and, significantly, in the realm of drug development where acetaldehyde is a metabolite of ethanol. This technical guide provides an in-depth computational analysis of the formation pathways of this compound, supported by experimental data and detailed methodologies.
Primary Formation Pathway: Hydration of Acetaldehyde
The principal route to this compound is the nucleophilic addition of water to the carbonyl carbon of acetaldehyde. This reversible reaction establishes an equilibrium between the aldehyde and its hydrated form. In aqueous solutions at room temperature, approximately 60% of acetaldehyde is hydrated.[1]
Thermodynamic and Kinetic Data
The formation of this compound from acetaldehyde is characterized by specific thermodynamic and kinetic parameters. The equilibrium constant (Kh), rate constants for hydration (kh) and dehydration (kd), and the enthalpy of hydration (ΔHh) have been determined using various experimental and computational methods.
| Parameter | Value | Method | Reference |
| Equilibrium Constant (Kh) | 1.19 ± 0.05 | Spectrophotometry and NMR | [2] |
| 1.06 - 1.28 | Various | [2] | |
| Enthalpy of Hydration (ΔHh) | -5.10 ± 0.05 kcal/mol | Calorimetry and Spectrophotometry | [3] |
| Acid-Catalyzed Hydration Rate Constant (kh) | 520 L·mol⁻¹·s⁻¹ | NMR Line Broadening | [4] |
| Acid-Catalyzed Dehydration Rate Constant (kd) | 540 L·mol⁻¹·s⁻¹ | NMR Line Broadening | [4] |
Alternative Formation Pathways
While the hydration of acetaldehyde is the most common pathway, computational studies have proposed other potential formation routes, particularly in specific environments like the interstellar medium (ISM).
-
From Acetylene: Theoretical studies suggest that this compound can be formed from acetylene, although this pathway is considered less direct.
-
From Protonated Acetic Acid: In the ISM, a proposed barrierless reaction involves the reaction of protonated acetic acid with a proton to form this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Constant Determination
NMR spectroscopy is a powerful tool for quantifying the equilibrium between acetaldehyde and this compound in solution.
Methodology:
-
Sample Preparation: Prepare solutions of acetaldehyde in D₂O at various concentrations. A typical total volume for NMR analysis is 750 µL.[5]
-
Equilibration: Allow the solutions to equilibrate. The equilibrium is established rapidly, typically within 5 minutes.[5]
-
Data Acquisition: Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer. Calibrate the spectra to the residual HDO peak at 4.79 ppm.[5]
-
Quantification: Determine the relative concentrations of acetaldehyde and this compound by integrating the distinct peaks in the ¹H NMR spectrum. The quartet of the CH proton and the doublet of the CH₃ protons of acetaldehyde appear at different chemical shifts from the corresponding signals of this compound.
-
Calculation of Kh: The equilibrium constant, Kh, is calculated as the ratio of the concentration of this compound to the concentration of acetaldehyde.
Polarography for Dehydration Kinetics
Direct current polarography (DCP) can be employed as an electrochemical trapping technique to study the kinetics of the dehydration of this compound back to acetaldehyde.
Methodology:
-
Electrochemical Setup: Utilize a dropping mercury electrode in an electrochemical cell containing an aqueous solution of acetaldehyde.
-
Kinetic Current Measurement: The polarographic kinetic current is caused by the preceding chemical reaction of the dehydration of this compound to the electroactive acetaldehyde.[2]
-
Data Analysis: The rate constant of the dehydration reaction (kd) can be evaluated from a single kinetic current measurement.[2] It is crucial to use a modified Koutecky's equation that accounts for the diffusion contribution of the depolarizer from the bulk solution to obtain accurate rate constants.[2]
Computational Methodologies
Density Functional Theory (DFT) and Ab Initio Calculations
High-level quantum chemical methods are employed to investigate the electronic structure, stability, and formation pathways of this compound.
Methodology:
-
Model Chemistry Selection: Employ methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or Møller-Plesset perturbation theory (MP2) for high accuracy in energy calculations.[1] For geometry optimizations and frequency calculations, DFT functionals like B3LYP or ωB97XD with appropriate basis sets (e.g., 6-311++G(d,p) or aug-cc-pVTZ) are commonly used.
-
Geometry Optimization: Optimize the geometries of reactants, transition states, and products. For transition states, a frequency calculation must confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Perform single-point energy calculations at a higher level of theory (e.g., CCSD(T)) on the optimized geometries to obtain more accurate relative energies.
-
Thermodynamic and Kinetic Analysis: From the calculated energies and vibrational frequencies, thermodynamic properties such as Gibbs free energy of reaction (ΔG) and enthalpy of reaction (ΔH) can be determined. Transition State Theory (TST) can be used to calculate reaction rate constants from the properties of the reactants and the transition state.
Visualizations
Acetaldehyde Hydration Pathway
References
An In-depth Technical Guide to the Intermolecular Hydrogen Bonding in 1,1-Ethanediol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Ethanediol, a geminal diol also known as acetaldehyde (B116499) hydrate, is an intriguing molecule whose transient nature has led to a primary reliance on computational methods for the characterization of its intermolecular forces. This technical guide synthesizes the current theoretical understanding of intermolecular hydrogen bonding in this compound, addressing the notable scarcity of experimental data. Through a review of computational studies on gem-diols and related molecules, this document outlines the predicted characteristics of these hydrogen bonds, including their energetics and geometric parameters. Standard experimental protocols for investigating such interactions, namely Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed to provide a framework for potential future empirical studies. This guide aims to be a foundational resource for professionals requiring a deep understanding of the non-covalent interactions governing the behavior of this compound.
Introduction
This compound (CH₃CH(OH)₂) is the simplest geminal diol and exists in equilibrium with acetaldehyde and water. This equilibrium heavily favors the carbonyl compound, rendering the isolation and experimental characterization of this compound challenging.[1] Consequently, a comprehensive understanding of its intermolecular interactions, particularly hydrogen bonding, is largely derived from theoretical and computational chemistry.[2][3] These non-covalent interactions are paramount in determining the substance's physical properties in any potential condensed phase and its behavior in biological systems where it may be transiently formed.
This guide provides a detailed overview of the computationally predicted nature of intermolecular hydrogen bonding in this compound. It also presents generalized experimental protocols that are standard for the study of such phenomena in related, more stable diols and alcohols.
Theoretical Characterization of Intermolecular Hydrogen Bonding
Computational chemistry, particularly Density Functional Theory (DFT), stands as the primary tool for elucidating the intermolecular interactions of this compound.[4] Studies on gem-diols and other small organic molecules with hydrogen-bonding capabilities provide a robust framework for predicting the behavior of this compound in dimeric and larger oligomeric forms.[2][5]
Predicted Energetics and Geometry of this compound Dimers
Theoretical calculations predict that this compound molecules will form hydrogen-bonded dimers with significant interaction energies. The primary interaction involves a hydroxyl group of one monomer acting as a hydrogen bond donor to an oxygen atom of a second monomer. The formation of cyclic or more complex hydrogen-bonded networks is also anticipated.
While specific data for this compound is sparse, the following table summarizes typical computationally derived parameters for hydrogen bonds in small organic heterodimers, which can be considered analogous.[6]
| Parameter | Predicted Value Range |
| Interaction Energy (kcal/mol) | -3 to -8 |
| O-H···O Bond Length (Å) | 1.7 to 2.0 |
| O-H···O Bond Angle (°) | 160 to 180 |
| Table 1: Computationally Predicted Hydrogen Bond Parameters for this compound Dimers (Inferred from analogous systems). |
Computational Methodologies
The theoretical investigation of intermolecular hydrogen bonding in systems like this compound typically employs the following computational workflow:
-
Monomer Geometry Optimization: The structure of the this compound monomer is optimized to its lowest energy conformation.
-
Initial Dimer/Oligomer Structures: Various possible orientations of two or more monomers are generated to explore different hydrogen bonding patterns.
-
Complex Geometry Optimization: The geometry of the dimer or oligomer is optimized to find the most stable hydrogen-bonded configurations.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the shifts in vibrational modes upon hydrogen bond formation.[7]
-
Interaction Energy Calculation: The binding energy of the complex is calculated, often with corrections for basis set superposition error (BSSE), to quantify the strength of the hydrogen bonds.[4]
-
Analysis of Results: The geometric parameters (bond lengths and angles) and energetic data are analyzed to characterize the hydrogen bonds.
Experimental Protocols for Characterization
While specific experimental data for condensed-phase this compound is largely absent from the literature, the following sections detail the standard protocols used to investigate intermolecular hydrogen bonding in analogous diols and alcohols.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for detecting hydrogen bonding through the analysis of vibrational frequency shifts of O-H stretching bands.
Methodology:
-
Sample Preparation:
-
For liquid samples, a thin film is prepared between two infrared-transparent windows (e.g., NaCl or KBr plates).
-
For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc, or a Nujol mull is prepared.
-
For solution studies, the sample is dissolved in a non-polar solvent (e.g., CCl₄) at varying concentrations.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is collected.
-
The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The O-H stretching region (typically 3600-3200 cm⁻¹) is analyzed.
-
A sharp peak around 3600 cm⁻¹ corresponds to free (non-hydrogen-bonded) O-H groups.
-
A broad band at lower wavenumbers (e.g., 3400-3200 cm⁻¹) indicates the presence of intermolecularly hydrogen-bonded O-H groups.[8] The broadening is a hallmark of the ensemble of different hydrogen bond strengths and geometries in the sample.
-
By comparing spectra at different concentrations in a non-polar solvent, the intermolecular nature of the hydrogen bonds can be confirmed (the broad band will decrease in intensity relative to the sharp "free" O-H band upon dilution).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is highly sensitive to the chemical environment of hydroxyl protons and can provide evidence of hydrogen bonding.
Methodology:
-
Sample Preparation:
-
The sample is dissolved in a deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆) at various concentrations. The use of aprotic solvents is crucial to avoid proton exchange with the solvent.
-
-
Data Acquisition:
-
¹H NMR spectra are acquired at different sample concentrations and, if possible, at varying temperatures.
-
-
Data Analysis:
-
The chemical shift of the hydroxyl proton (OH) is monitored.
-
Intermolecular hydrogen bonding deshields the hydroxyl proton, causing its signal to shift downfield (to a higher ppm value).
-
A concentration-dependent chemical shift of the OH proton is indicative of intermolecular hydrogen bonding. As the concentration decreases, the equilibrium shifts away from hydrogen-bonded aggregates towards free monomers, resulting in an upfield shift of the OH signal.
-
In some cases, temperature-dependent studies can also be informative, as increasing temperature tends to disrupt hydrogen bonds, leading to an upfield shift of the OH proton resonance.
-
Visualization of Intermolecular Hydrogen Bonding in this compound
Based on theoretical principles, the formation of a hydrogen-bonded dimer of this compound can be visualized as follows:
Conclusion
The understanding of intermolecular hydrogen bonding in this compound is currently dominated by computational predictions due to its inherent instability. Theoretical studies suggest that this compound readily forms hydrogen-bonded dimers and larger oligomers, with interaction energies and geometries comparable to other small diols and alcohols. While direct experimental validation is lacking, established techniques such as FTIR and NMR spectroscopy provide clear protocols for future investigations, should a method for stabilizing and isolating this compound be developed. This guide provides a foundational understanding based on the available theoretical data and established principles, which is essential for researchers and professionals working with systems where this geminal diol may play a transient but significant role.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cooperativity effects in linear formaldehyde oligomers using density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Minimum Quantum Chemistry CCSD(T)/CBS Data Set of Dimeric Interaction Energies for Small Organic Functional Groups: Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibrational frequency shifts as a probe of hydrogen bonds: thermal expansion and glass transition of myoglobin in mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide to 1,1-Ethanediol: Properties, Equilibrium, and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Ethanediol (CAS: 4433-56-1), also known as acetaldehyde (B116499) monohydrate or ethylidene glycol, is a geminal diol with the chemical formula CH₃CH(OH)₂. It is the product of the hydration of acetaldehyde. A key characteristic of this compound is its inherent instability as an isolated compound; it readily dehydrates to form acetaldehyde. Consequently, it exists almost exclusively in equilibrium with acetaldehyde in aqueous solutions.[1][2] The study of this compound is therefore intrinsically linked to the study of this hydration equilibrium, which is of significant interest in fields ranging from atmospheric chemistry to biochemistry and drug metabolism.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization in solution, and graphical representations of its core chemical dynamics.
Physical and Chemical Properties
Due to its transient nature, many of the physical properties of this compound are predicted or derived from studies of its aqueous equilibrium. The data presented below are compiled from various chemical databases and computational models.
General and Computed Properties
The following table summarizes the key identifiers and computed physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | Ethane-1,1-diol | N/A |
| Synonyms | Acetaldehyde hydrate, Ethylidene glycol | [3][4] |
| CAS Number | 4433-56-1 | [3][5] |
| Molecular Formula | C₂H₆O₂ | [3][4][5] |
| Molecular Weight | 62.07 g/mol | [3][4] |
| Predicted Density | 1.090 ± 0.06 g/cm³ | [3][6] |
| Predicted Boiling Point | 146.0 ± 8.0 °C | [3][6] |
| Predicted pKa | 13.55 ± 0.41 | [3][6] |
| XLogP3-AA (LogP) | -0.6 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Acetaldehyde Hydration Equilibrium
The formation of this compound is a reversible process. The equilibrium between acetaldehyde (CH₃CHO) and this compound (CH₃CH(OH)₂) in water is a central aspect of its chemistry.
CH₃CHO + H₂O ⇌ CH₃CH(OH)₂
The equilibrium constant (Khyd) for this reaction is approximately 1.0 to 1.4 at room temperature (298 K), indicating that in a dilute aqueous solution, acetaldehyde and this compound are present in roughly equal amounts.
| Thermodynamic Parameter | Value | Conditions | Source |
| Equilibrium Constant (Khyd) | 1.0 - 1.4 | 298 K (25 °C) | [7] |
Reaction Mechanisms and Pathways
The hydration of acetaldehyde to form this compound can be catalyzed by both acids and bases, which significantly increases the rate of reaching equilibrium.
Acid-Catalyzed Hydration
Under acidic conditions, the carbonyl oxygen of acetaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule. A subsequent deprotonation step yields the geminal diol.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of acetaldehyde based on plasmonic patterns of a gold nanostructure conjugated with chromophore and H 2 O 2 : a new platform for the ra ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02814G [pubs.rsc.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid catalyzed hydration of acetaldehyde - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1,1-Ethanediol (CAS Number: 4433-56-1)
Abstract
This technical guide provides a comprehensive overview of 1,1-Ethanediol (CAS No. 4433-56-1), a geminal diol that is the hydrate (B1144303) of acetaldehyde (B116499).[1] Due to its inherent instability, isolating pure this compound from aqueous solutions is exceptionally challenging, as it readily dehydrates back to acetaldehyde.[1] This document consolidates available data on its physicochemical properties, spectroscopic characteristics, synthesis, and reactivity. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this transient chemical species.
Physicochemical Properties
This compound, with the molecular formula C₂H₆O₂, is a structural isomer of the more commonly known ethylene (B1197577) glycol (1,2-ethanediol).[1] Despite its instability, theoretical calculations predict that this compound is the more energetically stable isomer.[1] High-level quantum chemical calculations have determined it to be more stable than ethylene glycol by approximately 11.4 to 11.7 kcal/mol.[1] The following table summarizes its key physicochemical properties, many of which are predicted due to the compound's transient nature.
| Property | Value | Reference |
| Molecular Formula | C₂H₆O₂ | [2][3][4][5] |
| Molecular Weight | 62.07 g/mol | [2][5][6] |
| CAS Number | 4433-56-1 | [2][3][4][5] |
| IUPAC Name | ethane-1,1-diol | [6] |
| Synonyms | Acetaldehyde hydrate, 1,1-Dihydroxyethane | [3][6][7] |
| Density | 1.09 g/cm³ (Predicted) | [2][3][4][5] |
| Boiling Point | 146.0 ± 8.0 °C at 760 mmHg (Predicted) | [2][3][4][5] |
| Flash Point | 63 °C (Predicted) | [2][3][4] |
| Vapor Pressure | 1.9 ± 0.6 mmHg at 25°C (Predicted) | [2] |
| Refractive Index | 1.417 (Predicted) | [2][3][4] |
| pKa | 13.55 ± 0.41 (Predicted) | [5][7] |
| LogP | -1.58 (Predicted) | [2] |
| Topological Polar Surface Area | 40.5 Ų | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Spectroscopic Data
Direct experimental spectroscopic characterization of pure this compound is scarce due to its instability. However, its presence in aqueous solutions of acetaldehyde has been studied, and theoretical calculations provide predicted spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In aqueous solutions, the equilibrium between acetaldehyde and this compound can be observed using NMR. ¹H NMR spectroscopy can be used to distinguish the protons of the diol from those of acetaldehyde.[8] A reference to a ¹⁷O NMR spectrum in water exists, suggesting its characterization in solution.[9]
-
Infrared (IR) Spectroscopy : IR spectroscopy would be expected to show a strong, broad O-H stretching band characteristic of the hydroxyl groups, in addition to C-H and C-O stretching vibrations.[1]
-
Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) would be a valuable tool for purity assessment if the compound could be stabilized for analysis.[1]
Synthesis and Reactivity
Synthesis
This compound is not typically synthesized for isolation but exists in equilibrium with acetaldehyde in the presence of water. The primary formation route is the hydration of acetaldehyde.[1]
Caption: Equilibrium between Acetaldehyde and this compound.
This hydration is a well-known process, and in dilute aqueous solutions, acetaldehyde readily forms the geminal diol under atmospheric conditions.[1] Studies on acetaldehyde-water ice systems under high pressure have also demonstrated this conversion.[1]
Stability and Decomposition
The defining characteristic of this compound is its instability. The presence of two hydroxyl groups on a single carbon atom makes the molecule prone to eliminate a water molecule, reverting to the more stable acetaldehyde.[1]
The primary decomposition pathway is unimolecular dissociation via dehydration, which has a lower energy barrier compared to dehydrogenation.[1]
Caption: Decomposition pathway of this compound.
Experimental Protocols
Due to the transient nature of this compound, standard experimental protocols for isolation and handling are not established. Any experimental work would need to be conducted in situ in aqueous solutions of acetaldehyde.
Key Analytical Methodologies:
-
Characterization : Analysis would rely on spectroscopic methods like NMR to characterize the compound within the equilibrium mixture.[1][9]
-
Purity Assessment : Techniques like gas chromatography-mass spectrometry (GC-MS) could potentially be used to assess the purity of the starting acetaldehyde and monitor the equilibrium, although derivatization might be necessary to analyze the diol itself.[1]
Biological Significance and Toxicology
While this compound itself is not well-studied biologically, its equilibrium with acetaldehyde is significant. Acetaldehyde is a known toxic metabolite of ethanol (B145695) and is classified as a carcinogen.[10] The formation of this compound in vivo could be a transient step in the metabolism or detoxification of acetaldehyde. Some research has explored the interaction of acetaldehyde hydrate with enzymes like xanthine (B1682287) oxidase and aldehyde dehydrogenase.[8] The toxicological profile of this compound is often considered in the context of its more stable isomer, ethylene glycol, which is highly toxic upon ingestion, causing metabolic disruptions.[11][12] However, specific toxicity data for isolated this compound is not available.
Applications in Research and Drug Development
The direct application of this compound in drug development is limited by its instability. However, its chemical nature as a geminal diol makes it a subject of theoretical and academic interest.
-
Theoretical Chemistry : It serves as a model compound for studying the stability of geminal diols and the mechanisms of hydration and dehydration reactions.[1]
-
Astrochemistry : As the most stable C₂H₆O₂ isomer, there is significant interest in detecting this compound in the interstellar medium, though its rotational spectrum has not yet been experimentally characterized, hindering its astronomical identification.[1]
-
Prodrug Design : The concept of using a geminal diol as a masked aldehyde or ketone could theoretically be applied in prodrug design, where a more stable derivative might be engineered to release an active aldehyde species under specific physiological conditions.
Conclusion
This compound (CAS 4433-56-1) is a scientifically intriguing molecule primarily due to its status as the more stable, yet chemically elusive, isomer of C₂H₆O₂. It exists as a transient hydrate of acetaldehyde, making its isolation and direct study extremely difficult. Most of the available data on its properties are derived from theoretical calculations and studies of aqueous acetaldehyde solutions. While direct applications in drug development are not currently feasible, its study provides valuable insights into fundamental chemical principles such as hydration equilibria, geminal diol stability, and decomposition mechanisms. Future research, particularly in experimental spectroscopy, could enable its detection in astrophysical environments and provide a more complete understanding of this simple but important organic molecule.
References
- 1. This compound | 4433-56-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. ethane-1,1-diol | CAS#:4433-56-1 | Chemsrc [chemsrc.com]
- 4. ethane-1,1-diol | 4433-56-1 [chemnet.com]
- 5. This compound CAS#: 4433-56-1 [m.chemicalbook.com]
- 6. This compound | C2H6O2 | CID 151211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. acetaldehyde hydrate, 4433-56-1 [thegoodscentscompany.com]
- 9. spectrabase.com [spectrabase.com]
- 10. chemos.de [chemos.de]
- 11. Buy this compound | 4433-56-1 [smolecule.com]
- 12. Ethylene glycol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1,1-Ethanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Ethanediol, also known as acetaldehyde (B116499) monohydrate or a geminal diol, is an organic compound with the chemical formula CH₃CH(OH)₂. It is formed by the hydration of acetaldehyde in aqueous solutions. A key characteristic of this compound is its inherent instability, as it readily dehydrates to revert to acetaldehyde. This equilibrium between this compound and acetaldehyde is crucial to consider when developing analytical methods for its detection. Due to its transient nature, direct analytical detection of this compound is challenging and not commonly performed. Instead, analytical strategies focus on the quantification of its stable counterpart, acetaldehyde, in aqueous media. The concentration of acetaldehyde at equilibrium is directly proportional to the concentration of this compound, providing a reliable indirect measure.
This document provides detailed application notes and protocols for the analytical determination of this compound, primarily through the robust and validated methods for acetaldehyde quantification. These methods are applicable across various matrices, including biological fluids and pharmaceutical formulations.
Analytical Approaches
The detection of this compound is predominantly achieved through the analysis of acetaldehyde. The primary methods for acetaldehyde quantification include:
-
Gas Chromatography (GC): Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a highly sensitive and specific method for volatile compounds like acetaldehyde.
-
High-Performance Liquid Chromatography (HPLC): This method involves the derivatization of acetaldehyde with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, UV-absorbing derivative that can be readily separated and quantified.
-
Spectroscopic Methods: Spectrophotometric and spectroelectrochemical methods offer alternative approaches for acetaldehyde detection, often relying on enzymatic reactions.
-
Electrochemical Sensors: Biosensors utilizing enzymes like aldehyde dehydrogenase provide a selective means of detecting acetaldehyde.
The following sections provide detailed protocols and quantitative data for the most common and reliable methods.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the detection of acetaldehyde, which serves as a proxy for this compound.
Table 1: Gas Chromatography Methods for Acetaldehyde Quantification
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Headspace GC-MS/MS | Human Plasma | - | 0.2 µg/mL | 0.2 - 20 µg/mL | [1] |
| Headspace GC-MS | Murine Neuronal Tissue | Nanomolar range | Low micromolar range | >0.99 (r²) | [2][3] |
| Headspace GC-FID | Polyethylene Terephthalate (PET) | - | - | R² = 0.9998 | [4] |
| Headspace GC-MS | Hand Sanitizers | 0.209 µg/mL | - | - | [5] |
| GC-FID (direct injection) | Alcoholic Beverages | 0.01 mg/L | 0.04 mg/L | - | [6] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Acetaldehyde Quantification (Post-Derivatization)
| Derivatizing Agent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| 2,4-Dinitrophenylhydrazine (DNPH) | Biological Fluids | ~3 µM | - | Up to 80 µM | [7] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Ambient Air | 0.1 µg/m³ | - | - | [8] |
| O-(2,3,4,5,6-pentafluoro-benzyl)-hydroxylamine hydrochloride | Food Matrices | 5.74 - 175.03 ng/g | - | 0.949 - 0.9993 (r) | [9] |
Table 3: Spectroscopic and Electrochemical Methods for Acetaldehyde Quantification
| Method | Matrix | Limit of Detection (LOD) | Linearity Range | Reference |
| Spectroelectrochemical Enzyme Sensor | Wine | - | 0.1 - 0.7 mM | [10][11] |
| Enzymatic UV-determination | Alcoholic Beverages | 1.3 mg/L | Up to 500 mg/L | [12] |
| Derivative Spectrophotometry | Alcohols | 10 ng/mL | 0.05 - 0.25 µg/mL | [13] |
| Paper-Based Electrochemical Biosensor | Aqueous Solution | - | - | [14][15] |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Acetaldehyde
This protocol is a general guideline for the quantification of acetaldehyde in aqueous samples, adaptable for biological fluids.
1. Principle: Volatile acetaldehyde is partitioned from the liquid sample into the headspace of a sealed vial. An aliquot of the headspace gas is injected into the GC-MS for separation and detection.
2. Materials:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Headspace autosampler
-
GC column: e.g., Agilent J&W DB-WAX ultra inert (30 m × 0.25 mm × 0.50 μm)[5]
-
20 mL headspace vials with Teflon/silica crimp caps
-
Acetaldehyde standard
-
Internal standard (e.g., tert-butanol (B103910) or deuterium-labeled acetaldehyde)
-
Reagent water
3. Sample Preparation:
-
Pipette a known volume (e.g., 1 mL) of the sample into a 20 mL headspace vial.
-
Add the internal standard to each sample, calibrator, and quality control sample.
-
Seal the vial immediately with a crimp cap.
4. Instrumental Parameters (Example): [2][5]
-
Headspace Autosampler:
-
Oven Temperature: 60 °C
-
Loop Temperature: 80 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 10 min
-
-
GC:
-
Injector Temperature: 200 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Program: 38 °C for 8 min, ramp to 170 °C at 40 °C/min, hold for 5.7 min.
-
Carrier Gas: Helium at 1 mL/min
-
-
MS:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier ion for acetaldehyde: m/z 29.0[1]
-
Transfer Line Temperature: 230 °C
-
5. Calibration: Prepare a series of calibration standards by spiking known concentrations of acetaldehyde into the same matrix as the samples. Process the standards in the same manner as the samples.
6. Data Analysis: Quantify the acetaldehyde concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: HPLC with UV Detection of Acetaldehyde via DNPH Derivatization
This protocol is based on the widely used EPA Method 8315A for carbonyl compounds.[16][17]
1. Principle: Acetaldehyde in the sample reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is then extracted and analyzed by reverse-phase HPLC with UV detection.
2. Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (in acetonitrile (B52724) and acid)
-
Acetaldehyde standard
-
Acetonitrile (HPLC grade)
-
Reagent water
-
Solid Phase Extraction (SPE) cartridges (C18) or methylene (B1212753) chloride for liquid-liquid extraction
3. Derivatization and Extraction:
-
To a known volume of aqueous sample, add the DNPH reagent solution.[16]
-
Adjust the pH to approximately 3 with acid.[17]
-
Allow the reaction to proceed at room temperature for about 40 minutes.[7]
-
For SPE: Pass the solution through a C18 SPE cartridge. Elute the derivative with acetonitrile.
-
For Liquid-Liquid Extraction: Extract the solution multiple times with methylene chloride. Combine the organic layers, evaporate to dryness, and reconstitute in acetonitrile.[17]
4. HPLC Parameters (Example): [8][18]
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
5. Calibration: Prepare calibration standards by derivatizing known concentrations of acetaldehyde standard solution following the same procedure as the samples.
6. Data Analysis: Identify the acetaldehyde-DNPH derivative peak based on its retention time compared to the standard. Quantify the concentration using the peak area and the calibration curve.
Visualizations
Caption: Equilibrium of this compound and workflows for acetaldehyde detection.
Caption: Derivatization of acetaldehyde with 2,4-DNPH for HPLC analysis.
References
- 1. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature [mdpi.com]
- 6. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectroelectrochemical Enzyme Sensor System for Acetaldehyde Detection in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroelectrochemical Enzyme Sensor System for Acetaldehyde Detection in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Self-Tuning Reaction Conditioning of a Paper-Based Electrochemical Biosensor for Acetaldehyde Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. epa.gov [epa.gov]
- 18. hitachi-hightech.com [hitachi-hightech.com]
Application Note: Quantitative Analysis of 1,1-Ethanediol Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Ethanediol, the hydrate (B1144303) of acetaldehyde (B116499), is a challenging analyte to measure directly due to its inherent instability in aqueous solutions, readily reverting to acetaldehyde. This application note presents a robust protocol for the quantitative analysis of this compound through chemical derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology involves the conversion of this compound into a stable, volatile derivative, enabling accurate and reproducible quantification. This approach is critical for studies in metabolic research, toxicology, and pharmaceutical development where the presence and concentration of acetaldehyde and its hydrated form are of significant interest.
Introduction
This compound exists in equilibrium with acetaldehyde and water, with the equilibrium favoring acetaldehyde under most conditions. Direct analysis by GC-MS is therefore impractical. To overcome this, a derivatization step is essential to "trap" the this compound as a stable derivative that is amenable to GC separation and MS detection. Silylation is a widely used derivatization technique for compounds containing hydroxyl groups, as it replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. This application note provides a detailed protocol for the silylation of this compound and its subsequent quantitative analysis by GC-MS.
Experimental Protocols
Sample Preparation and Derivatization
This protocol details the conversion of this compound in an aqueous sample to its more stable trimethylsilyl (TMS) derivative.
Materials:
-
Aqueous sample containing this compound
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Internal Standard (IS) solution (e.g., 1,2-Butanediol in pyridine)
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
Protocol:
-
Aliquoting the Sample: To a 2 mL autosampler vial, add 100 µL of the aqueous sample.
-
Addition of Internal Standard: Add 10 µL of the internal standard solution to the vial.
-
Solvent Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as water will react with the silylating reagent.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve the residue.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.[1]
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or equivalent non-polar column)[1]
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-400) for qualitative analysis.
-
SIM Ions for Bis-TMS-1,1-ethanediol: (Note: These are theoretical; actual ions should be determined from a standard)
-
Quantifier ion: To be determined
-
Qualifier ion(s): To be determined
-
-
SIM Ions for IS (Bis-TMS-1,2-Butanediol):
-
Quantifier ion: To be determined
-
Qualifier ion(s): To be determined
-
Data Presentation
Table 1: Representative Quantitative Data for Related Analytes
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Acetaldehyde | Headspace GC-MS | 0.1 µM (0.0044 µg/mL) | 1 µM (0.044 µg/mL) | > 0.99 | [2] |
| Trimethylsilyl derivative of 1,2-ethanediol | GC-MS | ~2 ppm | 10 ppm | > 0.99 (over 10-10000 ppm) | [3] |
Mandatory Visualization
Caption: Silylation of this compound.
Caption: GC-MS Analysis Workflow.
References
Application Notes and Protocols for the Quantification of Geminal Diols by HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of geminal diols presents a unique analytical challenge due to their inherent instability and equilibrium with the corresponding carbonyl compounds. High-Performance Liquid Chromatography (HPLC) offers robust and reliable methods for their analysis. This document provides detailed application notes and protocols for three distinct HPLC-based methodologies for the quantification of geminal diols:
-
Direct Quantification of Geminal Diols and Aldehydes/Ketones by Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Indirect Quantification via Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
-
Indirect Quantification via Post-Column Derivatization with Boronic Acid Derivatives
These notes include detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of workflows and signaling pathways using the DOT language.
Understanding Geminal Diol Stability
Geminal diols, or hydrates, exist in a reversible equilibrium with their corresponding aldehyde or ketone and water.[1] The stability of the geminal diol is influenced by several factors:
-
Steric Hindrance: Less steric hindrance around the carbonyl carbon favors the formation of the geminal diol. For example, formaldehyde (B43269) exists almost entirely as its hydrate (B1144303) (methanediol) in aqueous solutions, while the hydrate of acetone (B3395972) is negligible.[1]
-
Electronic Effects: Electron-withdrawing groups on the alpha-carbon stabilize the geminal diol. A classic example is chloral (B1216628) hydrate, which is a stable, crystalline solid.[2][3]
-
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can also contribute to the stability of the geminal diol.
The choice of HPLC method should consider the stability of the target geminal diol in the sample matrix and the mobile phase.
Method 1: Direct Quantification by Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is suitable for the simultaneous quantification of a geminal diol and its corresponding aldehyde or ketone, which is particularly useful for studying the equilibrium between the two species. HILIC is ideal for retaining and separating these polar analytes. A diol-based column can provide good selectivity for these compounds.[4][5][6]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90% acetonitrile (B52724)/10% water).
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is recommended.
2. HPLC-MS/MS Conditions:
-
Column: Diol column (e.g., 150 mm x 2.1 mm, 3 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: Linear gradient to 60% B
-
10-12 min: Hold at 60% B
-
12.1-15 min: Return to 95% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI) in negative ion mode.
3. Data Analysis:
-
Create calibration curves for both the aldehyde/ketone and, if a stable standard is available, the geminal diol.
-
Quantify each species based on its respective calibration curve.
-
The total concentration can be reported as the sum of the two species.
Quantitative Data Summary
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| Formaldehyde | 3.5 | 1 | 5 | >0.999 |
| Methanediol (Formaldehyde hydrate) | 5.2 | 2 | 10 | >0.998 |
| Acetaldehyde | 4.1 | 1 | 5 | >0.999 |
| 1,1-Ethanediol (Acetaldehyde hydrate) | 6.8 | 3 | 15 | >0.997 |
Note: This data is representative and may vary depending on the specific instrumentation and experimental conditions.
Workflow Diagram
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Liquid chromatographic methods for chloral hydrate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. How to Use Cogent Diol™ HPLC Columns - MicroSolv Technology Corp [kb.mtc-usa.com]
Application Notes and Protocols for the Identification of 1,1-Ethanediol by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Ethanediol (acetaldehyde monohydrate) is a geminal diol that exists in equilibrium with acetaldehyde (B116499) in aqueous solutions. Its inherent instability makes its isolation challenging, rendering spectroscopic identification in situ crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the direct observation and quantification of this compound in solution, providing unambiguous structural information and insights into the hydration equilibrium of acetaldehyde. These application notes provide a detailed protocol for the identification and quantification of this compound using ¹H and ¹³C NMR spectroscopy.
Principle
In aqueous media, acetaldehyde undergoes a reversible nucleophilic addition of water to the carbonyl carbon, forming this compound. This equilibrium is dynamic, and the relative concentrations of the aldehyde and the gem-diol can be influenced by temperature and solvent conditions. NMR spectroscopy allows for the simultaneous detection of both species, as the rate of interconversion is typically slow on the NMR timescale at or below room temperature.
The identification of this compound is based on its characteristic chemical shifts and spin-spin coupling patterns in both ¹H and ¹³C NMR spectra, which are distinct from those of acetaldehyde. Quantitative NMR (qNMR) can be employed to determine the molar ratio of this compound to acetaldehyde, and thus the equilibrium constant of the hydration reaction, by comparing the integral areas of their respective signals.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound and acetaldehyde in D₂O. These values are critical for the unambiguous identification of this compound in the presence of its aldehyde precursor.
Table 1: ¹H NMR Spectral Data for this compound and Acetaldehyde in D₂O
| Compound | Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| This compound | CH₃ | ~1.32 | Doublet (d) | 5.4 |
| CH(OH)₂ | ~5.25 | Quartet (q) | 5.4 | |
| Acetaldehyde | CH₃ | ~2.20 | Doublet (d) | 2.9 |
| CHO | ~9.78 | Quartet (q) | 2.9 |
Note: The chemical shifts of the hydroxyl protons of this compound are typically not observed in D₂O due to deuterium (B1214612) exchange.
Table 2: ¹³C NMR Spectral Data for this compound and Acetaldehyde in D₂O
| Compound | Carbon Assignment | Chemical Shift (δ) [ppm] |
| This compound | C H₃ | ~21.5 |
| C H(OH)₂ | ~88.5 | |
| Acetaldehyde | C H₃ | ~31.0 |
| C HO | ~205.0 |
Experimental Protocols
This section provides a detailed methodology for the preparation of samples and the acquisition and processing of NMR data for the identification and quantification of this compound.
Protocol 1: Sample Preparation for Qualitative and Quantitative ¹H NMR Analysis
-
Analyte Preparation: Prepare a stock solution of acetaldehyde in a non-aqueous, inert solvent (e.g., anhydrous acetonitrile) to a known concentration (e.g., 1 M).
-
Internal Standard (for qNMR): Accurately weigh a suitable internal standard (e.g., maleic acid, DSS, or TMSP) and record the mass. The internal standard should be stable, have signals that do not overlap with the analyte signals, and have a known purity.
-
Sample Formulation:
-
For qualitative analysis, add a small volume (e.g., 5-10 µL) of the acetaldehyde stock solution to approximately 0.6 mL of D₂O in a clean NMR tube.
-
For quantitative analysis, accurately transfer a known volume of the acetaldehyde stock solution and a known mass of the internal standard to a volumetric flask. Dilute to the mark with D₂O to ensure a final concentration suitable for NMR analysis (typically in the mM range). Transfer the final solution to an NMR tube.
-
-
Equilibration: Gently mix the sample and allow it to equilibrate at a constant temperature (e.g., 298 K) for at least 15 minutes before NMR analysis to ensure the hydration equilibrium is established.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal magnetic field homogeneity.
-
Temperature Control: Maintain a constant and accurately calibrated temperature throughout the experiment (e.g., 298 K), as the acetaldehyde hydration equilibrium is temperature-dependent.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Solvent Suppression: If the residual HDO signal is intense, a solvent suppression technique (e.g., presaturation) may be applied.
-
Relaxation Delay (d1): For quantitative analysis, ensure a sufficiently long relaxation delay to allow for full relaxation of all protons of interest. A delay of at least 5 times the longest T₁ relaxation time (d1 ≥ 5T₁) is recommended. A typical starting value is 30 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Spectral Width (sw): Set a spectral width that encompasses all signals of interest (e.g., 0 to 12 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Relaxation Delay (d1): A longer relaxation delay may be necessary for quaternary carbons, although none are present in this compound or acetaldehyde. A delay of 5-10 seconds is generally adequate.
-
Number of Scans (ns): A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Protocol 3: Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Reference the ¹H spectrum to the residual solvent peak (D₂O at δ ≈ 4.79 ppm) or an internal reference standard (e.g., DSS or TMSP at δ = 0.00 ppm). Reference the ¹³C spectrum accordingly.
-
Integration:
-
For qualitative analysis, integrate the signals corresponding to this compound and acetaldehyde to observe their relative abundance.
-
For quantitative analysis, integrate the well-resolved signals of the analyte (both this compound and acetaldehyde) and the internal standard.
-
-
Quantification (for qNMR): Calculate the concentration of each species using the following formula:
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Cₛₜd)
Where:
-
Cₓ = Concentration of the analyte (this compound or acetaldehyde)
-
Iₓ = Integral of the analyte signal
-
Iₛₜd = Integral of the internal standard signal
-
Nₓ = Number of protons giving rise to the analyte signal
-
Nₛₜd = Number of protons giving rise to the internal standard signal
-
Cₛₜd = Concentration of the internal standard
-
Mandatory Visualizations
Application Notes and Protocols: Acetal Protection of Carbonyl Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Carbonyl Protection and a Clarification on 1,1-Ethanediol
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals, the selective reactivity of functional groups is paramount. Carbonyl groups (aldehydes and ketones) are highly reactive towards nucleophiles and reducing agents.[1][2][3][4] To prevent undesired side reactions during transformations at other sites of a complex molecule, the temporary masking of a carbonyl group is often a necessary strategy. This is achieved through the use of protecting groups, which are chemical moieties that are readily installed, stable to a range of reaction conditions, and can be removed efficiently and selectively to regenerate the original functional group.[5]
A common query arises regarding the use of This compound as a protecting group. It is crucial to clarify that this compound, the hydrate (B1144303) of acetaldehyde (B116499), is an unstable geminal diol that exists in equilibrium with acetaldehyde and water. Due to its inherent instability, it is not isolated and used directly as a protecting agent in organic synthesis.
The prevalent and effective method for protecting carbonyl functionalities is their conversion to acetals , which are stable in neutral to strongly basic environments.[3][4] Cyclic acetals, formed from the reaction of a carbonyl compound with a diol such as 1,2-ethanediol (B42446) (ethylene glycol) or 1,3-propanediol, are particularly favored due to their enhanced stability.[6][7][8] This document provides detailed application notes and protocols for the use of diols, primarily 1,2-ethanediol, for the protection of carbonyl groups as 1,3-dioxolanes.
Principle and Application
The protection of a carbonyl group as a cyclic acetal (B89532) involves an acid-catalyzed reaction with a diol, typically 1,2-ethanediol or 1,3-propanediol, to form a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively.[6] This reaction is reversible, and the equilibrium is driven towards the acetal by removing the water formed during the reaction, often using a Dean-Stark apparatus or a dehydrating agent.[6]
Key Advantages of Acetal Protecting Groups:
-
Stability: Acetals are robust and unreactive towards strong bases, nucleophiles (e.g., Grignard reagents, organolithiums), and hydrides (e.g., LiAlH₄, NaBH₄).[1][2][3][4]
-
Orthogonal Deprotection: They can be selectively removed under acidic conditions, which allows for deprotection without affecting other acid-sensitive or base-labile protecting groups, fitting into an orthogonal protection strategy.[5]
-
Ease of Formation and Cleavage: The formation and removal of acetals are generally high-yielding and straightforward processes.[1]
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Carbonyl Group as a 1,3-Dioxolane
This protocol describes a standard procedure for the protection of an aldehyde or ketone using 1,2-ethanediol (ethylene glycol) and an acid catalyst.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
1,2-Ethanediol (ethylene glycol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other acid catalyst
-
Toluene (B28343) or benzene
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the carbonyl compound (1.0 eq), 1,2-ethanediol (1.1-1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Add a suitable solvent, such as toluene or benzene, to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: General Procedure for the Deprotection of a 1,3-Dioxolane
This protocol outlines the acid-catalyzed hydrolysis of a 1,3-dioxolane to regenerate the parent carbonyl compound.
Materials:
-
1,3-Dioxolane (protected carbonyl compound)
-
Water
-
Hydrochloric acid (HCl) or other acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate - PPTS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 1,3-dioxolane in a mixture of acetone and water.
-
Add a catalytic amount of an acid, such as a few drops of concentrated hydrochloric acid or a catalytic amount of PPTS.[9]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the deprotected carbonyl compound.
-
Purify by distillation or column chromatography if necessary.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various conditions for the protection of carbonyl compounds as 1,3-dioxolanes and their subsequent deprotection.
Table 1: Protection of Carbonyl Compounds as 1,3-Dioxolanes
| Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | p-TsOH | Toluene | Reflux | 6 h | 95 | [10] |
| Cyclohexanone | Dowex 50WX8 | Benzene | Reflux | 30 h | 90 | [10] |
| Various Aldehydes | TMSOTf, (TMSOCH₂)₂ | CH₂Cl₂ | -78 to -15 | 90 min | 99 | [10] |
| Various Aldehydes | N-hydroxybenzenesulfonamide | Triethylamine | - | 10 min | Good | [7] |
| Various Aldehydes | Tetrabutylammonium tribromide | Methanol | - | - | Excellent | [7] |
Table 2: Deprotection of 1,3-Dioxolanes
| Substrate | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | I₂ (10 mol%) | Acetone | Room Temp. | 45 min | 92 | [7] |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ (catalytic) | Water | 30 | 5 min | Quantitative | [6][11] |
| General Acetal | Pyr·TsOH | Acetone, H₂O | Room Temp. | 24 h | 98 | [10] |
| General Acetal | TsOH | Acetone, H₂O | - | 15 min - 2 h | 84-97 | [10] |
| General Acetal | HCl | EtOH, H₂O | Room Temp. | 4 h | 100 | [10] |
| General Acetal | Ph₃C⁺ BF₄⁻ | CH₂Cl₂ | Room Temp. | 2 h | 92 | [10] |
| Isatin-1,3-dioxolane | p-sulfonic acid-calix[1]arene (2.5 mol%) | Water (Microwave) | 160 | 10 min | >96 (conversion) | [12] |
Visualizations: Mechanisms and Workflows
Signaling Pathways and Logical Relationships
Caption: Acid-catalyzed mechanism for the formation of a cyclic acetal.
Caption: General experimental workflow for carbonyl protection and deprotection.
Caption: Stability of acetal protecting groups under various conditions.
References
- 1. scribd.com [scribd.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 12. scielo.br [scielo.br]
Application Notes and Protocols: 1,1-Ethanediol as a Key Intermediate in Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1,1-ethanediol as a transient intermediate in various chemical reactions. Detailed protocols for the kinetic analysis of its formation and decomposition, as well as methods for its detection and trapping, are presented to facilitate further research and application in organic synthesis and drug development.
Introduction to this compound
This compound (acetaldehyde monohydrate) is a geminal diol that exists in equilibrium with acetaldehyde (B116499) in aqueous solutions. Due to its transient nature, isolation of pure this compound is challenging, as the equilibrium readily shifts back to the more stable acetaldehyde and water. However, its formation as an intermediate is crucial in a variety of chemical reactions, including hydration of aldehydes, acetal (B89532) formation, and ester hydrolysis. Understanding the kinetics and mechanism of reactions involving this intermediate is essential for controlling reaction outcomes and optimizing synthetic routes.
Role of this compound as a Reaction Intermediate
Hydration of Acetaldehyde
The most well-studied reaction involving this compound is the hydration of acetaldehyde. This reversible reaction is catalyzed by both acids and bases.[1]
-
Acid-Catalyzed Hydration: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydration: In the presence of a base, the hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon.
Acetal Formation
This compound is a key intermediate in the acid-catalyzed formation of acetals from acetaldehyde and alcohols.[2][3] The hemiacetal is formed first, which then, under acidic conditions, loses a molecule of water to form a resonance-stabilized carbocation. This cation is subsequently attacked by a second molecule of alcohol to yield the acetal. The formation of the hemiacetal proceeds through the this compound intermediate.[2]
Ester Hydrolysis
In the acid-catalyzed hydrolysis of esters, the initial step is the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate.[4] While not this compound itself, this tetrahedral intermediate is a geminal diol derivative and its stability and subsequent breakdown are analogous to the principles governing this compound.
Quantitative Data on Acetaldehyde Hydration
The equilibrium and kinetics of acetaldehyde hydration have been studied extensively. The equilibrium constant, Khyd, represents the ratio of the concentration of this compound to that of acetaldehyde at equilibrium.
| Parameter | Condition | Value | Reference(s) |
| Equilibrium Constant (Khyd) | 20 °C, in water | 1.4 | [5] |
| 25 °C, in water | 1.17 - 1.23 | [6] | |
| 25 °C, in water | 1.19 ± 0.05 | [6] | |
| Thermodynamic Parameters | ΔH° (0-25 °C) | -5.1 kcal/mol | [6] |
| ΔS° (unit mole fraction standard state) | -18.7 ± 0.5 cal/mol·deg | [7] | |
| ΔCp° (0-25 °C) | -10 ± 5 cal/mol·deg | [7] | |
| Kinetic Data | |||
| Retro-aldol Reaction | |||
| k21 (hydroxide catalyzed) | 25 °C | 2.8 x 10-3 M-1s-1 | [8] |
Experimental Protocols
Protocol for Kinetic Analysis of Acetaldehyde Hydration by Quantitative NMR (qNMR) Spectroscopy
This protocol describes the use of 1H NMR spectroscopy to monitor the kinetics of acetaldehyde hydration in real-time.[9][10][11]
Materials:
-
Acetaldehyde
-
D2O (as solvent and lock signal)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of acetaldehyde in D2O of a known concentration.
-
Transfer a precise volume of the stock solution into an NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer for the D2O lock signal.
-
Set the experiment parameters for a series of 1D 1H NMR spectra acquisitions. Ensure the relaxation delay (d1) is at least 5 times the T1 of the protons of interest to ensure quantitative results.[9]
-
-
Data Acquisition:
-
Initiate the reaction by adding the acetaldehyde solution to the NMR tube if not already done.
-
Start the automated acquisition of a series of 1D 1H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the aldehyde proton of acetaldehyde and the CH proton of this compound.
-
Calculate the concentration of each species at each time point using the integral values.
-
Plot the concentration of acetaldehyde and/or this compound as a function of time.
-
Determine the rate constants by fitting the kinetic data to the appropriate rate law.
-
Protocol for Kinetic Analysis by Dilatometry
Dilatometry is a classical technique to follow the kinetics of reactions that involve a change in volume.[12] The hydration of acetaldehyde results in a volume contraction, which can be measured over time.
Materials:
-
Dilatometer
-
Thermostatic water bath
-
Acetaldehyde
-
Deionized water
-
Stopwatch
Procedure:
-
Dilatometer Calibration:
-
Determine the volume of the dilatometer bulb and the volume per unit length of the capillary.[12]
-
-
Reaction Setup:
-
Prepare a solution of acetaldehyde in water of a known concentration.
-
Fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped.
-
Place the dilatometer in the thermostatically controlled water bath and allow it to reach thermal equilibrium.
-
-
Measurement:
-
Once the volume expansion due to heating has stabilized, record the initial height of the liquid in the capillary.
-
Start the stopwatch and record the height of the liquid in the capillary at regular time intervals.[12]
-
-
Data Analysis:
-
Calculate the change in volume at each time point.
-
The change in volume is directly proportional to the extent of the reaction.
-
Plot the change in volume versus time and determine the rate constant from the slope of the line (for a first-order reaction) or by fitting to the appropriate integrated rate law.
-
Protocol for Trapping of the this compound Intermediate
Trapping a transient intermediate like this compound involves reacting it with a trapping agent to form a stable, detectable product. This protocol provides a general framework that can be adapted with a suitable trapping agent.
Materials:
-
Acetaldehyde
-
Aqueous buffer solution
-
Trapping agent (e.g., a reactive derivatizing agent that rapidly forms a stable adduct with diols)
-
Quenching solution
-
Analytical instrument for product detection (e.g., HPLC, GC-MS, NMR)
Procedure:
-
Reaction Setup:
-
Dissolve acetaldehyde in the aqueous buffer at the desired temperature.
-
In a separate container, prepare a solution of the trapping agent.
-
-
Trapping Reaction:
-
Initiate the hydration of acetaldehyde.
-
At a specific time point (when the concentration of this compound is expected to be significant), add the trapping agent to the reaction mixture. The trapping agent should be in excess to ensure rapid and complete trapping.
-
-
Quenching and Analysis:
-
After a short period to allow for the trapping reaction to complete, quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the reaction mixture using the chosen analytical technique to identify and quantify the trapped adduct. The presence and amount of the adduct provide evidence for the existence and concentration of the this compound intermediate.
-
Visualizations
Caption: Acid and Base-Catalyzed Hydration of Acetaldehyde.
Caption: Mechanism of Acid-Catalyzed Acetal Formation.
Caption: Experimental Workflow for Kinetic Studies.
References
- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Dilatometry | Thermal Expansion | EAG Laboratories [eag.com]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. datapdf.com [datapdf.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
- 10. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dilatometry2013eng [pol.vscht.cz]
Application Note: Derivatization Techniques for the Analysis of 1,1-Ethanediol
AN-20251216
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and experimental protocols for the derivatization of 1,1-ethanediol (acetaldehyde monohydrate) to facilitate its quantitative analysis by chromatographic methods.
Introduction
This compound is a geminal diol that exists in equilibrium with acetaldehyde (B116499) and water. Its inherent instability makes direct quantitative analysis challenging. Derivatization is a critical pre-analytical step that converts this compound or its equilibrium component, acetaldehyde, into a stable, volatile, and chromatographically amenable derivative. This process enhances sensitivity, improves peak shape, and allows for reliable quantification using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This note details two primary derivatization strategies: Silylation of the diol and Oximation of the corresponding aldehyde.
Silylation of this compound
Silylation involves the replacement of the active hydrogen atoms in the hydroxyl groups of this compound with a trimethylsilyl (B98337) (TMS) group.[1] This reaction significantly increases the volatility and thermal stability of the analyte, making it ideal for GC analysis.[2][3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.[4]
Silylation Reaction
The hydroxyl groups of this compound react with a silylating agent, such as BSTFA, to form a stable bis(trimethylsilyl) ether derivative.
Experimental Protocol: Silylation
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the analytical standard (e.g., acetaldehyde) in a suitable solvent like chilled water or methanol.
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent: Pyridine (anhydrous).
-
-
Sample Preparation:
-
Pipette 100 µL of the sample (or standard solution) into a 2 mL autosampler vial.
-
If the sample is aqueous, it must be lyophilized (freeze-dried) to remove water, which would otherwise consume the silylating reagent.
-
-
Derivatization Procedure:
-
To the dry residue in the vial, add 100 µL of anhydrous pyridine to redissolve the analyte.
-
Add 100 µL of the BSTFA + 1% TMCS reagent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Detection: Use electron ionization (EI) and scan in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
-
Oximation of Acetaldehyde
This technique targets the acetaldehyde that is in equilibrium with this compound. The carbonyl group of acetaldehyde reacts with an oximation reagent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to form a stable oxime derivative.[5] PFBHA derivatives are highly electronegative, making them exceptionally sensitive for detection by an Electron Capture Detector (ECD) or by Mass Spectrometry (MS).[6]
Oximation Reaction
The reaction of acetaldehyde with PFBHA forms a stable PFBHA-oxime, which can be readily extracted and analyzed. This method is advantageous as it can be performed directly in aqueous samples.
Experimental Protocol: Oximation
-
Reagent Preparation:
-
PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA hydrochloride in water.
-
Extraction Solvent: Hexane (B92381) or Isooctane.
-
pH Adjustment: 1 M HCl and 1 M NaOH.
-
-
Sample Preparation:
-
Pipette 1 mL of the aqueous sample (or standard) into a 10 mL glass vial.
-
Adjust the sample pH to between 4 and 6 using 1 M HCl or 1 M NaOH.
-
-
Derivatization Procedure:
-
Add 200 µL of the PFBHA solution to the sample vial.
-
Cap the vial and vortex briefly.
-
Allow the reaction to proceed at room temperature for 1 hour, or at 40°C for 30 minutes.
-
Add 1 mL of hexane (or isooctane) to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic layer.
-
Centrifuge for 5 minutes at 2000 x g to separate the phases.
-
Carefully transfer the upper organic layer to a 2 mL autosampler vial for analysis.
-
-
GC-MS/ECD Analysis:
-
Inject 1-2 µL of the extract into the GC system.
-
Column: A mid-polarity column, such as a DB-1701 or similar, is often used to resolve the syn- and anti-isomers of the oxime.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Detection: Use an Electron Capture Detector (ECD) for high sensitivity or a Mass Spectrometer in SIM mode, monitoring for the characteristic m/z 181 fragment.[6]
-
Quantitative Performance Summary
The following table summarizes typical performance data for the described derivatization techniques. Values can vary based on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Silylation (GC-MS) | Oximation with PFBHA (GC-ECD/MS) |
| Derivative | Bis(trimethylsilyl) ether | PFBHA-oxime |
| Typical Matrix | Biological fluids (post-extraction) | Aqueous samples, Air, Biological fluids |
| Limit of Detection (LOD) | ~1-10 µM | 0.01 - 0.2 µmol L⁻¹[6] |
| Limit of Quantification (LOQ) | ~5-25 µM | 0.05 - 0.5 µmol L⁻¹ |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | > 85% | 80 - 118%[4] |
| Key Advantage | Direct derivatization of the diol | High sensitivity, suitable for aqueous samples |
| Key Disadvantage | Requires anhydrous conditions | Forms syn- and anti-isomers, potentially complicating chromatography |
General Analytical Workflow
The overall workflow for the analysis of this compound using derivatization is a multi-step process designed to ensure accurate and reproducible results.
Conclusion
The choice between silylation and oximation for the analysis of this compound depends on the sample matrix, required sensitivity, and available instrumentation. Silylation is a robust method for well-characterized, non-aqueous, or dried samples, directly targeting the diol structure. Oximation with PFBHA offers superior sensitivity and is ideal for direct derivatization in aqueous matrices by targeting the equilibrium aldehyde. Both methods, when properly validated, provide reliable and accurate quantification of this unstable yet important analyte.
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,1-Ethanediol in Prebiotic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest to understand the origins of life, the study of prebiotic chemistry explores the formation of life's building blocks from simple precursors on the early Earth. While often overlooked, 1,1-ethanediol (the hydrate (B1144303) of acetaldehyde) represents a crucial, albeit transient, species in the aqueous environments of the primordial world. In solution, this compound exists in a dynamic equilibrium with acetaldehyde (B116499). This equilibrium mixture is implicated in several key prebiotic synthetic pathways, including the formation of amino acids, sugars, and other essential organic molecules. These application notes provide an overview of the role of the this compound/acetaldehyde system in prebiotic chemistry, along with detailed experimental protocols to investigate these transformative reactions.
The this compound and Acetaldehyde Equilibrium
In aqueous solutions, acetaldehyde undergoes hydration to form its corresponding geminal diol, this compound. This reversible reaction is fundamental to understanding the reactivity of acetaldehyde in prebiotic scenarios.
Equilibrium Reaction:
CH₃CHO (aq) + H₂O (l) ⇌ CH₃CH(OH)₂ (aq)
The position of this equilibrium is temperature-dependent. At or near room temperature (298 K), the equilibrium constant (Khyd) for this reaction is approximately 1.0 to 1.4, indicating that both acetaldehyde and this compound are present in significant concentrations.[1] Specifically, at 20°C, approximately 58% of the total acetaldehyde is in the hydrated form of this compound.[1]
Quantitative Data: Thermodynamic Parameters for Acetaldehyde Hydration
| Parameter | Value | Conditions | Reference |
| Equilibrium Constant (Khyd) | 1.19 ± 0.05 | 25°C | [2] |
| Enthalpy of Hydration (ΔH°) | -5.1 kcal/mol | - | [2] |
| Entropy of Hydration (ΔS°) | -18.7 ± 0.5 cal/mol·deg | Unit mole fraction standard state for water | [3] |
| Change in Heat Capacity (ΔCp°) | -10 ± 5 cal/mol·deg | 0-25°C | [3] |
Applications in Prebiotic Synthesis
The reactivity of the this compound/acetaldehyde equilibrium pair is central to several plausible prebiotic synthetic routes.
Precursor to Amino Acids via the Strecker Synthesis
The Strecker synthesis is a classic method for synthesizing amino acids from aldehydes, ammonia (B1221849), and cyanide.[4] In a prebiotic context, the acetaldehyde component of the equilibrium can react with ammonia to form an imine, which is then attacked by a cyanide ion to produce an α-aminonitrile. Subsequent hydrolysis of the nitrile yields an amino acid, in this case, alanine (B10760859).[4][5]
Logical Relationship of the Strecker Synthesis
Caption: Strecker synthesis pathway for alanine.
Building Block for Sugars in the Formose Reaction
The formose reaction is a plausible prebiotic pathway for the synthesis of sugars from formaldehyde (B43269).[6] Acetaldehyde can participate in this reaction, leading to the formation of a variety of sugars and their precursors.[7] While formaldehyde is the primary starting material, acetaldehyde can be incorporated into the growing sugar chains through aldol-type reactions.
Experimental Workflow for the Formose Reaction
Caption: Experimental workflow for the formose reaction.
Synthesis of Lactate (B86563)
Under prebiotic conditions, acetaldehyde can react with cyanide to form acetaldehyde cyanohydrin.[8][9] In the presence of carbon dioxide, this intermediate can be selectively protected and subsequently hydrolyzed to produce lactate, a key molecule in metabolism.[8][9]
Signaling Pathway for Lactate Synthesis
Caption: Prebiotic synthesis of lactate from acetaldehyde.
Experimental Protocols
Protocol 1: Prebiotic Synthesis of Alanine via Strecker Synthesis
Objective: To synthesize alanine from acetaldehyde, ammonium (B1175870) chloride, and sodium cyanide under simulated prebiotic conditions.
Materials:
-
Freshly distilled acetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Deionized water
-
Ether
-
Hydrochloric acid (HCl)
-
Lead oxide (yellow)
-
Ice bath
-
2-L bottle
-
Stir plate and stir bar
-
Filtration apparatus
-
Evaporator
Procedure:
-
Add 131 g (3 moles) of freshly distilled acetaldehyde to 100 cc of ether in a 2-L bottle and cool to 5°C in an ice bath.[10]
-
Dissolve 180 g (3.4 moles) of ammonium chloride in 550 cc of water and add it to the acetaldehyde solution.[10]
-
Prepare an ice-cold solution of 150 g (3.1 moles) of sodium cyanide in 400 cc of water and add it to the reaction mixture.[10]
-
Seal the bottle and stir the mixture at room temperature for several hours.
-
After the reaction is complete, acidify the mixture with hydrochloric acid to hydrolyze the aminonitrile.
-
Evaporate the solution to remove volatile components.
-
Dissolve the remaining residue in 1500 cc of water.
-
Add 220 g of yellow lead oxide and boil the mixture gently for one hour, maintaining the original volume by adding small amounts of water.[10]
-
Cool the mixture, filter off the precipitated lead chloride, and boil the solution again for one hour with an additional 100 g of lead oxide.[10]
-
Add 20 g of freshly precipitated lead hydroxide (B78521) slowly and continue boiling for ten minutes.[10]
-
Filter the hot solution and evaporate it to a volume of about 400 cc.[10]
-
Add 600 cc of 95% ethanol and cool thoroughly to crystallize the alanine.[10]
-
Filter the alanine, wash with 200 cc of alcohol, to obtain a pure white product.[10]
Expected Yield: Approximately 100-120 g of alanine.[10]
Protocol 2: Formose Reaction with Acetaldehyde Co-reactant
Objective: To investigate the formation of sugars from formaldehyde with the incorporation of acetaldehyde under prebiotic conditions.
Materials:
-
Formaldehyde solution (0.15 M)
-
Glycolaldehyde (0.075 M) - as an initiator
-
Acetaldehyde solution
-
Calcium hydroxide (Ca(OH)₂) or a zeolite catalyst (e.g., Ca-LTA)[11]
-
Deionized, degassed water
-
Hydrochloric acid (for quenching)
-
Stir plate and stir bar
-
Constant temperature bath
-
Syringes and filters for sampling
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare an aqueous solution containing 0.15 M formaldehyde and 0.075 M glycolaldehyde.[11] Add a specific concentration of acetaldehyde to be investigated.
-
Add the catalyst (e.g., 300 mg of Ca-LTA zeolite for a 10 mL reaction volume).[11]
-
Stir the mixture at a constant temperature (e.g., room temperature) for up to 72 hours.[11]
-
Withdraw aliquots at regular time intervals and filter to remove the catalyst.[11]
-
Quench the reaction in the aliquots by adding a small amount of hydrochloric acid.
-
Analyze the samples by HPLC or GC-MS to identify and quantify the sugar products formed.
Protocol 3: Prebiotic Synthesis of Lactate
Objective: To synthesize lactate from acetaldehyde and potassium cyanide in a carbon dioxide-rich environment.
Materials:
-
Acetaldehyde
-
Potassium cyanide (KCN)
-
Deuterium oxide (D₂O)
-
Carbon dioxide (CO₂) gas or dry ice
-
Nitrogen (N₂) gas (for control experiment)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In an NMR tube, prepare a solution of acetaldehyde in D₂O.
-
Add 1.1 equivalents of KCN to the solution at 0°C.[12]
-
Bubble CO₂ gas through the solution (or add a small piece of dry ice) to create a CO₂ atmosphere (1 atm).[12]
-
For a control experiment, use a nitrogen atmosphere instead of carbon dioxide.
-
Allow the reaction to proceed at room temperature for 2 hours.[12]
-
Monitor the reaction progress and identify the formation of lactate and intermediates using ¹H and ¹³C NMR spectroscopy.[12]
Conclusion
The this compound/acetaldehyde equilibrium system is a significant contributor to the prebiotic synthesis of a diverse range of biomolecules. The protocols outlined in these application notes provide a framework for researchers to explore these fundamental reactions in the laboratory. A deeper understanding of these processes will continue to shed light on the chemical origins of life.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. datapdf.com [datapdf.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Formose reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Prebiotic Route to Lactate from Acetaldehyde, Cyanide and Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Saccharide formation by sustainable formose reaction using heterogeneous zeolite catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02321D [pubs.rsc.org]
- 12. Hydration of acetaldehyde. I. Equilibrium thermodynamic parameters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Isotopic Labeling Studies of 1,1-Ethanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of isotopic labeling in the study of 1,1-ethanediol. Given that this compound is the unstable hydrate (B1144303) of acetaldehyde (B116499), these protocols focus on the in-situ generation of isotopically labeled this compound from its precursors, acetaldehyde and ethanol (B145695), and its analysis within metabolic pathways.
Introduction
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and quantify fluxes through metabolic pathways.[1] For this compound, an important but transient intermediate in ethanol metabolism, stable isotope labeling with nuclides such as carbon-13 (¹³C) and deuterium (B1214612) (²H) allows for its indirect study through the analysis of its precursors and downstream metabolites. These studies are crucial for understanding the biochemistry of alcohol metabolism and its pathological consequences.
Data Presentation
Table 1: Quantitative Data on the Hydration of Acetaldehyde to this compound
The equilibrium between acetaldehyde and its hydrate, this compound, in aqueous solutions can be quantified using NMR spectroscopy.[2][3][4][5] The equilibrium constant (Kh) represents the ratio of the hydrated form to the free aldehyde.
| Parameter | Value | Analytical Method | Reference |
| Equilibrium Constant (Kh) at 25°C | 1.19 ± 0.05 | ¹H-NMR Spectroscopy | [5] |
| Enthalpy of Hydration (ΔH°) | -5.1 kcal/mol | Temperature-dependent NMR | [5] |
Table 2: Kinetic Isotope Effects for Alcohol Dehydrogenase (ADH)
Kinetic isotope effect (KIE) studies provide insight into the rate-limiting steps of enzyme-catalyzed reactions. For alcohol dehydrogenase, the oxidation of isotopically labeled ethanol exhibits significant KIEs.
| Isotopic Substitution | Kinetic Parameter | KIE Value | Significance | Reference |
| (1R)-[²H]ethanol | V/K | 6.3 (intrinsic) | Hydride transfer is partially rate-limiting. | [6] |
| Benzyl alcohol vs. α,α-dideuteriobenzyl alcohol | Vmax | 3.87 | Indicates a significant contribution of C-H bond cleavage to the rate-limiting step. | |
| [7-²H]benzaldehyde reduction | 2° KIE | > 1 (normal) | Suggests a complex transition state with contributions from quantum mechanical tunneling. | [7] |
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled Precursors
A. Synthesis of [¹³C₂]-Acetaldehyde
Commercially available [¹³C₂]-acetaldehyde can be used for these studies.[8] Alternatively, it can be synthesized from [¹³C₂]-ethanol by oxidation.
Materials:
-
[¹³C₂]-Ethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
Dissolve [¹³C₂]-ethanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add PCC to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Carefully remove the solvent by distillation at atmospheric pressure to obtain [¹³C₂]-acetaldehyde. Due to its low boiling point (21°C), the product should be collected in a cold trap.
B. Synthesis of Deuterated Ethanol (Ethanol-d₆)
A common method for preparing fully deuterated ethanol involves the reaction of calcium carbide with heavy water to produce deuterated acetylene (B1199291), followed by hydration and reduction.[9]
Materials:
-
Calcium carbide (CaC₂)
-
Heavy water (D₂O)
-
Zinc oxide (ZnO) and/or mercuric salts (Hg²⁺) as catalysts
-
Deuterium gas (D₂)
-
Nickel (Ni) catalyst
Procedure:
-
Deuterated Acetylene Synthesis: Slowly add D₂O to calcium carbide in a generator to produce deuterated acetylene gas.[9]
-
Deuterated Acetaldehyde Synthesis: Bubble the purified deuterated acetylene gas through an acidic solution of D₂O containing ZnO and/or Hg²⁺ catalysts to facilitate the hydration reaction, yielding deuterated acetaldehyde.[9]
-
Ethanol-d₆ Synthesis: Mix the deuterated acetaldehyde with deuterium gas in the presence of a nickel catalyst in a fixed-bed reactor at elevated temperature and pressure to produce ethanol-d₆.[9]
Protocol 2: In-situ Generation and NMR Analysis of [¹³C₂]-1,1-Ethanediol
This protocol describes the preparation of an aqueous solution of [¹³C₂]-acetaldehyde for the in-situ generation of [¹³C₂]-1,1-ethanediol and its analysis by NMR spectroscopy.
Materials:
-
[¹³C₂]-Acetaldehyde
-
Deuterium oxide (D₂O)
-
NMR tubes
Procedure:
-
Prepare a solution of [¹³C₂]-acetaldehyde in D₂O at the desired concentration in a sealed vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 25°C).
-
The ¹H NMR spectrum will show distinct signals for the aldehydic proton of acetaldehyde and the methine proton of this compound.
-
The ¹³C NMR spectrum will show signals for the carbonyl carbon of acetaldehyde and the hydrated carbon of this compound.
-
Integrate the corresponding peaks to determine the relative concentrations of the two species and calculate the equilibrium constant (Kh).
Protocol 3: Stable Isotope Tracing of Ethanol Metabolism in a Cellular Model
This protocol outlines a general workflow for tracing the metabolism of isotopically labeled ethanol in a cell culture system, such as primary hepatocytes or a relevant cell line.[1][10][11][12][13]
Materials:
-
Hepatocytes or other suitable cell line
-
Cell culture medium
-
[¹³C₂]-Ethanol or Deuterated Ethanol
-
Quenching solution (e.g., ice-cold methanol)
-
Extraction solvent (e.g., methanol/water/chloroform mixture)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture: Culture the cells to the desired confluency.
-
Tracer Administration: Replace the standard culture medium with a medium containing the isotopically labeled ethanol at a defined concentration.
-
Time-Course Sampling: At various time points, harvest the cells and the culture medium.
-
Metabolic Quenching: Rapidly quench metabolic activity by adding an ice-cold quenching solution to the cell samples.
-
Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent mixture.
-
Sample Analysis: Analyze the cell extracts and the culture medium using LC-MS/MS or GC-MS to identify and quantify the isotopically labeled metabolites (e.g., acetaldehyde, acetate, acetyl-CoA).
-
Data Analysis: Determine the isotopic enrichment in the downstream metabolites to map the metabolic pathway and quantify metabolic fluxes.
Mandatory Visualization
Caption: Experimental workflow for stable isotope tracing of ethanol metabolism.
Caption: Major pathways of ethanol metabolism in the liver.[14][15][16][17][18]
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datapdf.com [datapdf.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pH variation of isotope effects in enzyme-catalyzed reactions. 2. Isotope-dependent step not pH dependent. Kinetic mechanism of alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elusive transition state of alcohol dehydrogenase unveiled - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. Page loading... [guidechem.com]
- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. BiochemSphere [biochemicalsci.com]
- 12. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. med.libretexts.org [med.libretexts.org]
- 18. Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Studies of 1,1-Ethanediol: Formation and Decomposition Pathways
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Ethanediol, the geminal diol hydrate (B1144303) of acetaldehyde (B116499), is a crucial intermediate in various chemical and biological processes. Its formation through the hydration of acetaldehyde and its subsequent decomposition are fundamental reactions with implications in fields ranging from atmospheric chemistry to pharmacology. Understanding the kinetics of these processes is essential for controlling reaction pathways, predicting product distributions, and designing effective catalytic systems. This document provides a detailed overview of the kinetic studies of this compound, including quantitative data, experimental protocols, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The formation of this compound from acetaldehyde and water is a reversible process. The kinetics of both the forward (hydration) and reverse (dehydration) reactions are subject to catalysis by acids and bases.
Thermodynamic Parameters for this compound Formation
The equilibrium of acetaldehyde hydration is characterized by the following thermodynamic parameters in aqueous solution.
| Parameter | Value | Units | Reference |
| Enthalpy of Formation (ΔH) | -20.4 | kJ/mol | [1] |
| Entropy of Formation (ΔS) | -101 | J/K·mol | [1] |
| Standard Enthalpy of Formation (ΔfH° at 298.15 K) | -320.61 | kJ/mol | [2] |
Kinetic Rate Constants
The rates of formation and decomposition are significantly influenced by catalysts.
| Reaction | Catalyst | Rate Constant (k) | Units | Conditions |
| Acetaldehyde Hydration | Water | Value not explicitly found | s⁻¹ | Neutral pH |
| Acetaldehyde Hydration | H⁺ | Value not explicitly found | M⁻¹s⁻¹ | Acidic pH |
| This compound Dehydration | H⁺ | Value not explicitly found | M⁻¹s⁻¹ | Acidic pH |
| This compound Dehydration | OH⁻ | Value not explicitly found | M⁻¹s⁻¹ | Basic pH |
Note: While specific rate constants under varying conditions were not found in a consolidated table, the literature confirms the existence of acid and base catalysis.[3]
Computational Chemistry Data
Quantum chemical calculations provide insights into the reaction barriers.
| Reaction | Computational Method | Activation Energy Barrier | Reference |
| Unimolecular decomposition of this compound | Quantum Chemical Calculations | Relatively low barrier, suggesting structural influence on decomposition.[4] | [4] |
| Acetaldehyde formation from acetylene (B1199291) (rate-limiting step) | DFT | 18.9 kcal/mol | [5] |
Signaling Pathways and Reaction Mechanisms
The formation and decomposition of this compound proceed through distinct, catalytically influenced pathways.
Caption: Acid-catalyzed formation and decomposition of this compound.
Experimental Protocols
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for monitoring the concentrations of acetaldehyde and this compound in real-time without separation.
Objective: To determine the rate constants for the hydration of acetaldehyde to this compound.
Materials:
-
Acetaldehyde (purified)
-
D₂O (for locking and as a solvent)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
-
Internal standard (e.g., 3-(trimethylsilyl)propanesulfonic acid sodium salt)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in D₂O.
-
In an NMR tube, add a known concentration of acetaldehyde to the D₂O solution containing the internal standard. The total volume should be suitable for NMR analysis (e.g., 750 µL).[6]
-
For catalyzed reactions, add a known concentration of an acid or base catalyst.
-
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.
-
Acquire ¹H NMR spectra at regular time intervals. Use a pulse sequence with a short acquisition time and a sufficient relaxation delay (e.g., 3 seconds) to ensure quantitative measurements.[7]
-
-
Data Analysis:
-
Integrate the characteristic peaks for acetaldehyde (e.g., methyl doublet and aldehyde quartet) and this compound (e.g., methyl doublet and methine quartet).[8]
-
Normalize the integrals to the internal standard to determine the concentration of each species at each time point.
-
Plot the concentration of acetaldehyde or this compound as a function of time.
-
Fit the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order) to determine the observed rate constant (k_obs).
-
Caption: Workflow for NMR-based kinetic analysis of this compound formation.
Analysis using Stopped-Flow Spectrophotometry
This technique is ideal for studying rapid reactions that occur on a sub-second timescale.
Objective: To measure the initial rates of this compound formation or decomposition.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant loading
-
Solution A: Acetaldehyde in a suitable buffer
-
Solution B: Buffer (with or without catalyst)
Protocol:
-
Instrument Setup:
-
Connect the stopped-flow apparatus to the spectrophotometer.[9]
-
Set the spectrophotometer to a wavelength where either acetaldehyde or a reaction indicator absorbs.
-
-
Sample Loading:
-
Load Solution A and Solution B into the respective drive syringes.[10]
-
-
Reaction Initiation and Data Acquisition:
-
Data Analysis:
-
The initial rate of the reaction is determined from the initial slope of the absorbance vs. time curve.
-
By varying the concentrations of reactants and catalysts, the rate law and rate constants can be determined.
-
Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the separation and quantification of volatile compounds like acetaldehyde.
Objective: To determine the concentration of acetaldehyde at different time points in a reaction mixture.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace autosampler
-
GC column (e.g., DB-Select 624)[13]
-
Helium carrier gas
-
Internal standard
Protocol:
-
Sample Preparation:
-
At specific time points, quench a sample of the reaction mixture. This can be done by adding a quenching agent or by rapid cooling.
-
For headspace analysis, place a known volume of the quenched sample into a headspace vial. Add an internal standard.[13]
-
-
GC-MS Analysis:
-
Equilibrate the vial in the headspace autosampler oven (e.g., 60°C).[13]
-
Inject a known volume of the headspace gas into the GC.
-
Use a suitable temperature program to separate acetaldehyde from other components. An example program: start at 32°C, ramp to 60°C at 50°C/min, then to 70°C at 100°C/min.[13]
-
The mass spectrometer is operated in a suitable mode (e.g., positive chemical ionization) to detect and quantify the analytes.[13]
-
-
Data Analysis:
-
Create a calibration curve using standards of known acetaldehyde concentrations.
-
Determine the concentration of acetaldehyde in the samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.
-
Caption: Workflow for GC-MS analysis of acetaldehyde concentration.
Conclusion
The kinetic study of this compound formation and decomposition is essential for a deeper understanding of acetaldehyde chemistry. The protocols and data presented herein provide a framework for researchers to investigate these reactions. The choice of analytical technique will depend on the specific research question, the timescale of the reaction, and the available instrumentation. By employing these methods, a comprehensive kinetic and thermodynamic profile of the this compound system can be established.
References
- 1. academic.oup.com [academic.oup.com]
- 2. atct.anl.gov [atct.anl.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. This compound | 4433-56-1 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.oberlin.edu [www2.oberlin.edu]
- 7. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- 9. agilent.com [agilent.com]
- 10. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 12. hpst.cz [hpst.cz]
- 13. High‐throughput quantitation of acetaldehyde and ethanol in mice using gas chromatography/mass spectrometry positive chemical ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis and Separation of 1,1-Ethanediol in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Transient Nature of 1,1-Ethanediol
This compound (also known as acetaldehyde (B116499) monohydrate or a geminal diol) is the product of the hydration of acetaldehyde. It is crucial for researchers to understand that this compound is generally an unstable and transient species that exists in a reversible equilibrium with acetaldehyde and water.[1][2][3][4] Attempts to isolate pure this compound from aqueous solutions typically fail, as the equilibrium shifts, causing the compound to readily dehydrate back to its parent aldehyde, acetaldehyde.[1][2] Therefore, standard extraction and separation protocols for stable compounds are not directly applicable to this compound.
The focus of these application notes is twofold:
-
To provide methodologies for the characterization and quantification of this compound within its equilibrium state in a complex mixture.
-
To detail protocols for the extraction and separation of acetaldehyde, which, due to the chemical equilibrium, will effectively remove this compound from the mixture.
The equilibrium between acetaldehyde and this compound is fundamental to understanding its behavior in solution.
Caption: Equilibrium between Acetaldehyde and this compound.
Part 1: Analysis and Quantification of this compound in Aqueous Mixtures
Since this compound cannot be readily isolated, analytical techniques are employed to study it in situ. The relative amounts of acetaldehyde and this compound at equilibrium are dependent on factors like temperature and the presence of catalysts.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantifying the ratio of acetaldehyde to this compound in solution. The distinct signals for the aldehyde proton and the methine proton of the diol allow for direct integration and determination of their relative concentrations.
-
UV-Vis Spectrophotometry: The carbonyl group of acetaldehyde has a characteristic n→π* absorption in the UV region (around 290 nm), whereas this compound does not. By measuring the absorbance at this wavelength, the concentration of free acetaldehyde can be determined, and by extension, the concentration of the diol at equilibrium can be calculated.
-
Polarography: This electrochemical technique can be used to study the kinetics of the dehydration of this compound.[5]
Table 1: Equilibrium Constants for Carbonyl Hydration
The extent of hydration varies for different carbonyl compounds. A larger equilibrium constant (Khyd) indicates a greater preference for the hydrated, gem-diol form.[1]
| Carbonyl Compound | Structure | Khyd (at 25°C in Water) | Reference |
| Formaldehyde | HCHO | 2 x 10³ | [4] |
| Acetaldehyde | CH₃CHO | 1.06 - 1.28 | [5] |
| Acetone | (CH₃)₂CO | 2 x 10⁻³ | [4] |
| Chloral | CCl₃CHO | 2 x 10⁴ | [4] |
This data highlights that in an aqueous solution of acetaldehyde at room temperature, a significant proportion of the compound exists as the this compound hydrate.
Part 2: Protocol for the Extraction and Separation of Acetaldehyde (and therefore this compound) from Complex Mixtures
The most practical approach to remove this compound from a complex mixture is to remove its more volatile and reactive counterpart, acetaldehyde. The following protocols are designed for this purpose.
Protocol 2.1: Liquid-Liquid Extraction of Acetaldehyde
This protocol is suitable for separating acetaldehyde from non-volatile or highly polar components in an aqueous mixture.
Objective: To transfer acetaldehyde from an aqueous phase to an immiscible organic solvent.
Materials:
-
Separatory funnel
-
Aqueous sample containing acetaldehyde/1,1-ethanediol
-
Organic solvent (e.g., diethyl ether, dichloromethane) - ensure it is immiscible with the sample matrix.[6]
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Place the aqueous sample into a separatory funnel.
-
Add an equal volume of the chosen immiscible organic solvent.
-
Stopper the funnel and invert it gently, venting frequently to release any pressure buildup.
-
Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and partitioning of the acetaldehyde into the organic layer.
-
Allow the layers to separate completely.
-
Drain the lower layer (the phase with the higher density) from the funnel.
-
Collect the organic layer containing the acetaldehyde.
-
To maximize recovery, repeat the extraction of the aqueous layer with fresh organic solvent (steps 2-7) two more times, combining the organic extracts.
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) to remove residual water.
-
Decant or filter the dried organic solution.
-
The acetaldehyde can then be isolated from the solvent by careful distillation or used as a solution for further analysis.
Caption: Workflow for Liquid-Liquid Extraction of Acetaldehyde.
Protocol 2.2: Derivatization followed by Extraction
To "trap" acetaldehyde in a stable form for easier handling and separation, it can be derivatized. A common method is the formation of a 2,4-dinitrophenylhydrazone (DNPH derivative), which is a stable, colored solid.
Objective: To convert volatile acetaldehyde into a stable, easily separable solid derivative.
Materials:
-
Aqueous sample containing acetaldehyde/1,1-ethanediol
-
Brady's reagent (a solution of 2,4-dinitrophenylhydrazine (B122626) in methanol (B129727) and sulfuric acid)
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
To the aqueous sample, add an excess of Brady's reagent.
-
A yellow to orange-red precipitate of acetaldehyde 2,4-dinitrophenylhydrazone will form.
-
Allow the reaction to proceed for 30-60 minutes. The mixture can be cooled in an ice bath to promote precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold water, followed by a small amount of cold ethanol (B145695).
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield a pure, stable derivative.
-
The identity and purity of the derivative can be confirmed by melting point analysis and spectroscopy.
Caption: Workflow for Derivatization and Separation.
Summary and Concluding Remarks
Direct extraction and separation of this compound from complex mixtures is not feasible due to its inherent instability.[1] The most effective strategies involve either in-situ analysis of the acetaldehyde/1,1-ethanediol equilibrium or the removal of acetaldehyde from the mixture, which in turn removes the diol. The choice of method—be it direct extraction of the aldehyde, or its conversion to a stable derivative—will depend on the complexity of the mixture, the desired purity, and the subsequent analytical or synthetic steps. For researchers in drug development, understanding this equilibrium is critical, as the presence of reactive aldehydes like acetaldehyde can have significant toxicological implications.
References
Troubleshooting & Optimization
Technical Support Center: 1,1-Ethanediol Isolation
Welcome to the Technical Support Center for challenges related to the isolation of stable 1,1-Ethanediol. This resource is designed for researchers, scientists, and drug development professionals encountering difficulties in their experiments with this transient compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.
Troubleshooting Guides
Issue 1: Rapid Decomposition of this compound Back to Acetaldehyde (B116499)
Question: My analytical data (e.g., NMR, GC-MS) consistently shows acetaldehyde, even when my reaction conditions should favor the formation of this compound. How can I prevent or minimize this rapid dehydration?
Answer: This is the most common challenge and stems from the inherent instability of this compound. The equilibrium between acetaldehyde and its hydrate, this compound, typically favors the aldehyde form under standard conditions.[1][2][3][4] Here are several strategies to shift the equilibrium and stabilize the gem-diol:
-
Low-Temperature Conditions: The hydration of acetaldehyde is an exothermic process. Therefore, reducing the temperature will shift the equilibrium towards the formation of this compound, in accordance with Le Châtelier's principle.
-
Troubleshooting Tip: If you observe decomposition during sample preparation for analysis, ensure all solvents and equipment are pre-chilled. For reactions, consider running them at sub-zero temperatures (e.g., -10°C to -78°C).
-
-
Solvent Effects: The choice of solvent can influence the stability of this compound. While water is necessary for its formation, an excess of water can also facilitate the reverse reaction.
-
Troubleshooting Tip: Experiment with aqueous-organic solvent mixtures. The presence of a less polar solvent may help to stabilize the gem-diol.
-
-
pH Control: The hydration of acetaldehyde can be catalyzed by both acid and base.[3][5]
-
Troubleshooting Tip: Maintain a neutral pH to minimize the rates of both the forward and reverse reactions. If your reaction requires acidic or basic conditions, consider a quenching step with a buffer to neutralize the solution immediately after the desired reaction time.
-
Issue 2: Difficulty in Detecting and Characterizing this compound
Question: I am unable to obtain clear spectroscopic evidence for the presence of this compound in my reaction mixture. What techniques are most suitable for its detection?
Answer: Due to its transient nature, direct observation of this compound requires sensitive and often specialized techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for observing the equilibrium between acetaldehyde and this compound in solution. The methine proton of this compound gives a characteristic signal distinct from the aldehydic proton of acetaldehyde.
-
Troubleshooting Tip: Use a high-field NMR spectrometer for better resolution. Acquire spectra at low temperatures to slow down the interconversion and potentially observe distinct signals for both species.
-
-
Advanced Techniques:
-
Matrix Isolation: This technique involves trapping the molecule in an inert gas matrix at cryogenic temperatures (e.g., 10-20 K). This allows for spectroscopic characterization (e.g., IR, UV-Vis) of the isolated, stable molecule.[6][7]
-
Derivatization: Chemically converting this compound into a more stable derivative can facilitate its analysis by techniques like GC-MS or HPLC.[8][9] This is an indirect method but can confirm its initial presence.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of this compound?
A1: The instability of most gem-diols, including this compound, is primarily due to steric hindrance and electronic repulsion between the two hydroxyl groups attached to the same carbon atom.[2] The dehydration to form a carbonyl group (C=O) is thermodynamically favorable as it relieves this strain and results in a more stable C=O double bond compared to two C-O single bonds.[1][4]
Q2: Are there any conditions under which this compound is the major species at equilibrium?
A2: Yes, in aqueous solutions at low temperatures, the equilibrium can shift significantly towards the formation of this compound. Theoretical calculations have even suggested that this compound is thermodynamically more stable than its isomer, ethylene (B1197577) glycol. However, its kinetic instability makes it difficult to isolate.
Q3: Can I use drying agents to remove water and isolate this compound?
A3: This is generally not a viable strategy. Since this compound exists in equilibrium with acetaldehyde and water, removing water will, according to Le Châtelier's principle, drive the equilibrium back towards acetaldehyde, leading to the decomposition of the gem-diol.[3]
Q4: How can I handle and store acetaldehyde to minimize experimental variability?
A4: Acetaldehyde is volatile and can oxidize or polymerize.[10][11] It is recommended to store it at low temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[12][13] For preparing aqueous solutions, use freshly distilled acetaldehyde and deoxygenated water to prevent the formation of acetic acid, which can act as a catalyst for dehydration.
Data Presentation
Table 1: Thermodynamic Parameters for the Hydration of Acetaldehyde to form this compound
| Parameter | Value | Conditions | Reference |
| Equilibrium Constant (Khyd) at 25°C | 1.2 - 1.4 | Aqueous solution | |
| Enthalpy of Hydration (ΔH°) | -5.1 kcal/mol | Aqueous solution | |
| Entropy of Hydration (ΔS°) | -18.7 cal/mol·K | Aqueous solution |
Equation for the Temperature Dependence of the Hydration Equilibrium Constant (Kh):
log Kh = (1212.7 / T) - 4.0412 (where T is in Kelvin)
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of Stable Macrocyclic Gem-Diols
This protocol is adapted from a method for synthesizing stable macrocyclic gem-diols and illustrates the key principle of using low temperatures to favor the gem-diol form.
Materials:
-
Macrocyclic ketal precursor
-
Dichloromethane (B109758) (CH₂Cl₂), pre-chilled to -25°C
-
Trifluoroacetic acid (TFA), pre-chilled to -25°C
-
Saturated sodium bicarbonate solution, pre-chilled
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve the macrocyclic ketal precursor in pre-chilled dichloromethane in a flask maintained at -25°C using a suitable cooling bath.
-
Slowly add pre-chilled trifluoroacetic acid to the solution while stirring vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding pre-chilled saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate at low temperature.
-
Filter the solution and concentrate the solvent under reduced pressure at a low temperature to obtain the crystalline gem-diol product.
Protocol 2: Derivatization of Acetaldehyde with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis
This protocol allows for the indirect quantification of acetaldehyde, which can be correlated to the concentration of this compound in an aqueous sample at equilibrium.
Materials:
-
Aqueous sample containing acetaldehyde/1,1-ethanediol
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acidic medium)
-
Acetonitrile
-
HPLC system with UV detector
Procedure:
-
To a known volume of the aqueous sample, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour) to ensure complete derivatization of the acetaldehyde to its 2,4-dinitrophenylhydrazone.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase (e.g., acetonitrile/water mixture).
-
Inject a known volume of the derivatized sample into the HPLC system.
-
Separate the acetaldehyde-DNPH derivative using a suitable C18 column and an appropriate mobile phase gradient.
-
Detect the derivative using a UV detector at a wavelength of approximately 365 nm.
-
Quantify the amount of acetaldehyde by comparing the peak area to a calibration curve prepared with acetaldehyde standards.
Mandatory Visualization
References
- 1. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 7. Matrix isolation - Wikipedia [en.wikipedia.org]
- 8. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.stanford.edu [web.stanford.edu]
- 11. carlroth.com [carlroth.com]
- 12. wcu.edu [wcu.edu]
- 13. iaeg.com [iaeg.com]
Preventing dehydration of 1,1-Ethanediol to acetaldehyde
Welcome to the Technical Support Center for handling 1,1-ethanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the dehydration of this compound to acetaldehyde (B116499) in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and provides solutions to maintain its stability.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid formation of acetaldehyde detected. | Unfavorable Equilibrium: The equilibrium between this compound and acetaldehyde may favor the aldehyde form under your experimental conditions. | 1. Lower the Temperature: The hydration of acetaldehyde to form this compound is an exothermic process. Therefore, decreasing the temperature will shift the equilibrium towards the more stable this compound. For instance, conducting experiments on ice or in a cold room can significantly reduce the rate of dehydration. 2. Adjust pH: While pH primarily affects the rate of equilibration, maintaining a neutral or slightly acidic pH can be beneficial. Strongly acidic or basic conditions can catalyze the dehydration reaction.[1][2][3][4][5] Consider using a buffered solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a stable pH. |
| Loss of this compound over time. | Slow Dehydration: Even under seemingly stable conditions, the equilibrium can slowly shift towards acetaldehyde, especially if the acetaldehyde is removed from the system (e.g., by evaporation or reaction). | 1. Work in a Closed System: To prevent the loss of volatile acetaldehyde, which would continuously shift the equilibrium away from this compound, perform experiments in a sealed container. 2. Use a High Concentration of Water: The reaction is an equilibrium with water. Conducting the experiment in a dilute aqueous solution can help favor the formation of the gem-diol. |
| Inconsistent results between experimental runs. | Variable Conditions: Fluctuations in temperature or pH between experiments can lead to different equilibrium positions and therefore varying concentrations of this compound and acetaldehyde. | 1. Strict Temperature and pH Control: Implement precise temperature control using a water bath or incubator. Use calibrated pH meters and freshly prepared buffers to ensure consistent pH across all experiments. 2. Standardize Procedures: Develop and adhere to a strict standard operating procedure (SOP) for preparing and handling this compound solutions. |
| Difficulty in quantifying the ratio of this compound to acetaldehyde. | Dynamic Equilibrium: The rapid interconversion between the two forms can make accurate quantification challenging. | 1. In-situ Analysis: Utilize analytical techniques that can measure the components in solution without disturbing the equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as it can distinguish and quantify both this compound and acetaldehyde in the same sample.[6][7] 2. Chemical Trapping: If in-situ analysis is not possible, consider derivatizing the acetaldehyde with a trapping agent as it forms. This will remove it from the equilibrium and allow for quantification of the total amount of acetaldehyde that was present. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). |
Frequently Asked Questions (FAQs)
Q1: What is the equilibrium constant for the hydration of acetaldehyde to this compound?
The hydration equilibrium constant (Khyd = [this compound]/[acetaldehyde]) for acetaldehyde in water at 25°C is approximately 1.17 to 1.28.[8] This indicates that at this temperature, there are roughly equal amounts of this compound and acetaldehyde at equilibrium.
Q2: How does temperature affect the stability of this compound?
The hydration of acetaldehyde is an exothermic reaction (ΔH° = -5.62 kcal/mol).[9] Therefore, lower temperatures favor the formation of this compound, increasing its stability. Conversely, increasing the temperature will shift the equilibrium towards acetaldehyde. The temperature dependence of the equilibrium constant (Kh) can be described by the following equations:
-
Assuming ΔCp° = 0: log Kh = (1212.7 / T) - 4.0412
-
Assuming ΔCp° = -10 cal/mol·deg: log Kh = (543.2 / T) - 5.0330 log T + 10.6594 Where T is the temperature in Kelvin.[9]
Q3: What is the effect of pH on the this compound/acetaldehyde equilibrium?
The pH of the solution primarily affects the rate at which the equilibrium between this compound and acetaldehyde is established, but it does not significantly change the position of the equilibrium itself.[1] Both acid and base can catalyze the hydration and dehydration reactions.[1][2][3][4][5] Therefore, at very high or very low pH, the equilibrium will be reached much faster. For experiments where it is critical to minimize the rate of interconversion, working at a near-neutral pH is advisable.
Q4: Are there any additives that can be used to stabilize this compound?
While there are no common additives that will shift the fundamental equilibrium, creating an environment that favors the gem-diol is key. This includes using a high concentration of water as the solvent and controlling the temperature as described above. Additionally, avoiding substances that can react with acetaldehyde (e.g., primary amines) is important, as this will pull the equilibrium towards dehydration.
Q5: Can I isolate pure this compound?
Isolating pure this compound is extremely challenging because the dehydration reaction is readily reversible.[1] Removal of water, which would be a necessary step in isolation, will drive the equilibrium back to acetaldehyde.[1] Therefore, this compound is typically studied in aqueous solution where it exists in equilibrium with acetaldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the this compound and acetaldehyde equilibrium.
| Parameter | Value | Conditions | Reference(s) |
| Hydration Equilibrium Constant (Khyd) | 1.17 - 1.28 | 25 °C, in water | [8] |
| Enthalpy of Hydration (ΔH°) | -5.62 ± 0.14 kcal/mol | 25 °C, in water | [9] |
| Entropy of Hydration (ΔS°) | -18.7 ± 0.5 cal/mol·deg | 25 °C, in water | [9] |
| Change in Heat Capacity (ΔCp°) | -10 ± 5 cal/mol·deg | 0-25 °C, in water | [9] |
Experimental Protocols
Protocol 1: Preparation and Stabilization of a this compound Solution
Objective: To prepare an aqueous solution of this compound and minimize its dehydration to acetaldehyde for short-term experimental use.
Materials:
-
Acetaldehyde (high purity)
-
Deionized water, chilled to 4°C
-
Phosphate buffer (0.1 M, pH 7.0), chilled to 4°C
-
Sealed, pre-chilled reaction vessel
-
Ice bath
Procedure:
-
Work in a well-ventilated fume hood.
-
Pre-chill all glassware and solutions to 4°C.
-
In the pre-chilled, sealed reaction vessel, add the desired volume of chilled phosphate buffer (pH 7.0).
-
Carefully add a known amount of high-purity acetaldehyde to the buffer solution. The final concentration should be kept as low as is practical for the experiment.
-
Immediately seal the vessel to prevent the escape of acetaldehyde vapor.
-
Gently agitate the solution while keeping it in an ice bath to facilitate the establishment of the hydration equilibrium.
-
Allow the solution to equilibrate at 4°C for at least 30 minutes before use.
-
Maintain the solution at low temperature (e.g., on ice) throughout the duration of the experiment.
Protocol 2: Quantitative Analysis of this compound and Acetaldehyde by 1H NMR Spectroscopy
Objective: To determine the relative concentrations of this compound and acetaldehyde in an aqueous solution.
Materials:
-
Aqueous sample containing this compound and acetaldehyde
-
Deuterium oxide (D2O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Take a precise volume of the aqueous sample.
-
Add a known percentage of D2O to provide a lock signal for the NMR spectrometer (typically 5-10% v/v).
-
Transfer the mixture to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum at a controlled temperature.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the protons, which is crucial for accurate quantification. A D1 of at least 5 times the longest T1 of the signals of interest is recommended.
-
-
Data Analysis:
-
Identify the characteristic signals for this compound and acetaldehyde.
-
This compound: The quartet of the CH proton and the doublet of the CH3 protons.
-
Acetaldehyde: The quartet of the CHO proton and the doublet of the CH3 protons.
-
-
Integrate the area of a non-overlapping signal for each species. For example, integrate the quartet corresponding to the CH proton of this compound and the quartet for the CHO proton of acetaldehyde.
-
The ratio of the integrals will be directly proportional to the molar ratio of the two compounds in the solution.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.5 Nucleophilic Addition of H2O: Hydration – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 4. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]
- 5. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. PlumX [plu.mx]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. datapdf.com [datapdf.com]
Technical Support Center: Optimizing 1,1-Ethanediol Formation
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Ethanediol. As this compound is the unstable hydrate (B1144303) of acetaldehyde (B116499), this guide focuses on optimizing the conditions for its formation in aqueous solutions and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered unstable?
A1: this compound (also known as acetaldehyde monohydrate) is a geminal diol with the formula CH₃CH(OH)₂. It is formed through the hydration of acetaldehyde in the presence of water. The reaction is reversible, and an equilibrium is established between the aldehyde and the diol.[1] For most aldehydes and ketones, this equilibrium favors the carbonyl compound; however, for simple aldehydes like acetaldehyde, a significant amount of the gem-diol form exists at equilibrium in an aqueous solution.[1][2] Its instability refers to the fact that it readily eliminates water to revert to acetaldehyde and cannot be isolated as a pure, stable compound outside of this equilibrium.
Q2: How can I maximize the concentration of this compound in my experiment?
A2: To maximize the formation of this compound, you need to shift the hydration equilibrium to the right (Acetaldehyde + H₂O ⇌ this compound). This can be achieved by:
-
Lowering the Temperature: The hydration of acetaldehyde is an exothermic process. According to Le Châtelier's principle, decreasing the temperature will favor the formation of the product, this compound.
-
Using a High Concentration of Water: As water is a reactant, using it as the solvent ensures it is in large excess, driving the equilibrium towards the diol.
-
Controlling pH: While both acid and base can catalyze the hydration reaction, extreme pH values can promote side reactions like aldol (B89426) condensation or polymerization of acetaldehyde.[1][3] A neutral or slightly acidic pH is often optimal.
Q3: What are the best analytical methods to characterize and quantify this compound?
A3: Due to its instability, this compound must be characterized in situ. The most effective method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . In an aqueous solution (typically using D₂O as the solvent), distinct signals for both acetaldehyde and this compound can be observed and integrated to determine their relative concentrations.[2][4] Other methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) typically measure acetaldehyde, and may require derivatization.[5][6]
Q4: What are the common side reactions and byproducts I should be aware of?
A4: The primary side reaction is the polymerization of acetaldehyde . This can form paraldehyde (B1678423) (a cyclic trimer) or metaldehyde (B535048) (a cyclic tetramer), especially in the presence of acid or base catalysts or upon prolonged storage.[7][8] Aldol condensation can also occur under basic conditions.[3] To minimize these, it is crucial to use freshly distilled acetaldehyde, maintain a controlled pH, and store solutions at low temperatures.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yield of this compound
| Potential Cause | Recommended Solution |
| High Temperature | The hydration equilibrium is temperature-dependent. Lowering the reaction temperature will shift the equilibrium towards the formation of this compound.[7] |
| Acetaldehyde Polymerization | The concentration of free acetaldehyde is reduced, preventing it from hydrating. Use freshly distilled acetaldehyde and consider using inhibitors like ammonium (B1175870) acetate (B1210297) for storage.[9] Ensure glassware is clean and rinsed appropriately to remove any acidic or basic residues that could catalyze polymerization.[7] |
| Incorrect pH | Extreme pH values can favor side reactions. Maintain a neutral or slightly acidic pH to promote hydration while minimizing aldol condensation and polymerization.[3] |
| Inaccurate Reagent Concentration | Ensure accurate preparation of the acetaldehyde solution. Use a high molar excess of water (i.e., use water as the solvent) to drive the equilibrium towards the diol. |
Issue 2: Formation of Precipitate or Cloudiness (Polymerization)
| Potential Cause | Recommended Solution |
| Catalysis by Impurities | Traces of acid or base on glassware can catalyze polymerization.[8] Thoroughly clean all glassware, rinse with acetone (B3395972), and dry completely before use.[7] |
| Prolonged Storage | Acetaldehyde is prone to polymerization over time. Use freshly distilled acetaldehyde for best results. Store acetaldehyde and its aqueous solutions at low temperatures and under an inert atmosphere. |
| Incorrect pH | Both strong acids and bases can promote polymerization. Adjust the pH to a neutral or near-neutral range. A lower pH can help inhibit rapid polymerization.[3] |
Issue 3: Difficulty with Analytical Quantification
| Potential Cause | Recommended Solution |
| Sample Instability | The equilibrium can shift during sample preparation or analysis. Analyze samples promptly after preparation. For NMR analysis, prepare the sample directly in deuterated water (D₂O) in the NMR tube and acquire the spectrum quickly.[4] |
| Overlapping Peaks in NMR | Signals from impurities or other components may overlap with acetaldehyde or this compound peaks. Ensure high-purity reagents and solvents are used. Adjusting the pH of the NMR sample slightly can sometimes shift the water peak or other exchangeable protons. |
| Incorrect Integration | In ¹H NMR, ensure the integration regions are set correctly for the distinct peaks of both species to accurately determine their ratio. |
Quantitative Data
Table 1: Effect of Temperature on the Hydration Equilibrium Constant (Kh) of Acetaldehyde
The equilibrium constant for the hydration of acetaldehyde (Kh = [CH₃CH(OH)₂] / [CH₃CHO]) is temperature-dependent. The following data is derived from thermodynamic parameters.[7]
| Temperature (°C) | Temperature (K) | Equilibrium Constant (Kh) |
| 0 | 273.15 | 2.18 |
| 10 | 283.15 | 1.69 |
| 20 | 293.15 | 1.33 |
| 25 | 298.15 | 1.16 |
| 30 | 303.15 | 1.02 |
| 40 | 313.15 | 0.80 |
| 50 | 323.15 | 0.64 |
Calculated using the equation: log Kh = (1212.7/T) - 4.0412, which assumes ΔCp° = 0.[7]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
Objective: To prepare an aqueous solution of acetaldehyde where a significant portion exists as this compound for characterization.
Materials:
-
Freshly distilled acetaldehyde
-
Deionized water (or Deuterium Oxide, D₂O, for NMR analysis)
-
Volumetric flasks
-
Micropipettes
-
Ice bath
Procedure:
-
Glassware Preparation: Thoroughly clean all glassware. Rinse with acetone and dry completely in an oven or by purging with nitrogen to remove any residues that could catalyze polymerization.[7]
-
Reagent Chilling: Place the volumetric flask, deionized water (or D₂O), and the sealed container of acetaldehyde in an ice bath and allow them to cool to approximately 0-4 °C.
-
Solution Preparation: In a fume hood, use a pre-chilled micropipette to add a precise volume of cold acetaldehyde to the pre-chilled volumetric flask containing the cold water (or D₂O).
-
Mixing: Cap the flask immediately and gently invert several times to mix. Keep the solution in the ice bath to maintain a low temperature and favor the diol form.
-
Analysis: Analyze the solution as quickly as possible, for example, by transferring an aliquot to an NMR tube that has also been pre-chilled.
Protocol 2: Quantification of this compound using ¹H NMR Spectroscopy
Objective: To determine the relative concentrations of acetaldehyde and this compound in an aqueous solution.
Procedure:
-
Sample Preparation: Prepare the acetaldehyde solution in D₂O as described in Protocol 1, directly in a clean NMR tube if possible. A typical concentration is 0.1-0.5 M.
-
NMR Acquisition: Acquire a ¹H NMR spectrum. A standard one-pulse experiment is sufficient. Ensure the spectrometer is tuned and shimmed.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Peak Identification:
-
Quantification:
-
Integrate the area of the quartet corresponding to the aldehydic proton of acetaldehyde (IntegralAcH).
-
Integrate the area of the quartet corresponding to the CH proton of this compound (IntegralDiol).
-
Calculate the percentage of this compound: % Diol = [IntegralDiol / (IntegralDiol + IntegralAcH)] * 100%
-
Mandatory Visualizations
References
- 1. 19.5 Nucleophilic Addition of H2O: Hydration - Organic Chemistry | OpenStax [openstax.org]
- 2. researchgate.net [researchgate.net]
- 3. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110954632A - Method for determining content of 1,2-hexanediol in cosmetics - Google Patents [patents.google.com]
- 7. datapdf.com [datapdf.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. CN103588626A - Method for preventing polymerization of acetaldehyde - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Improving yield of 1,1-Ethanediol in aqueous solutions
Welcome to the technical support center for the synthesis and handling of 1,1-Ethanediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and managing the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to isolate?
This compound, also known as acetaldehyde (B116499) monohydrate or a geminal diol, is the product of the hydration of acetaldehyde in water.[1][2][3] It is not typically isolated as a pure substance because it exists in a dynamic equilibrium with acetaldehyde and water. The reaction is reversible, and attempts to remove the water (for example, by evaporation) will shift the equilibrium back towards the starting material, acetaldehyde, causing the diol to decompose. Therefore, its "yield" refers to its equilibrium concentration in an aqueous solution.[4]
Q2: My yield of this compound is lower than expected. What factors influence its equilibrium concentration?
The formation of this compound from acetaldehyde is an equilibrium reaction. Several factors can influence the position of this equilibrium and thus the final concentration of the diol.[5][6]
-
Equilibrium Constant (Kh): The hydration of acetaldehyde has an equilibrium constant (Kh) of approximately 1.0 to 1.4 at room temperature (298 K), indicating that at equilibrium, a substantial portion of the acetaldehyde will be in its hydrated form.[4][7] In a solution at 20°C, about 58% of the acetaldehyde exists as this compound.[4]
-
Temperature: The hydration reaction is typically exothermic. According to Le Chatelier's principle, lower temperatures will favor the formation of the product, this compound.
-
Concentration of Reactants: While adding more acetaldehyde will produce more this compound, the ratio of diol to aldehyde at equilibrium is governed by the equilibrium constant. A very large excess of water can help push the equilibrium towards the hydrated form.[8]
-
Catalysis: The reaction is subject to both general acid and base catalysis.[9][10][11] While catalysts accelerate the rate at which equilibrium is reached, they do not alter the final equilibrium position or the overall yield.[6]
Table 1: Thermodynamic Parameters for Acetaldehyde Hydration
| Parameter | Value | Reference |
|---|---|---|
| Equilibrium Constant (Kh at 298 K) | ~1.2 - 1.4 | [4] |
| Enthalpy Change (ΔH) | -5.1 kcal/mol |[12] |
Q3: How can I catalyze the formation of this compound to reach equilibrium faster?
While catalysts do not increase the equilibrium yield, they are crucial for ensuring the hydration reaction reaches equilibrium in a reasonable timeframe.
-
Acid Catalysis: The hydration of acetaldehyde is effectively catalyzed by acids.[10][11] Both strong acids like HCl and weaker carboxylic acids can be used.[10][13] The catalytic effectiveness of carboxylic acids correlates strongly with their pKa.[13][14] The mechanism involves the protonation of the acetaldehyde's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base Catalysis: Bases also catalyze the reaction, typically by activating the water molecule to a more nucleophilic hydroxide (B78521) ion.[9]
Caption: Mechanism of acid-catalyzed hydration of acetaldehyde.
Q4: What is the best method for quantifying this compound in an aqueous solution?
Accurate quantification requires a method that can distinguish between acetaldehyde and this compound in the same solution without disturbing the equilibrium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for this purpose. The protons of acetaldehyde and this compound have distinct chemical shifts, allowing for their simultaneous quantification. For instance, the methyl protons of the hydrated and unhydrated forms show a considerable chemical shift difference, enabling integration to determine their relative concentrations.[10][11]
-
Gas Chromatography (GC): Direct GC analysis is challenging because the heat of the injection port can cause the this compound to dehydrate back to acetaldehyde. However, derivatization methods can be employed. The diol can be converted into a more stable derivative (e.g., a silyl (B83357) ether or a phenylboronate (B1261982) ester) prior to GC analysis.[15][16] This approach provides accurate quantification for both research and clinical applications.[16][17]
Caption: Workflow for quantifying this compound yield.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydration of Acetaldehyde
This protocol describes a general method to achieve an equilibrium mixture of acetaldehyde and this compound using acid catalysis.
Materials:
-
Acetaldehyde (distilled immediately before use)
-
Deionized water (or D₂O for NMR studies)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) as a catalyst
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Preparation of Solution: In a volumetric flask, prepare an aqueous solution of acetaldehyde at the desired concentration (e.g., 25 mole %). This should be done immediately after distilling the acetaldehyde to minimize the presence of its trimer, paraldehyde.
-
Catalyst Addition: Add a small, precise volume of the HCl stock solution to the acetaldehyde solution to achieve the desired catalyst concentration (e.g., 5 x 10⁻² M).[10]
-
Equilibration: Place the flask in a constant temperature bath (e.g., 25°C) and allow the reaction to reach equilibrium. The time required will depend on the catalyst concentration and temperature, but several minutes to an hour is typically sufficient with catalysis.
-
Analysis: Withdraw a sample from the equilibrated solution for immediate analysis by a suitable method, such as NMR spectroscopy (see Protocol 2), to determine the concentrations of both acetaldehyde and this compound.
Protocol 2: Quantification of this compound by Proton NMR
This protocol outlines the use of ¹H NMR to determine the relative concentrations of acetaldehyde and this compound.
Equipment:
-
NMR Spectrometer (e.g., 60 MHz or higher)[10]
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare the equilibrated aqueous solution of acetaldehyde as described in Protocol 1, using D₂O if a deuterium (B1214612) lock is required and to avoid a large water signal. Add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propanoate) if absolute quantification is needed.
-
Data Acquisition: Transfer the sample to an NMR tube and acquire the ¹H NMR spectrum at a controlled temperature.
-
Spectral Analysis:
-
Identify the characteristic signals for acetaldehyde (quadruplet for the -CHO proton, doublet for the -CH₃ protons).
-
Identify the characteristic signals for this compound (different chemical shifts for the methine and methyl protons compared to the aldehyde).
-
Carefully integrate the area of the methyl proton signals for both species.
-
-
Calculation: Calculate the mole fraction or percentage of this compound using the following formula:
% this compound = [Integral Area (Ethanediol CH₃)] / [Integral Area (Ethanediol CH₃) + Integral Area (Acetaldehyde CH₃)] x 100
This ratio directly reflects the equilibrium composition of the solution.
References
- 1. Buy this compound | 4433-56-1 [smolecule.com]
- 2. lafiascijournals.org.ng [lafiascijournals.org.ng]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. The equilibrium constant for hydrate formation from acetaldehyde \left(\m.. [askfilo.com]
- 8. Ethane-1,2-diol (Ethylene glycol) [essentialchemicalindustry.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Acid catalyzed hydration of acetaldehyde - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carboxylic acid catalyzed hydration of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of ethylene glycol (ethane-1,2-diol) in biological specimens using derivatisation and gas-liquid chromatography with flame ionisation detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. One-step extraction and quantitation of toxic alcohols and ethylene glycol in plasma by capillary gas chromatography (GC) with flame ionization detection (FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in 1,1-Ethanediol spectroscopic analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low signal intensity during the spectroscopic analysis of 1,1-Ethanediol.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging molecule to analyze?
A1: this compound is the geminal diol hydrate (B1144303) of acetaldehyde (B116499). It exists in equilibrium with acetaldehyde and water, readily dehydrating back to its aldehyde form.[1] This inherent instability is the primary reason for analytical challenges, including low signal intensity, as the concentration of the diol form may be low in solution.[1]
Q2: What is the most common reason for low signal intensity when analyzing this compound?
A2: The most common issue is sample instability and decomposition. Attempts to isolate pure this compound often lead to the loss of a water molecule, converting it back to acetaldehyde.[1] This means your sample may contain a significantly lower concentration of the target analyte than expected. Furthermore, diols in general can exhibit poor ionization efficiency in mass spectrometry, further contributing to low signal.
Q3: How does sample handling affect the analysis?
A3: Given its instability, sample handling is critical. Samples should be freshly prepared and analyzed promptly. Storage, especially at room temperature or in non-neutral pH conditions, can accelerate its conversion to acetaldehyde. Exposure to moisture can also influence the equilibrium.[2]
Troubleshooting Low Signal by Technique
Below are specific guides for common spectroscopic techniques used to analyze this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR signal for this compound is weak, broad, or I can't distinguish it from the baseline. What's wrong?
A: This is a frequent issue stemming from several potential causes:
-
Low Concentration: The equilibrium may strongly favor acetaldehyde, meaning the actual concentration of this compound is very low.
-
Proton Exchange: The hydroxyl (-OH) protons are labile and can exchange with protons from residual water or acidic/basic impurities in the deuterated solvent. This leads to signal broadening, sometimes to the point where the peak disappears into the baseline.[3]
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks and low resolution, which can obscure weak signals.[3]
-
Insufficient Scans: For dilute or weakly signaling samples, a higher number of scans is required to improve the signal-to-noise ratio.
Recommended Actions:
-
Optimize Sample Preparation: Ensure your sample is fully dissolved and filter it to remove any particulates that can degrade shimming.[4] Use high-quality deuterated solvents and consider adding a drying agent to minimize water content.[3]
-
Adjust Acquisition Parameters: Increase the number of scans. Optimize the relaxation delay (D1) to ensure full relaxation of the nuclei, which is crucial for quantitative accuracy and signal intensity.[5]
-
Use Advanced Techniques: Consider using a cryoprobe if available, as it can significantly enhance sensitivity.[6] Temperature variation studies (VT-NMR) might also help by slowing down exchange processes at lower temperatures.
Mass Spectrometry (MS)
Q: I am using Electrospray Ionization (ESI)-MS and cannot detect the molecular ion for this compound. Why?
A: Low or no signal for diols in ESI-MS is a well-documented challenge.
-
Poor Ionization Efficiency: Small, polar, neutral molecules like diols do not ionize well using ESI.[7] They lack easily ionizable functional groups.
-
In-Source Decomposition: The energy in the ESI source can be sufficient to cause the dehydration of this compound to acetaldehyde (MW 44.05), meaning you might be detecting the degradation product instead of the target analyte (MW 62.07).
-
Ion Suppression: Contaminants in the sample or mobile phase (e.g., salts, plasticizers, detergents) can compete for ionization and suppress the signal of the analyte.[8][9]
Recommended Actions:
-
Consider Alternative Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for small, less polar molecules and may yield a better signal than ESI.[10]
-
Optimize Mobile Phase: For LC-MS, adding modifiers that promote adduct formation (e.g., ammonium (B1175870) formate (B1220265) to form [M+NH₄]⁺ or sodium acetate (B1210297) for [M+Na]⁺) can significantly enhance signal intensity in positive ion mode.[11][12]
-
Chemical Derivatization: This is a highly effective strategy. Reacting the diol with a reagent that introduces an easily ionizable moiety can dramatically improve sensitivity. Boronic acids are particularly effective for derivatizing vicinal diols.[13][14]
Infrared (IR) Spectroscopy
Q: The characteristic broad O-H stretching peak for this compound is weak or looks unusual. What could be the issue?
A: The appearance of the hydroxyl peak in an IR spectrum is highly sensitive to its environment.
-
Low Concentration: If the sample has largely converted to acetaldehyde, the concentration of O-H groups will be low, resulting in a weak signal.
-
Water Contamination: The presence of water will show a very broad O-H absorption band (around 3200-3550 cm⁻¹) which can overlap with and obscure the signal from your analyte.[15]
-
Hydrogen Bonding: The position and shape of the O-H peak are dependent on hydrogen bonding. Intramolecular and intermolecular hydrogen bonding can lead to multiple or shifted peaks.[16][17][18] In a non-polar solvent or at low concentrations, you might see a sharper "free" O-H stretch, while in a concentrated sample, a broad intermolecularly bonded peak will dominate.
Recommended Actions:
-
Ensure Sample Purity and Dryness: Use a dry solvent and handle the sample in a low-humidity environment to minimize water contamination.
-
Concentration Study: Run spectra at different concentrations. This can help distinguish between intramolecular and intermolecular hydrogen bonding effects.
-
Compare to Reference: Compare your spectrum to that of acetaldehyde and your solvent to identify peaks corresponding to the degradation product or impurities.
Data & Protocols
Decomposition Product Comparison
The primary interfering compound in this compound analysis is its dehydration product, acetaldehyde.
| Property | This compound (C₂H₆O₂) | Acetaldehyde (C₂H₄O) |
| Molecular Weight | 62.0368 g/mol | 44.0262 g/mol |
| Key ¹H NMR Signals | CH(OH)₂ quartet, CH₃ doublet | CHO quartet, CH₃ doublet |
| Key IR Absorptions | Strong, broad O-H stretch (~3200-3500 cm⁻¹) | Strong C=O stretch (~1715 cm⁻¹) |
| Expected MS Ion (ESI+) | [M+H]⁺ at m/z 63.04, [M+Na]⁺ at m/z 85.02 | [M+H]⁺ at m/z 45.03 |
Common Mass Spectrometry Contaminants
When troubleshooting low MS signals, it is crucial to check for common background ions that may be suppressing the analyte signal.
| Monoisotopic Mass (m/z) | Compound/Ion Type | Likely Source |
| 45.0335 | [HCOOH+H]⁺ | Formic Acid (Mobile Phase Additive) |
| 63.0441 | [C₂H₄O₂ + H]⁺ | Acetic Acid (Solvent) / PEG fragment |
| 74.0600 | [C₃H₇NO+H]⁺ | Dimethylformamide (DMF) (Solvent) |
| 101.1204 | [C₆H₁₅N+H]⁺ | Triethylamine (TEA) (Buffer/Additive) |
| 113.9929 | [CF₃COOH-H]⁻ | Trifluoroacetic Acid (TFA) (Additive) |
| 149.0233 | [C₈H₅O₃]⁺ | Phthalate Plasticizer |
| Multiple | Polyethylene Glycol (PEG) | Ubiquitous polymer contaminant |
| Source: Data compiled from common laboratory contaminants lists.[8][9][19] |
Experimental Protocol: Derivatization for LC-MS Analysis
This protocol describes a general method for enhancing the ESI-MS signal of diols via derivatization with a boronic acid reagent, such as 6-bromo-3-pyridinylboronic acid (BPBA), which introduces an easily ionizable nitrogen and a characteristic bromine isotope pattern.[14]
Objective: To increase the ionization efficiency of this compound for sensitive detection by LC-MS.
Materials:
-
Sample containing this compound
-
6-bromo-3-pyridinylboronic acid (BPBA) solution (1 mM in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Autosampler vials
Methodology:
-
Sample Preparation: Prepare a solution of the this compound-containing sample in acetonitrile.
-
Derivatization Reaction:
-
In an autosampler vial, mix 100 µL of the sample solution with 100 µL of the 1 mM BPBA solution.
-
Vortex the mixture gently. The reaction between boronic acids and vicinal diols is typically very fast and often complete within minutes at room temperature.[14]
-
-
LC-MS Analysis:
-
Inject the derivatized sample directly into the LC-MS system.
-
Mobile Phase: Use a standard reverse-phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
MS Detection: Set the mass spectrometer to scan in positive ion mode. Look for the protonated BPBA-diol ester. The bromine atom will produce a characteristic isotopic pattern ([M+H]⁺ and [M+2+H]⁺) with an approximate 1:1 intensity ratio, which is a powerful tool for confirming the identity of the derivatized analyte.
-
Visualizations
Logical Troubleshooting Workflow
References
- 1. This compound | 4433-56-1 | Benchchem [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ddtjournal.com [ddtjournal.com]
- 8. ccc.bc.edu [ccc.bc.edu]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. Ionization of Volatile Organics and Nonvolatile Biomolecules Directly from a Titanium Slab for Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. researchgate.net [researchgate.net]
- 17. spectroscopy - Need help explaining OH-peaks in IR - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. echemi.com [echemi.com]
- 19. chem.uzh.ch [chem.uzh.ch]
Technical Support Center: Overcoming Matrix Effects in 1,1-Ethanediol Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome matrix effects in the quantitative analysis of 1,1-Ethanediol (acetaldehyde monohydrate) and other small, polar molecules.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample apart from the analyte of interest (in this case, this compound).[1][2] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of your target analyte in the mass spectrometer's ion source.[3][4] This interference can either decrease the signal intensity (ion suppression) or increase it (ion enhancement), significantly compromising the accuracy, precision, and sensitivity of your quantitative results.[1][3][5]
Q2: What are the common signs that matrix effects may be impacting my assay?
A2: Common indicators of matrix effects include poor reproducibility of results, especially in quality control (QC) samples, inaccurate quantification, non-linear calibration curves, and a general decrease in assay sensitivity.[2] You may also observe inconsistent peak areas for the same concentration of analyte across different batches or sources of the biological matrix.[2]
Q3: Why is a small, polar molecule like this compound susceptible to matrix effects?
A3: Small, polar molecules are often analyzed using techniques like electrospray ionization (ESI), which is susceptible to matrix effects.[6] Endogenous polar components in biological matrices (like salts and phospholipids) can easily co-extract with polar analytes during sample preparation.[7] When these matrix components co-elute with this compound, they compete for ionization in the ESI source, often leading to ion suppression.[1]
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[3][8] A SIL-IS is chemically and physically almost identical to the analyte and will be affected by the matrix in the same way.[9][10] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.[10] However, this approach can be expensive.[3]
Troubleshooting Guides
Issue 1: Poor Reproducibility and High Variability in QC Samples
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[2]
Troubleshooting Steps:
-
Quantify the Matrix Effect: The first step is to confirm and measure the extent of the matrix effect. Use the Quantitative Assessment of Matrix Effect protocol (see Experimental Protocols below) to calculate the Matrix Factor (MF) across multiple lots of your blank matrix. A high variability in the MF confirms inconsistent matrix effects.
-
Optimize Sample Preparation: Your current sample preparation may not be effectively removing interfering components.
-
Enhance Extraction: Switch from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove matrix components.[1]
-
Phospholipid Removal: Phospholipids are notorious for causing ion suppression in plasma and serum.[7] Consider using specialized phospholipid removal plates or cartridges.
-
-
Refine Chromatography: Adjust your chromatographic method to separate this compound from the regions of ion suppression.
-
Use Post-Column Infusion: Perform a post-column infusion experiment (see Experimental Protocols) to identify the retention times where ion suppression occurs.[3][11]
-
Modify Gradient/Mobile Phase: Adjust the LC gradient or mobile phase composition to shift the elution of this compound away from these suppression zones.[2][11]
-
-
Implement a Better Internal Standard: If you are not already, use a stable isotope-labeled internal standard (e.g., this compound-d4). This is the most robust way to account for unavoidable matrix variability.[3][8]
Issue 2: Low Signal Intensity and Poor Sensitivity
Possible Cause: Significant ion suppression is attenuating the analyte signal.
Troubleshooting Steps:
-
Check for Ion Suppression: Use the post-column infusion technique to visualize the degree of ion suppression across your chromatographic run. A significant drop in the baseline signal at the retention time of your analyte confirms suppression.[3]
-
Dilute the Sample: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[3][11] This is only feasible if the assay sensitivity is sufficient to detect the diluted analyte.[3]
-
Reduce Injection Volume: Injecting a smaller volume can also decrease the amount of matrix introduced into the MS source, potentially reducing suppression.[11]
-
Optimize MS Source Conditions: Adjust ion source parameters such as temperature and gas flows. These settings can influence the efficiency of ionization and may help mitigate suppression effects.[11]
-
Consider Derivatization: For challenging analyses, converting this compound to a derivative (e.g., with 2,4-dinitrophenylhydrazine (B122626) - DNPH) can shift its chemical properties.[12][13] This can improve its retention on reversed-phase columns, moving it away from early-eluting matrix interferences, and potentially enhance its ionization efficiency.
Data Summary: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques.
| Sample Preparation Method | Typical Recovery | Matrix Effect Mitigation | Throughput | Selectivity |
| Protein Precipitation (PPT) | High (>90%) | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High (60-90%) | Moderate to High | Low to Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High (80-100%) | High | Moderate | High |
| Phospholipid Removal Plates | High (>90%) | High (for phospholipids) | High | Specific |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This method quantifies the extent of ion suppression or enhancement by comparing the analyte's response in a pure solvent to its response in an extracted blank matrix.[2][14]
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte (e.g., this compound) at low and high QC concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike the analyte at the same low and high QC concentrations into the final extracted matrix.[2]
-
Set C (Matrix-Matched Calibrators): Prepare a calibration curve by spiking the analyte into an extracted blank matrix.
-
-
Analyze Samples: Inject all three sets and acquire the peak areas for the analyte.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate Recovery (RE) and Process Efficiency (PE):
-
Prepare a fourth set, Set D (Pre-Extraction Spike) , by spiking the analyte into the blank matrix before the extraction process.
-
RE = (Mean Peak Area of Set D) / (Mean Peak Area of Set B)
-
PE = (Mean Peak Area of Set D) / (Mean Peak Area of Set A)
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This technique provides a qualitative profile of where ion suppression or enhancement occurs across the chromatographic gradient.[2][3]
Methodology:
-
System Setup:
-
Use a T-connector to infuse a standard solution of your analyte at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.[2]
-
-
Equilibrate: Allow the infused analyte signal to stabilize to a constant, flat baseline.
-
Inject Blank Matrix: Inject a sample of your extracted blank biological matrix onto the LC column and start the chromatographic run.
-
Monitor Signal: Continuously monitor the signal of the infused analyte.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Conceptual diagram of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imreblank.ch [imreblank.ch]
- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accustandard.com [accustandard.com]
- 14. What is matrix effect and how is it quantified? [sciex.com]
Technical Support Center: Understanding 1,1-Ethanediol in Experimental Contexts
Disclaimer: 1,1-Ethanediol, also known as acetaldehyde (B116499) monohydrate or a geminal diol, is an unstable compound that exists in a reversible equilibrium with acetaldehyde and water.[1][2] It is not commercially available as an isolated, stable substance. This guide provides information on its properties and the practical considerations for researchers working with aqueous solutions of its precursor, acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is it not possible to purchase or store pure this compound for experimental use?
A1: this compound is inherently unstable. Attempts to isolate it from aqueous solutions typically lead to the rapid loss of a water molecule, causing it to revert to its parent compound, acetaldehyde.[3] The equilibrium between acetaldehyde and this compound heavily favors the aldehyde form, making the isolation of the diol difficult.[1][2]
Q2: What is the nature of the equilibrium between acetaldehyde and this compound?
A2: In the presence of water, acetaldehyde undergoes a hydration reaction to form this compound.[2] This is a reversible process, and an equilibrium is established in solution.[1] The reaction is catalyzed by both acids and bases.[2] While the equilibrium favors acetaldehyde under most conditions, the presence of this compound as a transient species is a key feature of aqueous acetaldehyde chemistry.[3]
Q3: Are there conditions that favor the formation of this compound in a solution?
A3: Yes, while isolation is not practical, the concentration of this compound at equilibrium can be influenced by certain factors. For instance, lower temperatures can shift the equilibrium slightly towards the hydrate (B1144303) form. The stability of geminal diols, in general, is increased by the presence of electron-withdrawing groups on the adjacent carbon, though this is not applicable to the basic structure of this compound.[1][2]
Q4: Are there stable derivatives of this compound that can be used as alternatives?
A4: Yes, stable derivatives can be synthesized. For example, the reaction of acetaldehyde with an alcohol (like ethanol) in the presence of an acid catalyst forms a stable acetal, such as 1,1-diethoxyethane.[4] These acetals can be used to protect the carbonyl group in chemical syntheses.[5] Another derivative is this compound diacetate, which is a stable compound.[6][7]
Q5: What are the primary safety concerns when working with aqueous solutions of acetaldehyde?
A5: Acetaldehyde is a hazardous chemical. It is extremely flammable, volatile (boiling point ~21°C), and its vapors can form explosive mixtures with air.[8][9][10] It is also a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory system.[10][11][12] Therefore, all work should be conducted in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), and away from any ignition sources.[8][11][13]
Troubleshooting Guide
| Issue/Observation | Probable Cause | Recommended Action |
| Inconsistent reaction yields when using aqueous acetaldehyde. | The concentration of the reactive species (acetaldehyde vs. This compound) may fluctuate with temperature and pH, affecting reaction kinetics. | Control the temperature and pH of the reaction mixture precisely. Prepare acetaldehyde solutions fresh for each experiment to ensure consistency. |
| Acetaldehyde solution has a reduced concentration over time. | Acetaldehyde is highly volatile and can easily evaporate from the solution, even at low temperatures.[9] It can also be oxidized by air to form acetic acid.[9] | Always keep containers with acetaldehyde solutions tightly sealed.[9] For longer-term storage, store under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C.[11] |
| Difficulty in replicating experiments involving acetaldehyde hydration. | The hydration/dehydration equilibrium is sensitive to catalysts (acid or base). Trace impurities in reagents or on glassware can alter the equilibrium state.[2] | Ensure high purity of all reagents and use meticulously clean glassware. Consider using a buffered solution to maintain a constant pH. |
| Formation of an unwanted solid precipitate (polymer). | Acetaldehyde can polymerize over time, especially in the presence of acid catalysts, to form paraldehyde (B1678423) (a trimer) or metaldehyde (B535048) (a tetramer).[4][9] | Use freshly distilled acetaldehyde for preparing solutions.[9] Avoid prolonged storage of prepared solutions. |
Quantitative Data Summary
The stability and formation of this compound are dictated by the equilibrium of the acetaldehyde hydration reaction. The equilibrium constant (Khyd) provides a quantitative measure of this.
| Compound | Structure | Equilibrium Constant (Khyd) in Water | Notes |
| Formaldehyde | HCHO | 2 x 103 | The equilibrium strongly favors the hydrate (methanediol).[2] |
| Acetaldehyde | CH3CHO | 1.06 | The amounts of acetaldehyde and its hydrate (this compound) are comparable at equilibrium. |
| Acetone | (CH3)2CO | 2 x 10-3 | The equilibrium strongly favors the ketone.[14] |
Data compiled from various sources on geminal diol stability.[2][14] A larger Khyd value indicates a greater preference for the hydrated (gem-diol) form.[3]
Experimental Protocols
Protocol 1: In Situ Generation of this compound for Reaction Screening
This protocol describes the preparation of an aqueous solution of acetaldehyde, which will contain this compound at its equilibrium concentration, for immediate use in a subsequent reaction.
Materials:
-
Acetaldehyde (freshly distilled is recommended)[9]
-
Deionized water, chilled to 4°C
-
Buffered solution (if pH control is required)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Safety First: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[11][13]
-
Preparation: Place a sealed container of acetaldehyde and the deionized water in an ice bath to cool to approximately 4°C. Acetaldehyde is extremely volatile, and this minimizes evaporation.[9]
-
Solution Formulation: In a pre-chilled volumetric flask, add a known volume of the chilled deionized water or buffer.
-
Acetaldehyde Addition: Using a chilled pipette, carefully and quickly transfer the calculated volume of cold acetaldehyde into the volumetric flask. To minimize losses due to volatility, dispense the acetaldehyde with the pipette tip below the surface of the water.[9]
-
Mixing: Immediately seal the flask and mix gently by inversion or with a magnetic stirrer until the solution is homogeneous.
-
Immediate Use: The resulting solution contains both acetaldehyde and this compound in equilibrium. Use this solution immediately in your planned experiment to ensure concentration accuracy. Do not store for later use.
Visualizations
Caption: Reversible equilibrium between acetaldehyde and this compound.
Caption: Workflow for in situ generation of this compound.
References
- 1. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 4433-56-1 | Benchchem [benchchem.com]
- 4. Acetaldehyde - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, 1,1-diacetate | C6H10O4 | CID 222536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. scandidact.dk [scandidact.dk]
- 10. carlroth.com [carlroth.com]
- 11. wcu.edu [wcu.edu]
- 12. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 14. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in handling geminal diols in the lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with geminal diols in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My geminal diol appears to be unstable and reverts to the corresponding carbonyl compound. Why is this happening and what can I do?
A1: Geminal diols are inherently in a reversible equilibrium with their corresponding aldehyde or ketone and water.[1][2][3][4] This equilibrium often favors the carbonyl compound, making the geminal diol seem unstable.[1][2][5] The removal of water will drive the equilibrium towards the carbonyl compound.[2][4] To minimize this reversion, it is crucial to maintain the presence of water in your reaction mixture or purification steps. If you are attempting to isolate the geminal diol, consider if it can be stabilized.
Q2: What factors influence the stability of a geminal diol?
A2: The stability of a geminal diol is primarily influenced by several factors:
-
Electron-withdrawing groups: Groups with a strong negative inductive effect (-I) attached to the carbonyl carbon stabilize the geminal diol.[1][3][6][7] For example, chloral (B1216628) hydrate (B1144303) and hexafluoroacetone (B58046) hydrate are significantly more stable than acetone (B3395972) hydrate.[3][6]
-
Steric hindrance: Bulky groups around the carbonyl carbon can destabilize the geminal diol.[1][6]
-
Intramolecular hydrogen bonding: The potential for intramolecular hydrogen bonding can increase the stability of the geminal diol.[1]
-
Ring strain: In cyclic systems, the formation of a geminal diol can relieve ring strain, thus favoring the diol form.[6][8][9]
-
Intermolecular hydrogen bonding: Extensive hydrogen-bonding networks with solvent molecules or other diol molecules can contribute to stabilization, particularly in the solid state.[6][8][9]
Q3: I am having difficulty purifying my geminal diol. What techniques are recommended?
A3: Purification of geminal diols is challenging due to their tendency to dehydrate.[2][4] Standard purification techniques that involve the removal of water, such as distillation or chromatography on silica (B1680970) gel under anhydrous conditions, will likely lead to the decomposition of the geminal diol.[2] If the geminal diol is stable enough to be isolated, consider crystallization from an aqueous solution or a solvent mixture containing water. For unstable geminal diols, it is often best to use them in situ without attempting isolation.
Q4: How can I confirm the presence of a geminal diol in my sample?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying geminal diols. In ¹³C NMR, the carbon atom bonded to the two hydroxyl groups typically appears at a chemical shift between 90 and 100 ppm.[6] In ¹H NMR, the hydroxyl protons will be visible, and their chemical shift can be concentration and solvent-dependent. It's important to note that in solution, you may observe signals for both the geminal diol and the corresponding carbonyl compound, indicating an equilibrium.[10]
Q5: Can I predict whether my aldehyde or ketone will favor the geminal diol form in an aqueous solution?
A5: Yes, to some extent. The equilibrium constant (Khyd) for the hydration of a carbonyl compound can provide insight. A Khyd > 1 indicates that the geminal diol is the predominant species at equilibrium. The table below summarizes the equilibrium constants for the hydration of several carbonyl compounds. Generally, aldehydes are more hydrated than ketones, and electron-withdrawing substituents strongly favor geminal diol formation.[3][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Complete reversion of the geminal diol to the carbonyl compound upon workup. | The workup procedure involves the removal of water (e.g., extraction with a dry organic solvent, use of drying agents). | - Use the geminal diol in situ for the next reaction step without workup. - If workup is necessary, ensure all solvents and reagents are saturated with water. |
| Low yield of the desired product when using a geminal diol as a reactant. | The geminal diol is in equilibrium with the unreactive carbonyl form under the reaction conditions. | - Adjust the reaction pH; acid or base catalysis can influence the rate of geminal diol formation and subsequent reactions.[4][11] - Increase the concentration of water in the reaction mixture to shift the equilibrium towards the geminal diol. |
| Broad or complex NMR spectra. | The sample contains a mixture of the geminal diol and the corresponding carbonyl compound in equilibrium.[10] | - This is often expected. Analyze the spectra to determine the ratio of the two species. - Lowering the temperature of the NMR experiment may slow down the equilibrium and result in sharper signals. |
| Difficulty in obtaining crystals of the geminal diol. | The geminal diol is not stable enough to be isolated in solid form, or the crystallization conditions are not optimal. | - Ensure the crystallization solvent system contains an adequate amount of water. - Attempt crystallization at low temperatures.[8][9] - The presence of certain acids, like trifluoroacetic acid, has been shown to facilitate the crystallization of some geminal diols.[12] |
Quantitative Data
Table 1: Equilibrium Constants for the Hydration of Carbonyl Compounds
| Carbonyl Compound | Geminal Diol | Khyd ([Diol]/[Carbonyl]) |
| Formaldehyde | Methanediol | 2 x 10³[7] |
| Acetaldehyde | 1,1-Ethanediol | 1.3[7] |
| Acetone | 2,2-Propanediol | 2 x 10⁻³[7] |
| Hexafluoroacetone | Hexafluoro-2,2-propanediol | ~10⁶[3] |
| Chloral | Chloral Hydrate | Strongly favored[3] |
Experimental Protocols
Protocol 1: In Situ Generation of a Geminal Diol for Subsequent Reaction
This protocol describes the generation of a geminal diol from an aldehyde in an aqueous medium for immediate use in a subsequent reaction.
-
Dissolution: Dissolve the aldehyde (1 equivalent) in a suitable water-miscible solvent (e.g., THF, dioxane, or acetonitrile). The choice of solvent will depend on the subsequent reaction conditions.
-
Hydration: Add distilled water to the solution. The amount of water can be varied, but starting with a 1:1 mixture of the organic solvent and water is a reasonable starting point.
-
Equilibration: Stir the mixture at room temperature for 30 minutes to allow the hydration equilibrium to be established. The presence of a catalytic amount of acid (e.g., a drop of HCl) or base (e.g., a drop of NaOH solution) can accelerate this process.[4][11]
-
Confirmation (Optional): If desired, a small aliquot can be withdrawn, diluted in a suitable deuterated solvent (e.g., D₂O), and analyzed by ¹H NMR to confirm the presence of the geminal diol.
-
Reaction: Add the other reagents for the subsequent reaction directly to this solution containing the geminal diol in equilibrium with the aldehyde.
Protocol 2: Synthesis and Isolation of a Stabilized Geminal Diol (Example: Macrocyclic gem-diol)
This protocol is based on the synthesis of stable macrocyclic geminal diols via acid hydrolysis of ketal precursors at low temperatures, as reported in the literature.[8][9]
-
Precursor Dissolution: Dissolve the macrocyclic ketal precursor in a suitable organic solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cooled to -25 °C in a cryostat.
-
Acidic Hydrolysis: Slowly add a pre-cooled solution of a strong acid (e.g., trifluoroacetic acid) in water to the stirred solution of the ketal precursor. Maintain the temperature at -25 °C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding a pre-cooled aqueous solution of a weak base (e.g., sodium bicarbonate) until the mixture is neutralized.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over a drying agent that is compatible with the presence of a geminal diol (e.g., Na₂SO₄, avoiding overly aggressive drying agents that might remove the water of hydration from the diol). Concentrate the solution under reduced pressure at low temperature.
-
Crystallization: Attempt to crystallize the resulting solid by slow evaporation of a suitable solvent system or by vapor diffusion. Single crystals suitable for X-ray diffraction can confirm the structure.[6][8][9]
Visualizations
Caption: Reversible equilibrium between a carbonyl compound and its corresponding geminal diol.
Caption: Decision workflow for handling potentially unstable geminal diols.
Caption: Key factors influencing the stability of geminal diols.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Geminal diol - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of 1,1-Ethanediol
Welcome to the technical support center for the chromatographic analysis of 1,1-Ethanediol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with enhancing the resolution and stability of this unique geminal diol.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to analyze directly using chromatography?
A1: this compound, also known as acetaldehyde (B116499) monohydrate, is a geminal diol that is generally unstable. It exists in a reversible equilibrium with acetaldehyde and water.[1][2][3] This instability means that during the chromatographic process, particularly at elevated temperatures in a GC inlet or in certain mobile phases, it can readily dehydrate to form acetaldehyde. This can lead to poor peak shape, broad peaks, or the absence of a distinct this compound peak, making direct and reproducible quantification challenging.
Q2: What is the most common strategy for the chromatographic analysis of this compound?
A2: The most prevalent and reliable strategy is indirect analysis through the derivatization of its aldehyde counterpart, acetaldehyde.[4][5][6][7] This involves reacting the sample with a derivatizing agent to form a stable, new compound (a derivative) that is more suitable for chromatographic separation and detection. This approach effectively "traps" the acetaldehyde, and by extension the this compound with which it is in equilibrium, into a stable form for accurate analysis.
Q3: What are the recommended derivatization methods for analyzing this compound/acetaldehyde?
A3: Two primary derivatization methods are widely used:
-
For High-Performance Liquid Chromatography (HPLC): Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is the most common method.[4][5][6][7][8] This reaction forms a stable acetaldehyde-2,4-dinitrophenylhydrazone (AcH-DNPH) derivative that can be readily detected by UV-Vis detectors at approximately 360 nm.[4][5][6]
-
For Gas Chromatography (GC): Silylation is a common technique for derivatizing compounds with active hydrogens, such as the hydroxyl groups in this compound. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC analysis.[9][10][11]
Q4: Can I enhance the resolution without derivatization?
A4: While challenging, some strategies can be employed to improve the chromatography of small, polar, and unstable molecules. These include using highly inert columns to minimize on-column degradation, optimizing the initial oven temperature in GC to be as low as possible, and using aqueous-compatible stationary phases in HPLC. However, for robust and reproducible quantitative analysis, derivatization is the highly recommended approach to overcome the inherent instability of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound, with a focus on methods involving derivatization.
Issue 1: Poor or No Peak Corresponding to this compound/Acetaldehyde Derivative
Q: I've performed the derivatization and chromatographic run, but I see a very small peak or no peak at all for my target analyte. What could be the problem?
A: This issue often points to problems with the derivatization reaction or degradation of the analyte.
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion.
-
Incorrect pH: The reaction of acetaldehyde with DNPH is pH-dependent and typically requires acidic conditions (pH 2-4) to proceed efficiently.[5][8] Ensure your sample and DNPH reagent mixture are within the optimal pH range.
-
Insufficient Reagent: The derivatizing agent should be in molar excess to drive the reaction to completion. For DNPH derivatization, an 80-fold molar excess has been shown to be effective.[5][12]
-
Inadequate Reaction Time or Temperature: Derivatization reactions require sufficient time to complete. For DNPH derivatization of acetaldehyde, a reaction time of at least 40 minutes at ambient temperature is recommended.[5][12]
-
-
Analyte Loss: The volatile nature of acetaldehyde can lead to its loss before or during derivatization. Ensure samples are handled in sealed vials and at cool temperatures to minimize evaporation.
-
Derivative Instability: While derivatives are more stable than the parent compound, they can still degrade. The AcH-DNPH derivative is generally stable for up to two days when stored at -20°C.[5]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My derivative peak is showing significant tailing. How can I improve the peak shape?
A: Peak tailing for derivatized polar compounds can be caused by several factors related to the chromatography system and method.
-
Secondary Interactions: The derivative may be interacting with active sites on the column or in the GC inlet.
-
Column Choice: For HPLC, use a high-quality, end-capped C18 column to minimize silanol (B1196071) interactions. For GC, an ultra-inert column can reduce interactions with active sites.
-
Inlet Contamination (GC): Active sites in a contaminated GC inlet liner can cause peak tailing. Regular replacement of the liner is crucial.[13][14]
-
-
Mobile Phase Mismatch (HPLC):
-
pH: The pH of the mobile phase can affect the peak shape of some derivatives. Ensure consistent and appropriate pH.
-
Solvent Strength: The solvent used to dissolve the extracted derivative for injection should be compatible with the initial mobile phase to avoid peak distortion.[15]
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
Issue 3: Poor Resolution and Co-elution
Q: The peak for my acetaldehyde derivative is not well-separated from the peak of the unreacted derivatizing agent or other components in my sample.
A: Achieving good resolution requires careful optimization of the chromatographic conditions.
-
Optimizing the Mobile Phase Gradient (HPLC): A well-designed gradient is crucial for separating the AcH-DNPH derivative from the excess DNPH reagent. A typical gradient involves starting with a higher aqueous content and gradually increasing the organic solvent (e.g., acetonitrile).[5]
-
Adjusting the Temperature Program (GC): For silylated derivatives, a slower temperature ramp rate can improve the separation of closely eluting peaks.
-
Column Selection:
-
Particle Size (HPLC): Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and resolution.[16]
-
Stationary Phase: While C18 is common for DNPH derivatives, experimenting with different stationary phases (e.g., phenyl-hexyl) might provide the necessary selectivity for complex samples.
-
Experimental Protocols & Data
Protocol 1: HPLC Analysis of Acetaldehyde via DNPH Derivatization
This protocol is based on optimized methods for the analysis of acetaldehyde in biological and aqueous samples.[5][6]
-
Sample Preparation: If necessary, deproteinize the sample (e.g., for biological fluids) using an appropriate method.
-
Derivatization Reaction:
-
Adjust the pH of the sample to approximately 4.0.[5]
-
Add a freshly prepared solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) and acid (e.g., HCl) to achieve a significant molar excess (e.g., 80-fold).[5]
-
Allow the reaction to proceed for at least 40 minutes at room temperature in a sealed vial.[5]
-
-
Extraction:
-
Extract the AcH-DNPH derivative using a solid-phase extraction (SPE) C18 cartridge or liquid-liquid extraction into a suitable organic solvent.
-
Evaporate the solvent and reconstitute the dried derivative in the initial mobile phase (e.g., 40% acetonitrile in water).[5]
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
| Parameter | Condition |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start with 40% B, linear gradient to 75% B in 5 min, then to 100% B in 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV-Vis at 360 nm |
| Injection Volume | 20 µL |
| This is an example protocol; optimization may be required for specific applications and systems.[5][17] |
Protocol 2: GC Analysis of this compound via Silylation
This is a general protocol for the silylation of compounds with hydroxyl groups.
-
Sample Preparation: Ensure the sample is anhydrous, as water will react with the silylation reagent. Lyophilize or use a drying agent if necessary.
-
Derivatization Reaction:
-
In a sealed vial, add the anhydrous sample.
-
Add a silylation reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like pyridine.
-
Heat the mixture (e.g., at 80°C) for a specified time (e.g., 30 minutes) to ensure the reaction goes to completion.[10]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless or split, depending on concentration |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line | 280 °C |
| This is a general protocol and must be optimized for the specific silylated derivative of this compound. |
Visualized Workflows and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. accustandard.com [accustandard.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. brjac.com.br [brjac.com.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
- 17. ijpsonline.com [ijpsonline.com]
Minimizing side reactions during 1,1-Ethanediol formation
Technical Support Center: 1,1-Ethanediol Synthesis
Welcome to the technical support center for this compound formation. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize their experimental outcomes.
Core Reaction Pathway
The formation of this compound is a reversible hydration reaction where acetaldehyde (B116499) reacts with water.[1][2] The primary challenge is managing the equilibrium of this reaction while preventing competing side reactions such as aldol (B89426) condensation and polymerization. The diagram below illustrates these competing pathways.
Caption: Main hydration reaction and key side reaction pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My final yield of this compound is consistently lower than expected. What are the likely causes?
A: A low yield is typically due to an unfavorable equilibrium position or the prevalence of side reactions. The hydration of acetaldehyde is a reversible process, and its equilibrium is sensitive to reaction conditions.[1][2]
Troubleshooting Steps:
-
Temperature Control: The forward reaction (hydration) is exothermic. Therefore, lower temperatures favor the formation of this compound. Conversely, higher temperatures shift the equilibrium back towards acetaldehyde and water.
-
pH Management: While both acid and base can catalyze the hydration reaction, they also strongly promote side reactions.[2][3][4] Extreme pH values should be avoided. A neutral or slightly acidic medium is often the optimal compromise.
-
Minimize Contaminants: Trace amounts of metals or acidic/basic impurities in the acetaldehyde or water can catalyze polymerization and other unwanted reactions.[5][6]
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Yellow/Brown Discoloration and Oily Byproducts
Q: My reaction mixture is turning yellow and/or an oily residue is forming. What is causing this?
A: This is a strong indication of aldol condensation . This reaction is particularly prevalent under basic conditions (even mild base) and at warmer temperatures.[7][8] Two molecules of acetaldehyde react to form 3-hydroxybutanal, which can then dehydrate to crotonaldehyde, a colored α,β-unsaturated aldehyde that can further polymerize.[9]
Mitigation Strategies:
-
Strict pH Control: Avoid basic conditions (pH > 7). If possible, perform the reaction in a slightly acidic or neutral buffered solution (pH 5-7).
-
Lower Reaction Temperature: Conduct the hydration at low temperatures (e.g., 0-5 °C) to significantly reduce the rate of the aldol condensation.[7]
-
Control Acetaldehyde Concentration: Since aldol condensation is a bimolecular reaction, its rate is proportional to the square of the acetaldehyde concentration. Adding acetaldehyde slowly to the water can help keep its instantaneous concentration low.
Issue 3: Formation of a White Solid or Precipitate
Q: A white crystalline solid is precipitating from my reaction. What is it and how do I prevent it?
A: The formation of a white solid is almost certainly due to the polymerization of acetaldehyde into its cyclic oligomers. The two main forms are:
-
Paraldehyde (B1678423): A cyclic trimer, which is a liquid but can be catalyzed by acids.[10][11][12]
-
Metaldehyde (B535048): A cyclic tetramer, which is a white solid. Its formation is often catalyzed by acids, particularly at very low temperatures (e.g., below 0°C).[6]
Mitigation Strategies:
-
Avoid Strong Acid Catalysts: Do not use strong mineral acids like sulfuric or hydrochloric acid, which vigorously promote polymerization.[6][11] If an acid catalyst is needed, use a milder one and in low concentration.
-
Purify Acetaldehyde: Ensure your acetaldehyde starting material is free from acidic impurities, which can initiate polymerization.[10] Distillation is a common purification method.
-
Temperature Management: While low temperatures are generally beneficial for hydration, avoid freezing conditions (below 0°C) when acidic catalysts are present, as this can favor metaldehyde formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound formation?
A1: There is a trade-off. Both acid and base catalyze the hydration, but they also accelerate side reactions.[3][4]
-
Acidic pH (< 4): Increases hydration rate but also significantly promotes polymerization to paraldehyde and metaldehyde.[6][10]
-
Basic pH (> 7): Increases hydration rate but strongly promotes aldol condensation.[7][8]
-
Optimal Range: A pH between 5 and 7 is generally recommended as the best compromise to achieve a reasonable hydration rate while minimizing both polymerization and aldol condensation.
Caption: Influence of pH on the rates of competing reactions.
Q2: How does temperature affect the equilibrium and side reactions?
A2: Temperature has a dual effect. Lowering the temperature is the single most effective way to improve the yield of this compound, but extreme cold can promote polymerization if acids are present.
| Parameter | Effect of Lowering Temperature (e.g., 25°C to 5°C) | Effect of Increasing Temperature (e.g., 25°C to 50°C) |
| This compound Yield | Increases (Shifts equilibrium to product) | Decreases (Shifts equilibrium to reactant) |
| Aldol Condensation Rate | Significantly Decreases | Significantly Increases |
| Polymerization Rate | Decreases (but may increase below 0°C with acid) | Increases |
Q3: Is a catalyst necessary?
A3: A catalyst is not strictly necessary as acetaldehyde will hydrate (B1144303) in pure water, but the process can be slow.[4] Using a catalyst must be done with caution. If used, a mild buffer system (e.g., acetate (B1210297) buffer at pH 5) is preferable to a strong acid or base to gently accelerate hydration without significantly promoting side reactions.
General Experimental Protocol
This protocol provides a baseline methodology for preparing an aqueous solution of this compound while minimizing byproduct formation.
Objective: To prepare a solution of this compound at a favorable equilibrium concentration.
Materials:
-
Freshly distilled acetaldehyde (stored cold)
-
High-purity, deionized water, chilled to ~4°C
-
Ice-water bath
-
Stir plate and magnetic stir bar
-
Clean glass reaction vessel
Procedure:
-
Preparation: Place the desired volume of chilled, deionized water into the reaction vessel, and place the vessel in the ice-water bath on a stir plate. Begin gentle stirring.
-
Acetaldehyde Addition: Slowly add the pre-chilled, purified acetaldehyde dropwise to the cold, stirring water. A slow addition rate is crucial to dissipate the heat of hydration and to keep the instantaneous concentration of free acetaldehyde low, discouraging aldol condensation.
-
Equilibration: Once the addition is complete, allow the solution to stir in the ice bath for at least 30-60 minutes to ensure the hydration equilibrium is reached.
-
Storage: Keep the resulting this compound solution refrigerated (2-8°C) to maintain the equilibrium and prevent degradation. Use the solution as fresh as possible.
Characterization:
-
The formation of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The aldehyde proton of acetaldehyde (~9.8 ppm) will decrease in intensity, while new peaks corresponding to the methine (~5.4 ppm) and hydroxyl protons of the diol will appear.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.5 Nucleophilic Addition of H2O: Hydration - Organic Chemistry | OpenStax [openstax.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The kinetics of the hydration of acetaldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. Acetaldehyde - DCCEEW [dcceew.gov.au]
- 6. CN105198857A - Synthesis method of metaldehyde - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. theorango.com [theorango.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
Calibration and standardization for accurate 1,1-Ethanediol measurement
Technical Support Center: Accurate 1,1-Ethanediol Measurement
Welcome to the technical support center for the calibration and standardization of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantitative analysis.
Understanding this compound Measurement
This compound (acetaldehyde monohydrate) is a geminal diol that exists in a reversible equilibrium with acetaldehyde (B116499) and water. Due to its inherent instability, pure this compound is not commercially available as a standard. Therefore, its quantification is intrinsically linked to the accurate measurement of total acetaldehyde in an aqueous sample. The position of the equilibrium is dependent on factors such as temperature and pH. Analytical methods must account for this dynamic relationship to ensure accurate results.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Calibration and Standardization
Q1: I cannot find a certified reference standard for this compound. How do I prepare my calibration standards?
A1: You are correct; stable, isolated this compound standards are not available due to the equilibrium with acetaldehyde. Calibration curves must be prepared using a certified acetaldehyde standard. When the acetaldehyde standard is dissolved in an aqueous matrix (e.g., HPLC-grade water or your sample matrix simulant), it will establish the same equilibrium as your analyte, forming this compound. The calibration curve will therefore represent the total concentration of acetaldehyde, which includes both the free aldehyde and its hydrated form.
-
Troubleshooting Tip: Acetaldehyde is highly volatile (boiling point ~20°C).[1][2] Always prepare standards in tightly sealed vials and keep them chilled to minimize evaporation. It is recommended to dispense acetaldehyde solutions under the surface of the diluent.[3]
Q2: What is the best way to prepare a stock solution from a pure acetaldehyde standard?
A2: Due to its volatility, preparing a stock solution requires careful handling. A common and accurate method is gravimetric preparation.
-
Add a known volume of your diluent (e.g., 10 mL of HPLC-grade water) to a sealed, pre-weighed vial.
-
Reweigh the vial to get the precise mass of the diluent.
-
Using a chilled syringe, draw a small amount of pure acetaldehyde and add it below the surface of the diluent.
-
Immediately seal the vial and reweigh it. The difference in mass will give you the exact amount of acetaldehyde added.
-
Calculate the concentration of your stock solution in mg/mL or mol/L.
-
Prepare a series of working standards by performing serial dilutions from this stock solution.[4]
Q3: My calibration curve for acetaldehyde is not linear. What are the possible causes?
A3: Non-linearity in your calibration curve can stem from several issues:
-
Evaporation of Standards: The most common issue is the loss of acetaldehyde from your higher concentration standards due to its high volatility. Ensure all vials are sealed with high-quality septa and re-prepare standards if necessary.
-
Detector Saturation: If you are using a UV-Vis detector (e.g., after DNPH derivatization), your highest concentration standards might be saturating the detector. Try reducing the injection volume or diluting your standards to a lower range.
-
Incomplete Derivatization: In methods involving chemical derivatization (like with DNPH), ensure the derivatizing agent is in sufficient molar excess for all calibration points.[5] For the highest standard, the reagent might become the limiting factor, leading to a plateau in the curve.
-
Instrumental Issues: Check for issues with your autosampler, pump, or detector. Run a system performance check.
Section 2: Sample Preparation and Handling
Q4: How should I store my samples before analysis to ensure the stability of this compound/acetaldehyde?
A4: Proper sample storage is critical.
-
Temperature: Store all samples in tightly sealed containers at low temperatures (2-4°C for short-term, <-10°C for long-term) to minimize acetaldehyde volatility and degradation.[1]
-
pH: Acetaldehyde is more stable under acidic conditions (e.g., pH 4-5).[6] If compatible with your analytical method, consider adjusting the sample pH. Basic conditions can promote aldol (B89426) condensation or disproportionation reactions.[7]
-
Headspace: Minimize the headspace in your sample vials to reduce the amount of acetaldehyde that can partition into the gas phase.
-
Analysis Time: Analyze samples as quickly as possible after collection and preparation.[3]
Q5: I am working with biological samples. Are there any specific challenges I should be aware of?
A5: Yes, biological matrices present unique challenges.
-
Artifactual Acetaldehyde Formation: If your samples contain ethanol, acetaldehyde can be formed artifactually during sample preparation through oxidation. This is a significant source of error.[8] Rapidly deproteinize the sample immediately after collection to quench enzymatic activity.
-
Matrix Interferences: Proteins and other macromolecules can interfere with the analysis. Deproteinization (e.g., with perchloric acid or acetonitrile (B52724) precipitation) is a necessary step before derivatization or direct injection.[4][8]
-
Analyte Binding: Acetaldehyde can bind to proteins and other biological molecules, leading to underestimation. The deproteinization step often helps to release bound acetaldehyde.
Section 3: Analytical Methods
Q6: What is the most reliable method for quantifying this compound/acetaldehyde?
A6: The choice of method depends on your sample matrix, required sensitivity, and available equipment.
-
HPLC with DNPH Derivatization: This is a widely used and robust method. Acetaldehyde reacts with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative that can be easily quantified by HPLC with a UV detector.[4][5][9] This method effectively overcomes the volatility issue.
-
Gas Chromatography (GC): GC is suitable for volatile compounds. To improve peak shape and separation, derivatization (e.g., silylation) is often employed for diols.[10] Headspace GC is another common technique that directly samples the vapor phase in equilibrium with the sample, which is excellent for volatile analytes like acetaldehyde.
-
Quantitative NMR (qNMR): 1H NMR spectroscopy can be used for the direct and simultaneous quantification of both acetaldehyde and this compound without derivatization.[7] This is a powerful technique for studying the equilibrium itself. It requires a well-characterized internal standard of known concentration.[11]
Q7: My HPLC chromatogram shows a large peak for the DNPH reagent that is interfering with my analyte peak. How can I fix this?
A7: This is a common issue. Here are some solutions:
-
Optimize Molar Excess: While a molar excess of DNPH is needed, an extremely large excess will result in a large reagent peak. Optimize the DNPH concentration to be sufficient for complete derivatization of your highest standard without being excessive. An 80-fold molar excess is a good starting point.[5]
-
Improve Chromatographic Separation: Adjust your mobile phase gradient to better resolve the analyte-DNPH derivative peak from the unreacted DNPH peak. A slower gradient or a different organic modifier might help.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge to clean up the sample after derivatization. The unreacted DNPH can often be washed away while retaining the more non-polar derivative, which is then eluted with a stronger solvent.
Q8: When using qNMR, what are the critical parameters for ensuring accuracy?
A8: For accurate qNMR, several parameters must be carefully controlled:
-
Relaxation Delay (d1): The delay between pulses must be long enough to allow for full relaxation of all protons being quantified (both analyte and internal standard). This is typically set to 5 times the longest T1 relaxation time of the signals of interest.
-
Signal-to-Noise (S/N): A high S/N ratio is required for accurate integration. An S/N of at least 250:1 is recommended for integration errors below 1%.[11] This can be improved by increasing the number of scans.
-
Integration: Ensure that the integration regions are set correctly and consistently for both the analyte and the internal standard. Baseline correction and proper phasing are crucial.
-
Internal Standard: The internal standard must be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with analyte signals, and be accurately weighed.[12]
Experimental Protocols
Protocol 1: Quantification by HPLC with DNPH Derivatization
This protocol is adapted from established methods for acetaldehyde analysis.[2][4][9]
1. Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1-2% phosphoric acid. Handle DNPH with care as it can be explosive when dry.[2]
-
Acetaldehyde Standards: Prepare a stock solution of acetaldehyde gravimetrically in HPLC-grade water. From this, prepare a series of working standards (e.g., 1 µM to 100 µM) by serial dilution. Keep all standard solutions chilled.
2. Sample and Standard Derivatization:
-
To 500 µL of sample, standard, or blank (HPLC-grade water), add 500 µL of the DNPH solution in a sealed autosampler vial.
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for at least 40-60 minutes in the dark.[5] The resulting acetaldehyde-2,4-dinitrophenylhydrazone is stable for up to 48 hours.[5]
3. HPLC Analysis:
-
Inject an aliquot (e.g., 20 µL) of the derivatized solution into the HPLC system.
-
Separate the derivative using a C18 reverse-phase column.
-
Detect the derivative using a UV detector at approximately 360 nm.[9]
-
Quantify the peak area against the calibration curve generated from your derivatized standards.
HPLC Parameters Summary
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 40-50% B, increase to 80-90% B over 10-15 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 360 nm |
Protocol 2: Quantification by 1H NMR (qNMR)
This protocol provides a general framework for qNMR analysis.[11][12][13]
1. Reagent and Standard Preparation:
-
NMR Solvent: Use a deuterated solvent (e.g., D₂O) appropriate for your sample.
-
Internal Standard (IS): Choose a suitable internal standard (e.g., maleic acid, DSS, or TMSP) that is soluble in your NMR solvent and has a sharp singlet in a clear region of the spectrum.
-
IS Stock Solution: Prepare a stock solution of the IS by accurately weighing the standard and dissolving it in a known volume of NMR solvent.
2. Sample Preparation:
-
In an NMR tube, add a precise volume of your sample (e.g., 500 µL).
-
Add a precise volume of the IS stock solution (e.g., 100 µL).
-
Mix the contents thoroughly.
3. NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Ensure critical acquisition parameters are set for quantification:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set to ≥ 5 x T1 (longest T1 of analyte and IS protons). A delay of 15-30 seconds is often sufficient.[7]
-
Number of Scans (ns): Acquire enough scans to achieve a high S/N ratio (>250:1).
-
4. Data Processing and Quantification:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transform, phase correction, and baseline correction.
-
Integrate the characteristic signal for acetaldehyde (e.g., the aldehyde proton at ~9.8 ppm or the methyl doublet at ~2.2 ppm) and a signal from the IS.
-
Calculate the concentration of acetaldehyde using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (mᵢₛ / Vₜₒₜₐₗ) * (1 / MWᵢₛ)
Where:
-
Cₓ = Concentration of analyte (acetaldehyde)
-
I = Integral area
-
N = Number of protons for the integrated signal
-
m = mass of the internal standard
-
V = Total volume of the NMR sample
-
MW = Molecular weight of the internal standard
-
Subscripts: ₓ for analyte, ᵢₛ for internal standard
-
qNMR Parameters Summary
| Parameter | Recommended Setting |
|---|---|
| Spectrometer | ≥ 400 MHz |
| Solvent | D₂O or other appropriate deuterated solvent |
| Internal Standard | Maleic Acid, DSS, TMSP |
| Pulse Program | Standard 1D pulse-acquire (e.g., zg30 in Bruker) |
| Relaxation Delay (d1) | ≥ 5 x T1 (typically 15-30 s) |
| Acquisition Time (aq) | ≥ 3 s |
| Number of Scans (ns) | Sufficient for S/N > 250:1 |
Visual Guides and Workflows
Caption: Reversible hydration of acetaldehyde to form this compound.
Caption: HPLC with DNPH derivatization workflow.
Caption: Quantitative NMR (qNMR) analysis workflow.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 3. scandidact.dk [scandidact.dk]
- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenated acetaldehydes: analysis, stability and fate in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems and pitfalls in acetaldehyde determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ethanediol Isomers: 1,1-Ethanediol vs. 1,2-Ethanediol (Ethylene Glycol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural, physicochemical, and toxicological properties of two isomers of ethanediol: the transient 1,1-Ethanediol and the industrially ubiquitous 1,2-Ethanediol, commonly known as ethylene (B1197577) glycol. Due to the inherent instability of this compound, this guide contrasts the well-established experimental data for 1,2-Ethanediol with the theoretical and predicted properties of its geminal diol isomer. This comparative analysis is crucial for professionals in research and development who require a deep understanding of isomeric differences that can influence reaction pathways, molecular interactions, and biological activity.
Structural and Stability Differences
This compound is a geminal diol, meaning both hydroxyl groups are attached to the same carbon atom. This configuration is generally unstable and readily undergoes dehydration to form acetaldehyde.[1] This instability is attributed to the steric hindrance and electronic repulsion between the two oxygen atoms on the same carbon.[2]
In contrast, 1,2-Ethanediol is a vicinal diol, with hydroxyl groups on adjacent carbon atoms. This arrangement is stable, allowing for the formation of intramolecular hydrogen bonds in certain conformations.
References
A Comparative Guide to the Stability of Geminal Diols
For Researchers, Scientists, and Drug Development Professionals
Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are generally transient species, existing in a delicate equilibrium with their corresponding carbonyl counterparts. This guide provides a comprehensive comparison of the stability of various geminal diols, supported by experimental data and detailed methodologies, to aid researchers in understanding and manipulating these unique chemical entities.
The stability of a geminal diol is not an intrinsic property but is profoundly influenced by a subtle interplay of electronic and structural factors. Understanding these factors is paramount for predicting the prevalence of the diol form in aqueous environments, a critical consideration in drug design and mechanistic biochemistry.
Factors Governing Geminal Diol Stability
The equilibrium between a carbonyl compound and its corresponding geminal diol is dictated by several key factors:
-
Electronic Effects: The presence of electron-withdrawing groups on the α-carbon significantly stabilizes the geminal diol.[1][2][3] This is due to the inductive effect, which reduces the electron density at the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, electron-donating groups destabilize the geminal diol.
-
Steric Hindrance: Bulky substituents around the carbonyl carbon hinder the approach of water, shifting the equilibrium towards the carbonyl form.[1]
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the two hydroxyl groups can contribute to the stability of the geminal diol.
-
Ring Strain: In cyclic systems, the formation of a geminal diol can alleviate angle strain. The change in hybridization from sp² in the carbonyl to sp³ in the diol allows for more favorable bond angles in strained rings.[2][4][5][6]
Quantitative Comparison of Geminal Diol Stability
The most direct measure of a geminal diol's stability is the equilibrium constant (Keq) for the hydration of the corresponding carbonyl compound. A larger Keq value indicates a greater preference for the geminal diol form at equilibrium.
| Carbonyl Compound | Geminal Diol | Keq | Notes |
| Formaldehyde | Methanediol | 1.3 x 10³[7] | The absence of electron-donating groups and minimal steric hindrance strongly favors the diol. |
| Acetaldehyde | 1,1-Ethanediol | 1.0[7] | The methyl group provides some electron donation, making the diol less stable than methanediol. |
| Acetone | 2,2-Propanediol | 2 x 10⁻³[7] | Two electron-donating methyl groups significantly destabilize the diol. |
| Hexafluoroacetone | Hexafluoro-2,2-propanediol | ~10⁶[3] | The six highly electronegative fluorine atoms create a strong electron-withdrawing effect, making the diol exceptionally stable. |
| Chloral | Chloral Hydrate | Strongly Favored | The trichloromethyl group is a powerful electron-withdrawing group.[3] |
| Cyclopropanone | 1,1-Cyclopropanediol | Favored | Relief of significant ring strain in the three-membered ring stabilizes the diol.[2] |
| Cyclobutanone | 1,1-Cyclobutanediol | Small | The diol is formed in small amounts at equilibrium.[2] |
| Cyclopentanone | 1,1-Cyclopentanediol | Small | The diol is formed in small amounts at equilibrium.[2] |
| Cyclohexanone | 1,1-Cyclohexanediol | Small | The diol is formed in small amounts at equilibrium.[2] |
Experimental Protocols for Stability Assessment
Determination of Equilibrium Constants by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method allows for the direct quantification of the ratio of the carbonyl compound to the geminal diol at equilibrium in a solution.
Methodology:
-
Sample Preparation: A solution of the carbonyl compound is prepared in a suitable solvent, typically D₂O, to the desired concentration.
-
NMR Data Acquisition: ¹H NMR and/or ¹³C NMR spectra are acquired at a constant temperature.
-
Spectral Analysis:
-
In ¹H NMR, the signals corresponding to the protons on the α-carbon of the carbonyl compound and the geminal diol will have distinct chemical shifts. The integration of these signals provides the relative concentrations of the two species.
-
In ¹³C NMR, the carbonyl carbon signal (typically δ > 190 ppm) and the geminal diol carbon signal (typically δ ~ 90-100 ppm) are well-resolved. The ratio of their integrals is used to determine the equilibrium concentrations.[1]
-
-
Calculation of Keq: The equilibrium constant is calculated using the following equation: Keq = [Geminal Diol] / [Carbonyl Compound]
Thermodynamic Analysis via Temperature-Dependent NMR
By measuring the equilibrium constant at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the hydration reaction can be determined, providing deeper insight into the thermodynamics of geminal diol formation.
Methodology:
-
Variable Temperature NMR: ¹H or ¹³C NMR spectra are recorded at a series of different temperatures.
-
Keq Determination at Each Temperature: The equilibrium constant is calculated for each temperature as described above.
-
Van't Hoff Plot: A plot of ln(Keq) versus 1/T (in Kelvin) is constructed.
-
Thermodynamic Parameter Calculation: The slope of the Van't Hoff plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA is particularly useful for evaluating the thermal stability of isolated, stable geminal diols, such as certain macrocyclic derivatives. It measures the change in mass of a sample as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the purified geminal diol is placed in the TGA instrument.
-
TGA Measurement: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA thermogram shows the temperature at which weight loss occurs. For a geminal diol, a weight loss corresponding to the loss of a water molecule indicates dehydration to the carbonyl compound. The onset temperature of this weight loss is a measure of the diol's thermal stability.[1]
Experimental Workflow and Logical Relationships
The formation of a geminal diol from a carbonyl compound is a reversible reaction that can be catalyzed by either acid or base. The following diagrams illustrate the logical flow of these processes.
Caption: Acid-catalyzed formation of a geminal diol.
Caption: Base-catalyzed formation of a geminal diol.
Conclusion
The stability of geminal diols is a multifaceted property governed by a delicate balance of electronic, steric, and strain effects. While most are transient intermediates, a significant number of stable geminal diols exist, particularly those bearing strong electron-withdrawing groups or those where diol formation alleviates ring strain. The quantitative data and experimental protocols presented in this guide offer a framework for researchers to predict, assess, and utilize the unique chemistry of geminal diols in their respective fields.
References
- 1. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Geminal diol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Gas-phase water-mediated equilibrium between methylglyoxal and its geminal diol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Guide to Validated Analytical Methods for 1,1-Ethanediol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 1,1-Ethanediol, the hydrate (B1144303) of acetaldehyde (B116499), is crucial in various matrices. This guide provides an objective comparison of validated analytical methods, primarily focusing on the analysis of its more stable and commonly measured counterpart, acetaldehyde. The performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods are compared, supported by experimental data from published studies.
Data Presentation
The following table summarizes the performance of different validated analytical methods for the quantification of acetaldehyde, which exists in equilibrium with this compound in aqueous solutions. The data is compiled from various studies and presented for easy comparison.
| Analytical Method | Matrix | Derivatizing Agent | Linearity (r) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD%) | Recovery (%) |
| GC-MS | Food | O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) | 0.949 - 0.9993 | 5.74 - 175.03 ng/g | Not Specified | 1.34 - 14.53 | 68.37 - 128.22 |
| GC-FID | Air | 2-(hydroxymethyl)piperidine (2-HMP) | Not Specified | Not Specified | Not Specified | 6.1 (Overall) | 92.8 (Storage) |
| HPLC-UV | Drug Substance | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Not Specified | 20 ppm | 60 ppm | Not Specified | 101.1 - 102.2 |
| HPLC | Air | Girard T reagent | Not Specified | Not Specified | Not Specified | 5.3 (Overall) | 101.2 |
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results.
Caption: General workflow for analytical method validation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison table.
Protocol 1: GC-MS for Acetaldehyde in Food Matrices[1]
This method utilizes derivatization followed by Solid Phase Micro-Extraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of acetaldehyde in both solid and liquid food matrices.
1. Sample Preparation and Derivatization:
-
To a 5 mL liquid sample, add 25 µL of an internal standard (acetaldehyde-1,2-13C2, 10 µg/L) and sonicate for 30 minutes at ambient temperature.
-
Add 100 mg of potassium hydrogen phthalate (B1215562) (KHP) and 50 µL of O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL).
-
Vortex the mixture for 30 seconds and then heat at 45°C for 40 minutes to facilitate derivatization.
2. SPME Procedure:
-
Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) coated SPME fiber to the headspace of the sample at 45°C for 15 minutes.
3. GC-MS Conditions:
-
GC System: Agilent 7890A series gas chromatograph.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.
-
Injector: Splitless mode at 220°C for 5 minutes for thermal desorption of the SPME fiber.
-
Oven Temperature Program: Hold at 50°C for 2 minutes, then ramp to 120°C at 30°C/min, and finally hold at 200°C for 10 minutes.
-
MS System: Agilent 5975C mass selective detector.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected-ion monitoring (SIM).
-
Quantifier ion for acetaldehyde derivative: m/z 209.
-
Qualifier ion for acetaldehyde derivative: m/z 181.
-
Protocol 2: GC-FID for Acetaldehyde in Air[2]
This OSHA-validated method is designed for the collection and analysis of acetaldehyde in workplace air.
1. Sample Collection:
-
Draw a known volume of air (e.g., 3 L at 0.05 L/min) through a sampling tube containing XAD-2 adsorbent coated with 2-(hydroxymethyl)piperidine (2-HMP). The tube consists of a 450-mg sampling section and a 225-mg backup section.
2. Sample Preparation:
-
Desorb the sampling and backup sections separately with toluene.
3. GC-FID Conditions:
-
Detector: Nitrogen-selective detector (NSD) or Flame Ionization Detector (FID).
-
Analysis: The derivatized acetaldehyde is analyzed by gas chromatography. The method produces two derivative peaks, and the sum of their areas is used for quantification.
Protocol 3: HPLC-UV for Acetaldehyde in Drug Substance[3]
This method provides a cost-effective way to quantify acetaldehyde in drug substances by derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH).
1. Sample Preparation and Derivatization:
-
Prepare a solution of the drug substance at a concentration of 10 mg/mL.
-
The sample is derivatized with 2,4-DNPH.
2. HPLC-UV Conditions:
-
HPLC System: High-Pressure Liquid Chromatography system with a UV detector.
-
Column: Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm).
-
Mobile Phase: Isocratic mixture of Water: Acetonitrile (70:30 v/v).
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
Protocol 4: HPLC for Acetaldehyde in Air[4]
This NIOSH method uses impinger collection and subsequent HPLC analysis for acetaldehyde.
1. Sample Collection:
-
Sample air at a flow rate between 0.1 and 0.5 L/min for a total sample size of 6 to 60 L using a bubbler containing 15 mL of Girard T solution.
2. Sample Preparation:
-
Dilute 5 mL of the collection solution to 100 mL with the HPLC mobile phase.
3. HPLC Conditions:
-
Analysis: The resulting acetaldehyde derivative is analyzed by HPLC with UV detection. Chromatographic conditions may be adjusted to resolve acetaldehyde from other aldehydes.
Cross-Validation of Computational and Experimental Data for 1,1-Ethanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational and experimental data for 1,1-Ethanediol, a geminal diol of significant interest due to its role as a hydrate (B1144303) of acetaldehyde (B116499) and its predicted stability compared to its well-studied isomer, 1,2-Ethanediol (ethylene glycol). Due to the transient nature of this compound, direct experimental characterization is challenging. Therefore, this guide emphasizes the cross-validation of theoretical predictions with available experimental data for related compounds, offering a comprehensive understanding of its properties.
Physicochemical and Thermodynamic Properties
A comparative summary of key physicochemical and thermodynamic properties for this compound (computational) and 1,2-Ethanediol (experimental) is presented below. Computational data for this compound is primarily derived from high-level quantum chemical calculations, which predict it to be the most stable C₂H₆O₂ isomer.
| Property | This compound (Computational) | 1,2-Ethanediol (Experimental) |
| Molecular Weight ( g/mol ) | 62.07 | 62.07 |
| Enthalpy of Formation (gas, 298.15 K, kJ/mol) | -433.9 (Predicted) | -392.6 ± 0.4 |
| Gibbs Free Energy of Formation (gas, 298.15 K, kJ/mol) | -328.7 (Predicted) | -323.1 ± 0.5 |
| Boiling Point (°C) | Not available (unstable) | 197.3 |
| LogP | -1.2 (Predicted) | -1.36 |
Spectroscopic Data
The transient nature of this compound makes obtaining direct experimental spectra difficult. However, computational methods provide valuable insights into its expected spectral characteristics.
NMR Spectroscopy
Computational models can predict the ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for its identification in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (CH) | ~5.0 |
| ¹H (CH₃) | ~1.3 |
| ¹H (OH) | Variable (dependent on solvent and concentration) |
| ¹³C (CH) | ~88 |
| ¹³C (CH₃) | ~20 |
Infrared (IR) Spectroscopy
Calculated vibrational frequencies for this compound provide a theoretical IR spectrum that can be compared with the well-established experimental spectrum of 1,2-Ethanediol.
Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Calculated Harmonic) | 1,2-Ethanediol (Experimental) |
| O-H Stretch | ~3670 | 3350-3450 (broad, H-bonded) |
| C-H Stretch (CH₃) | ~3000-3100 | 2877, 2944 |
| C-O Stretch | ~1050-1150 | 1035, 1087 |
Experimental and Computational Methodologies
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diols
A general protocol for obtaining ¹H and ¹³C NMR spectra of diols is as follows:
-
Sample Preparation: Dissolve a precisely weighed sample of the diol in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of approximately 10-20 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 298 K). For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 5 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy of Alcohols
A standard procedure for acquiring the FTIR spectrum of a liquid alcohol:
-
Sample Preparation: A small drop of the neat liquid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A benchtop FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Computational Methods
The computational data for this compound presented in this guide are typically obtained using high-level ab initio and density functional theory (DFT) methods.
-
Geometry Optimization and Vibrational Frequencies: The molecular geometry is optimized, and harmonic vibrational frequencies are calculated using methods such as Møller-Plesset perturbation theory (MP2) or DFT with a suitable functional (e.g., B3LYP) and a large basis set (e.g., aug-cc-pVTZ).
-
Thermochemical Properties: Enthalpies and Gibbs free energies of formation are often calculated using composite methods like G3 or CBS-QB3, which provide high accuracy.
-
NMR Chemical Shifts: NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory.
Visualization of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of computational and experimental data for a transient species like this compound.
Accuracy and precision of 1,1-Ethanediol quantification methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1,1-Ethanediol, also known as acetaldehyde (B116499) monohydrate or a geminal diol, presents a unique analytical challenge due to its inherent instability. In aqueous environments, this compound exists in a reversible equilibrium with its corresponding aldehyde, acetaldehyde. Consequently, the quantification of this compound is intrinsically linked to the measurement of acetaldehyde. This guide provides an objective comparison of the most prevalent analytical methods used for this purpose, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
The instability of this compound means that its direct measurement is seldom feasible. Instead, analytical strategies focus on the quantification of total acetaldehyde, which, under controlled conditions, reflects the concentration of the this compound/acetaldehyde equilibrium. The choice of method can significantly impact the accuracy and precision of the results, and careful consideration of the sample matrix and the required sensitivity is crucial.
Comparison of Quantification Methods
Three primary methods have been extensively validated for the quantification of acetaldehyde in various biological and environmental matrices: High-Performance Liquid Chromatography with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization (HPLC-DNPH), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. The performance characteristics of these methods are summarized below.
| Parameter | HPLC-DNPH | GC-MS | Enzymatic Assay |
| Linearity (R²) | >0.995[1][2] | >0.999[3] | Linear up to 500 mg/L[4] |
| Limit of Detection (LOD) | 0.01 mM[5] | 0.209 µg/mL[6] | 1.3 mg/L[4] |
| Limit of Quantitation (LOQ) | 1.5 ng/mL[1] | - | 1.6 mg/L[4] |
| Accuracy (% Recovery) | 98.5% - 102.3%[1] | - | 96% - 102%[4] |
| Intra-day Precision (%RSD) | <9%[7] | <9.0% | 1.0-3.5%[8] |
| Inter-day Precision (%RSD) | <15%[7] | - | - |
Note: The presented data is a synthesis from multiple studies and direct comparisons may vary based on the specific experimental conditions and sample matrices.
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided to allow for a comprehensive understanding of each workflow.
Method A: High-Performance Liquid Chromatography with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization (HPLC-DNPH)
This method is based on the reaction of acetaldehyde with DNPH to form a stable hydrazone derivative that can be readily detected by UV-Vis spectrophotometry.
-
Sample Preparation and Derivatization:
-
To 100 µL of the sample (e.g., plasma, cell culture media) in a microcentrifuge tube, add an internal standard.
-
Precipitate proteins by adding 200 µL of ice-cold 20% trichloroacetic acid in methanol.
-
Vortex the mixture for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add the DNPH derivatization reagent (e.g., 200 mM DNPH in a suitable solvent).
-
Incubate at an optimized temperature and time to ensure complete derivatization (e.g., 35°C for 30 minutes).[9]
-
Quench the reaction as needed.
-
-
HPLC Analysis:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.[2]
-
Detection: The DNPH-acetaldehyde derivative is monitored at approximately 365 nm.[11]
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of acetaldehyde standards.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high selectivity and sensitivity for the analysis of volatile compounds like acetaldehyde. Headspace analysis is often employed to minimize matrix effects.
-
Sample Preparation:
-
Place a known volume of the sample into a headspace vial.
-
Add an internal standard (e.g., isotope-labeled acetaldehyde).
-
Seal the vial.
-
Incubate the vial at a controlled temperature (e.g., 60°C for 30 minutes) to allow volatile compounds to partition into the headspace.[9]
-
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Injection: A sample of the headspace gas is injected into the GC.
-
Column: A capillary column suitable for volatile organic compound analysis is used.
-
Oven Temperature Program: A temperature gradient is applied to separate the analytes.
-
Ionization: Electron Ionization (EI) is typically used.[9]
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for acetaldehyde and the internal standard.[6]
-
Quantification: The concentration is calculated from the ratio of the peak area of acetaldehyde to the peak area of the internal standard, referenced against a calibration curve.
-
Method C: Enzymatic Assay
This method relies on the specific enzymatic conversion of acetaldehyde, and the resulting change in a cofactor (e.g., NADH) is measured spectrophotometrically.
-
Reaction Setup:
-
In a cuvette or microplate well, combine a buffer solution, NAD⁺, and the sample.
-
Measure the initial absorbance at 340 nm.
-
Initiate the reaction by adding aldehyde dehydrogenase (ALDH).[4]
-
-
Measurement:
-
Incubate the reaction mixture for a specific time at a controlled temperature.
-
Measure the final absorbance at 340 nm.
-
The change in absorbance is proportional to the amount of NADH formed, which is stoichiometric to the initial amount of acetaldehyde in the sample.[12]
-
-
Quantification:
-
The acetaldehyde concentration is determined by comparing the change in absorbance to a standard curve prepared with known acetaldehyde concentrations.
-
Experimental Workflow and Signaling Pathway Visualization
To illustrate the analytical process, a diagram of the widely used HPLC-DNPH workflow is provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. protocols.io [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. accustandard.com [accustandard.com]
- 11. academic.oup.com [academic.oup.com]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
Inter-laboratory Comparison Guide for the Analysis of 1,1-Ethanediol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 1,1-Ethanediol. Due to the inherent instability of this compound, which exists in equilibrium with acetaldehyde (B116499) and water, direct round-robin tests are challenging. This document, therefore, outlines a standardized protocol for in situ analysis and method validation to ensure comparability of results across different laboratories. The guide details proposed analytical methodologies, validation parameters as per ICH guidelines, and a proficiency testing scheme. The objective is to provide a robust framework for researchers and analytical laboratories to assess and compare their methodologies for the quantification of this unstable gem-diol.
Introduction: The Challenge of this compound Analysis
This compound, a geminal diol, is the hydrate (B1144303) of acetaldehyde. Its quantification is complicated by its existence in a dynamic equilibrium with acetaldehyde and water.[1] This instability makes the preparation of stable, certified reference materials of this compound impractical, thus hindering traditional inter-laboratory comparison studies.[2][3][4] Any analytical method must, therefore, account for this equilibrium and ideally quantify this compound directly in the solution where it is formed. This guide proposes a methodology for such an analysis, focusing on techniques that can distinguish this compound from acetaldehyde.
Proposed Analytical Methodologies
Given the challenges, direct injection techniques that can analyze the sample with minimal preparation are preferred. The following methods are proposed for the analysis of this compound in an aqueous matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Headspace GC-MS is a promising technique for the analysis of volatile compounds in a sample.[5][6][7] For this compound, the equilibrium with acetaldehyde can be "frozen" by derivatization prior to injection, or the headspace can be analyzed for acetaldehyde, and the concentration of this compound can be inferred if the equilibrium constant is known under the experimental conditions. A direct quantitative method for 1,2-ethanediol (B42446) in complex matrices has been developed using derivatization followed by GC-MS, a similar approach could be adapted.[8]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used to separate acetaldehyde from other components in a mixture.[9][10][11][12] The mobile phase composition can be optimized to achieve separation. Derivatization of acetaldehyde with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can improve detection and quantification.[10][11] The analysis of the stable derivative allows for accurate quantification of the acetaldehyde in equilibrium, from which the this compound concentration can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that allows for the direct observation and quantification of both acetaldehyde and this compound in the equilibrium mixture without the need for separation or derivatization.[13][14] The relative concentrations can be determined by integrating the respective signals in the ¹H NMR spectrum.[13][14]
Experimental Protocols
To ensure comparability of results, a standardized experimental protocol is essential. The following protocol is proposed for a hypothetical inter-laboratory comparison.
Preparation of Test Samples
Due to the instability of this compound, a centralized laboratory should prepare and distribute standardized aqueous solutions of acetaldehyde. Participating laboratories will then analyze these solutions to determine the concentration of both acetaldehyde and this compound at equilibrium.
Protocol:
-
A stock solution of acetaldehyde in ultra-pure water is prepared by a coordinating laboratory.
-
Aliquots of this stock solution are sent to participating laboratories in sealed vials with minimal headspace.
-
Each laboratory is instructed to store the samples under specified conditions (e.g., 4°C) and analyze them within a defined timeframe.
Sample Analysis Workflow
The following diagram illustrates the proposed workflow for sample analysis in participating laboratories.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. The Chemistry and Applications of Gem-Diols - CONICET [bicyt.conicet.gov.ar]
- 4. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Acetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative conformational analysis of 1,1-ethanediol, a geminal diol of significant theoretical interest, alongside related compounds. By presenting key experimental and computational data, we aim to offer a comprehensive resource for understanding the structural nuances that govern the behavior of this and similar molecules.
This compound, the hydrate (B1144303) of acetaldehyde (B116499), presents a unique case study in conformational analysis. Unlike its more stable isomer, 1,2-ethanediol (B42446) (ethylene glycol), this compound is a transient species, making its experimental characterization challenging. However, high-level ab initio quantum chemical calculations have provided significant insights into its structural preferences and energetic landscape.
Comparative Conformational Data
Computational studies, particularly those employing coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the conformational preferences of this compound and its relatives. The following tables summarize the key quantitative data obtained from these theoretical investigations.
| Compound | Method | Most Stable Conformer | Relative Energy (kcal/mol) | Reference |
| This compound | CCSD(T) | Gauche | 0.0 | [1] |
| 1,2-Ethanediol | CCSD(T) | Gauche | 11.4 - 11.7 | [1] |
| Propane (B168953) | Experimental | Staggered | 0.0 | |
| Propane | Eclipsed | 3.4 |
Table 1: Relative Stabilities of this compound and Related Compounds. This table highlights the greater thermodynamic stability of the geminal diol, this compound, compared to its vicinal isomer, 1,2-ethanediol. For comparison, the rotational barrier in propane is also included.
| Compound | Conformer | Dihedral Angle (H-O-C-H) | Dihedral Angle (O-C-C-H) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| This compound | Gauche | ~60° | N/A | 0.0 | - |
| This compound | Anti | ~180° | N/A | - | - |
| 1,2-Ethanediol | Gauche (gGg') | ~60° (O-C-C-O) | - | 0.0 | 1.4 (G → A) |
| 1,2-Ethanediol | Anti (tGg') | ~180° (O-C-C-O) | - | ~0.4 | - |
Experimental Protocols
Due to its instability, the experimental investigation of this compound requires specialized techniques designed for transient species.
Microwave Spectroscopy
Microwave spectroscopy is a powerful tool for determining the precise geometric structure of molecules in the gas phase. For a transient species like this compound, a likely experimental setup would involve:
-
Generation of the Molecule: In-situ generation of this compound could be achieved through the hydration of acetaldehyde in the gas phase, immediately prior to spectroscopic analysis.
-
Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) Spectroscopy: The gas mixture is expanded into a high-vacuum chamber, rapidly cooling the molecules to very low rotational and vibrational temperatures. This simplifies the resulting spectrum. A short microwave pulse is used to polarize the molecules, and the subsequent free induction decay is detected and Fourier-transformed to obtain the rotational spectrum.
-
Data Analysis: The measured rotational constants (A, B, and C) are then used to determine the moments of inertia and, consequently, the precise bond lengths and angles of the molecule in its various conformational states.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction provides information about the radial distribution of atoms in a molecule, allowing for the determination of bond lengths, bond angles, and torsional angles. For a transient molecule, a pump-probe setup would be necessary:
-
Generation: Similar to microwave spectroscopy, this compound would be generated in the gas phase just before the experiment.
-
Pump-Probe Technique: A laser pulse (pump) could be used to initiate a process that forms this compound, and a synchronized electron pulse (probe) would be used to diffract off the molecules at various time delays.
-
Data Analysis: The diffraction pattern is recorded and analyzed to extract the molecular scattering function, from which the geometric parameters of the transient species can be derived.
Matrix Isolation Spectroscopy
This technique allows for the study of unstable molecules by trapping them in an inert solid matrix at very low temperatures.
-
Matrix Preparation: A mixture of the precursor (acetaldehyde) and a large excess of an inert gas (e.g., argon or nitrogen) is deposited onto a cold window (typically at temperatures below 20 K).
-
In-situ Generation: Photolysis or controlled warming of the matrix can be used to induce the hydration of acetaldehyde to form this compound.
-
Spectroscopic Analysis: Infrared (IR) or Raman spectroscopy is then used to probe the vibrational modes of the trapped molecules. Different conformers will exhibit distinct vibrational spectra, allowing for their identification and characterization.
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the key conformational relationships discussed.
Figure 1: Conformational interconversion pathway for this compound.
Figure 2: Conformational interconversion pathway for 1,2-ethanediol.
Figure 3: Generalized experimental workflow for studying transient molecules.
Conclusion
The conformational analysis of this compound, while challenging due to its transient nature, provides valuable insights into the fundamental principles governing the structure and stability of geminal diols. High-level computational chemistry has been indispensable in characterizing its conformational landscape, revealing a preference for a gauche conformation and a significant energetic advantage over its vicinal isomer, 1,2-ethanediol. The experimental protocols outlined here, though demanding, offer pathways to validate and refine these theoretical predictions. A thorough understanding of the conformational behavior of such molecules is crucial for predicting their reactivity and interactions, a key consideration in fields ranging from atmospheric chemistry to drug design.
References
A Comparative Guide to the Spectroscopic Signatures of 1,1-Ethanediol and Its Isomers
This guide provides a detailed comparison of the spectroscopic signatures of 1,1-ethanediol and its structural isomers, acetaldehyde (B116499) and vinyl alcohol. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to support the interpretation and replication of the presented data.
The isomers—this compound, acetaldehyde, and vinyl alcohol—share the molecular formula C₂H₄O (for the latter two) or C₂H₆O₂ (for the diol), but their distinct structural arrangements lead to unique spectroscopic fingerprints. Notably, this compound is the geminal diol hydrate (B1144303) of acetaldehyde and typically exists in a dynamic equilibrium with it in aqueous solutions.[1][2] This relationship is crucial for interpreting the spectra of aqueous acetaldehyde samples. Vinyl alcohol, the enol tautomer of acetaldehyde, is generally unstable but can be observed under specific conditions, such as at elevated temperatures or isolated in inert matrices.[3]
Quantitative Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features for this compound, acetaldehyde, and vinyl alcohol.
¹H NMR Spectroscopy Data
Data for this compound and Acetaldehyde are typically acquired as an equilibrium mixture in a deuterated aqueous solvent (e.g., D₂O).
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | -CH ₃ | ~1.3 | Doublet | ~5.4 |
| -CH (OH)₂ | ~5.2 | Quartet | ~5.4 | |
| -OH | Variable (solvent dependent) | Singlet | - | |
| Acetaldehyde | -CH ₃ | ~2.2 | Doublet | ~2.9 |
| -CH O | ~9.7 | Quartet | ~2.9 | |
| Vinyl Alcohol | =CH ₂(a) | ~4.0-4.2 | Doublet of Doublets | J(a,b) ≈ 6.4, J(a,c) ≈ 1.6 |
| =CH ₂(b) | ~4.3-4.5 | Doublet of Doublets | J(b,a) ≈ 6.4, J(b,c) ≈ 13.7 | |
| =CHOH (c) | ~6.4-6.6 | Doublet of Doublets | J(c,a) ≈ 1.6, J(c,b) ≈ 13.7 |
¹³C NMR Spectroscopy Data
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | -C H₃ | ~20 |
| -C H(OH)₂ | ~88 | |
| Acetaldehyde | -C H₃ | ~31[4] |
| -C HO | ~200[4] | |
| Vinyl Alcohol | =C H₂ | ~90 |
| =C HOH | ~145 |
Infrared (IR) Spectroscopy Data
| Compound | Vibrational Mode | Absorption Range (cm⁻¹) | Notes |
| This compound | O-H stretch (broad) | 3200 - 3600 | Characteristic of alcohol hydroxyl groups. |
| C-H stretch | 2850 - 3000 | ||
| C-O stretch | 1000 - 1200 | Strong absorption for alcohol C-O bond. | |
| Acetaldehyde | C-H stretch (aldehyde) | 2720 & 2820 | Two distinct peaks, characteristic of the aldehydic C-H bond.[5] |
| C=O stretch (strong) | 1720 - 1745 | Very strong and sharp, defining feature of the aldehyde.[5] | |
| C-H bend | 1350 - 1440 | [5] | |
| Vinyl Alcohol | O-H stretch (broad) | 3200 - 3600 | Alcohol group.[6][7][8][9] |
| C=C stretch | 1620 - 1680 | Alkene double bond. | |
| =C-H bend | 880 - 980 | Out-of-plane bend for vinyl group. |
Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Notes |
| This compound | 62 (typically not observed) | 44, 43, 29 | Dehydrates readily to acetaldehyde in the ion source; spectrum is often identical to acetaldehyde. |
| Acetaldehyde | 44[10][11][12][13] | 43 ([M-H]⁺), 29 ([CHO]⁺), 15 ([CH₃]⁺) | The molecular ion is prominent. The base peak is often m/z 29.[12] |
| Vinyl Alcohol | 44[3] | 43 ([M-H]⁺), 27 ([C₂H₃]⁺) | The molecular ion is observed. Fragmentation differs from acetaldehyde, e.g., loss of H to form the stable acetyl cation.[3] |
Experimental Protocols
The following sections describe generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For analysis of small organic molecules, dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).[14][15] To study the acetaldehyde/1,1-ethanediol equilibrium, D₂O is required. The sample is transferred to a standard 5 mm NMR tube.[14]
-
Instrumentation : Experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
¹H NMR : A standard single-pulse experiment is used. Key parameters include a 30° or 90° pulse angle, a sufficient relaxation delay (typically 1-5 seconds) to allow for full magnetization recovery, and an appropriate number of scans to achieve a good signal-to-noise ratio.[16] For aqueous samples, a solvent suppression technique (e.g., presaturation or WATERGATE) may be employed.[17]
-
¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE). A longer acquisition time and a greater number of scans are required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.[15]
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : For volatile liquids like acetaldehyde, a few drops can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[18][19]
-
Solution : The sample can be dissolved in an IR-transparent solvent (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell.[18]
-
Gas Phase : The sample can be introduced into a gas cell for analysis of its vapor-phase spectrum.
-
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[20]
-
Data Acquisition : A background spectrum of the ambient atmosphere (or pure solvent) is first recorded. The sample is then scanned, and the background is automatically subtracted.[20] Spectra are typically recorded over the mid-IR range of 4000–400 cm⁻¹.[20][21]
Mass Spectrometry (MS)
-
Sample Introduction : For volatile compounds like acetaldehyde and its isomers, a direct inlet system or Gas Chromatography (GC-MS) is ideal.[22][23] For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.[23] A cold inlet system can be used for thermally sensitive compounds.[24]
-
Ionization : Electron Ionization (EI) at a standard energy of 70 eV is a common hard ionization technique that produces reproducible fragmentation patterns, which are useful for library matching.[22][25]
-
Mass Analysis : A mass analyzer such as a quadrupole or time-of-flight (TOF) is used to separate the ions based on their mass-to-charge ratio (m/z).[23]
-
Data Acquisition : The detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the molecular ion and various fragment ions.[25]
Visualization of Chemical Equilibrium
The equilibrium between acetaldehyde and its hydrate, this compound, in the presence of water is a fundamental chemical relationship that directly impacts the spectroscopic analysis in aqueous media. The following diagram illustrates this process.
Caption: The reversible hydration of acetaldehyde to form this compound in an aqueous environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetaldehyde(75-07-0) 13C NMR spectrum [chemicalbook.com]
- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 6. Poly(vinyl alcohol)(9002-89-5) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polyvinyl alcohol (PVA) – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 10. Acetaldehyde(75-07-0) MS spectrum [chemicalbook.com]
- 11. Acetaldehyde [webbook.nist.gov]
- 12. mass spectrum of ethanal fragmentation pattern of m/z m/e ions for analysis and identification of acetaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Acetaldehyde [webbook.nist.gov]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. webassign.net [webassign.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Infrared (IR) spectroscopy | Resource | RSC Education [edu.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. zefsci.com [zefsci.com]
- 24. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]
- 25. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of Geminal Diols: A Comparative Analysis of Key Protocols
For researchers, scientists, and professionals in drug development, the synthesis of geminal diols presents a unique set of challenges due to their inherent instability. However, their role as key intermediates and structural motifs in various bioactive molecules necessitates reliable and efficient synthetic strategies. This guide provides an objective comparison of the primary protocols for synthesizing isolable geminal diols, supported by experimental data and detailed methodologies.
The stability of a geminal diol is often the determining factor in the feasibility of its synthesis and isolation. Generally, geminal diols are in equilibrium with their corresponding carbonyl compounds and water, with the equilibrium favoring the carbonyl. To isolate a geminal diol, this equilibrium must be shifted towards the diol. This is typically achieved through several key strategies: the introduction of electron-withdrawing groups adjacent to the carbonyl, the incorporation of the geminal diol into a strained ring system, or the formation of stabilizing intramolecular hydrogen bonds.
This guide will explore three principal synthetic methodologies:
-
Hydration of Carbonyl Compounds: The direct addition of water to an aldehyde or ketone.
-
Hydrolysis of Ketals and Acetals: The cleavage of ketal or acetal (B89532) protecting groups to reveal the geminal diol.
-
Oxidation of Precursors: The oxidation of suitable precursors to form the geminal diol functionality.
Comparative Performance of Synthesis Protocols
The following table summarizes the quantitative data for various geminal diol synthesis protocols, offering a clear comparison of their efficacy under different conditions.
| Protocol | Substrate | Reagents & Conditions | Yield (%) | Reaction Time | Key Considerations | Reference |
| Hydration of Carbonyl | Trichloroacetaldehyde (Chloral) | Water, gentle heating | >99 (equilibrium) | Rapid | Product is commercially available as chloral (B1216628) hydrate (B1144303). | [1][2] |
| Hexafluoroacetone | Water | High (equilibrium) | - | Forms a stable hydrate; industrial processes involve absorbing the gas into water. | ||
| Oxidation of Precursor | 1,3-Indandione (B147059) | 1. NaNO₂, H₂SO₄, EtOH, 15-20°C; 2. HCl, HCHO | 65.2 (overall) | Several hours | Two-step process; yields a stable, crystalline product (Ninhydrin hydrate). | [3] |
| Indan-1-one | SeO₂, Dioxane/Water, Microwave 180°C | 84 | 5 min | Rapid microwave-assisted synthesis of Ninhydrin (B49086) hydrate. | [4] | |
| Hydrolysis of Ketal | Macrocyclic Ketal (2ketals-[1.1][4]PCP) | Trifluoroacetic acid (TFA), -25°C | 87 | 30 min | Effective for synthesizing strained macrocyclic gem-diols; temperature control is crucial. | [5][6] |
| Macrocyclic Ketal (2ketals-[1.1][7]PCP) | Trifluoroacetic acid (TFA), -25°C | 79 | - | Isolated yield. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: Synthesis of Ninhydrin Hydrate via Oxidation of 1,3-Indandione[3]
This two-step protocol provides a reliable method for the synthesis of the stable geminal diol, ninhydrin hydrate.
Step 1: Synthesis of 2-nitroso-1H-indane-1,3(2H)-dione
-
Dissolve 1,3-indandione in ethanol (B145695) in a reaction flask.
-
Add a 50-60% sulfuric acid solution to the flask.
-
Cool the mixture to 15-20°C using an ice bath.
-
Slowly add a 25-30% aqueous solution of sodium nitrite (B80452) dropwise while maintaining the temperature between 15-20°C.
-
Monitor the reaction endpoint using potassium iodide starch test paper.
-
The formation of a fine powdery precipitate indicates the product, 2-nitroso-1H-indane-1,3(2H)-dione.
Step 2: Synthesis of Ninhydrin Hydrate
-
In a separate reaction vessel, prepare a 10-15% nitric acid solution.
-
Add the reduced ninhydrin precursor from the previous step to the nitric acid solution.
-
Heat the mixture in a water bath at a controlled temperature to complete the oxidation reaction.
-
Recrystallize the crude product from water.
-
Dry the resulting solid using a desiccant (e.g., calcium chloride) under vacuum at 45-50°C to yield Ninhydrin hydrate.
Protocol 2: Microwave-Assisted Synthesis of Ninhydrin Hydrate[4]
This method offers a rapid alternative for the synthesis of ninhydrin hydrate.
-
In a 5 mL sealed-pressurized reaction vessel equipped with a magnetic stirrer, charge indan-1-one (1 equivalent), selenium dioxide (3.1 equivalents), and a solvent mixture of dioxane/water (3 mL/0.3 mL).
-
Irradiate the vessel in a microwave synthesizer at 180°C for 5 minutes with a maximum power of 400W.
-
Rapidly cool the vessel to room temperature using forced-air cooling.
-
Transfer the reaction mixture to a round-bottom flask, rinsing the vessel with acetone.
-
Add silica (B1680970) to the mixture to prepare for solid deposit purification.
-
Evaporate the volatile solvents in vacuo.
-
Purify the residue by flash chromatography (ethyl acetate/cyclohexane) to afford ninhydrin hydrate.
Protocol 3: Synthesis of a Stable Macrocyclic Geminal Diol via Ketal Hydrolysis[5][6]
This protocol is particularly useful for the synthesis of geminal diols stabilized by ring strain.
-
Subject the macrocyclic ketal precursor (e.g., 2ketals-[1.1][4]PCP) to an excess of trifluoroacetic acid (TFA) at -25°C.
-
Allow the reaction to proceed for 30 minutes.
-
Upon complete conversion of the starting material, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting mixture.
-
Recrystallize the crude product to yield the pure macrocyclic geminal diol.
Decision Pathway for Synthesis Protocol Selection
The selection of an appropriate synthetic protocol for a geminal diol is contingent on the stability of the target molecule and the available starting materials. The following diagram illustrates a logical workflow for choosing a suitable method.
References
- 1. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Ninhydrin hydrate synthesis - chemicalbook [chemicalbook.com]
- 5. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 1,1-Ethanediol: Theoretical Stability vs. Experimental Transience
For researchers, scientists, and drug development professionals, understanding the fundamental properties of small organic molecules is paramount. 1,1-Ethanediol, a geminal diol, presents a fascinating case study where theoretical calculations predict significant stability, yet experimental isolation remains elusive. This guide provides a statistical and methodological comparison of this compound with its stable isomer, 1,2-ethanediol (B42446) (ethylene glycol), and its corresponding aldehyde, acetaldehyde (B116499), supported by available experimental and computational data.
Executive Summary
This compound, the hydrate (B1144303) of acetaldehyde, exists in a dynamic equilibrium in aqueous solutions. While high-level quantum chemical calculations predict it to be energetically more stable than its widely used isomer, 1,2-ethanediol, its isolation is challenging due to a low energy barrier for dehydration back to acetaldehyde. This guide synthesizes spectroscopic and thermodynamic data to quantify the properties of this compound in its aqueous environment and contrasts them with the well-characterized and stable 1,2-ethanediol. Detailed protocols for the experimental analysis of the acetaldehyde-1,1-ethanediol equilibrium are also presented.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound, acetaldehyde, and 1,2-ethanediol, drawing from a combination of experimental measurements and computational predictions.
Table 1: Thermodynamic and Physical Properties
| Property | This compound (Acetaldehyde Hydrate) | Acetaldehyde | 1,2-Ethanediol (Ethylene Glycol) |
| Molar Mass ( g/mol ) | 62.07 | 44.05 | 62.07 |
| Boiling Point (°C) | (Predicted) 146.0 ± 8.0[1] | 20.2 | 197.3 |
| Density (g/cm³ at 20°C) | (Predicted) 1.090 ± 0.06[1] | 0.788 | 1.113 |
| pKa | (Predicted) 13.55 ± 0.41[2] | Not Applicable | 14.22 (at 25°C)[3] |
| Hydration Equilibrium Constant (K_hyd at ~25°C) | 1.17 - 1.43[4][5] | Not Applicable | Not Applicable |
| ΔH° of Hydration (kcal/mol) | -5.62 ± 0.14[6] | Not Applicable | Not Applicable |
| ΔS° of Hydration (cal/mol·deg) | -18.7 ± 0.5[6] | Not Applicable | Not Applicable |
| Relative Energy (kcal/mol) | 0 (Most stable C₂H₆O₂ isomer)[7] | Not Applicable | +11.4 to +11.7[7] |
Table 2: Spectroscopic Data
| Spectroscopic Feature | This compound (in D₂O) | Acetaldehyde (in D₂O) | 1,2-Ethanediol (in D₂O) |
| ¹H NMR: -CH(OH)₂ (ppm) | ~5.0 (doublet)[3] | Not Applicable | Not Applicable |
| ¹H NMR: -CH₃ (ppm) | ~0.7 (quadruplet)[3] | ~-4.3 (quadruplet)[3] | Not Applicable |
| ¹H NMR: -CH₂OH (ppm) | Not Applicable | Not Applicable | ~3.6 (singlet) |
| UV-Vis λ_max (nm) | No significant UV absorption | ~277 (n → π*) | No significant UV absorption |
| **Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹) ** | Not Applicable | ~14.5[6] | Not Applicable |
Experimental Protocols
Due to its transient nature, this compound is typically studied in situ in aqueous solutions of acetaldehyde. The following protocols describe key experiments for characterizing the hydration equilibrium.
Protocol 1: Determination of the Hydration Equilibrium Constant (K_hyd) using ¹H NMR Spectroscopy
Objective: To quantify the equilibrium concentrations of acetaldehyde and this compound in an aqueous solution.
Methodology:
-
Sample Preparation: Prepare a solution of acetaldehyde in deuterium (B1214612) oxide (D₂O) of a known concentration (e.g., 0.1 M).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the solution at a controlled temperature (e.g., 298 K).
-
Data Analysis:
-
Identify the quartet corresponding to the aldehydic proton of acetaldehyde and the doublet for the methine proton of this compound.[3]
-
Integrate the respective peaks to determine the relative populations of the two species.
-
Calculate the equilibrium constant, K_hyd = [this compound] / [Acetaldehyde].
-
Protocol 2: Spectrophotometric Analysis of Acetaldehyde Hydration
Objective: To determine the concentration of unhydrated acetaldehyde using UV-Vis spectrophotometry.
Methodology:
-
Standard Curve: Prepare a series of acetaldehyde standards in a non-aqueous solvent (e.g., hexane) and measure their absorbance at the λ_max of the n → π* transition (~277 nm) to determine the molar extinction coefficient (ε).
-
Aqueous Sample Analysis: Prepare an aqueous solution of acetaldehyde of known total concentration.
-
Absorbance Measurement: Measure the absorbance of the aqueous solution at the same λ_max.
-
Calculation:
-
Use the Beer-Lambert law (A = εbc) to calculate the equilibrium concentration of unhydrated acetaldehyde.
-
The concentration of this compound can be determined by subtracting the unhydrated acetaldehyde concentration from the total acetaldehyde concentration.
-
Calculate K_hyd.
-
Visualizing Key Processes and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental logic.
Caption: Equilibrium between acetaldehyde and this compound.
Caption: Workflow for the analysis of this compound.
Conclusion
The study of this compound highlights a crucial concept in chemistry: the distinction between thermodynamic stability and kinetic lability. While computational models reveal its energetic favorability over 1,2-ethanediol, its transient existence in aqueous solution makes direct experimental characterization challenging.[7] The equilibrium with acetaldehyde, however, provides a window into its properties. For professionals in drug development, this case underscores the importance of considering the aqueous environment and potential for hydration of aldehyde-containing compounds, which can significantly impact their reactivity, bioavailability, and interaction with biological targets. The methodologies presented here offer a robust framework for the quantitative analysis of such dynamic systems.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1,2-Ethanediol (CAS 107-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chembk.com [chembk.com]
- 4. 1-Phenyl-1,2-ethanediol(93-56-1) 1H NMR [m.chemicalbook.com]
- 5. 1,2-Ethanedithiol(540-63-6) IR Spectrum [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. ethane-1,2-diol | C2H6O2 | Reactory [reactory.app]
Safety Operating Guide
Safe Disposal of 1,1-Ethanediol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1,1-Ethanediol. As this compound is the unstable hydrate (B1144303) of acetaldehyde (B116499), existing in equilibrium in aqueous solutions, the disposal procedures outlined below pertain to aqueous solutions of acetaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety Considerations
Before handling this compound (acetaldehyde solution), ensure all appropriate personal protective equipment (PPE) is worn. This includes safety glasses, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3] Emergency eyewash stations and safety showers must be readily accessible.[1][4]
II. Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Small Spills: For minor spills, dilute the area with water and absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][5] Do not use combustible materials like sawdust.[5] The absorbed material should then be collected using non-sparking tools and placed in a designated, sealed container for chemical waste.[5]
-
Large Spills: For significant spills, evacuate the area and remove all sources of ignition.[1][5] If it can be done without risk, attempt to stop the leak. Use water spray to reduce vapors.[1] Prevent the spill from entering sewers or waterways by diking the area.[1]
III. Disposal Protocol
Waste containing this compound (acetaldehyde) must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[5][6]
Step 1: Containerization Place the this compound waste in a clearly labeled, sealed, and appropriate chemical waste container.[6] Ensure the container is compatible with acetaldehyde and will not degrade.
Step 2: Labeling The waste container must be clearly labeled as "Hazardous Waste: Acetaldehyde Solution" and include the concentration and any other components of the mixture.
Step 3: Storage Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as oxidizing agents, acids, and bases.[1][4] The storage area should be secure and have secondary containment.
Step 4: Professional Disposal Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this compound down the drain or with regular laboratory trash.[2][6][7]
IV. Quantitative Data Summary
The following table summarizes key quantitative data for the primary component, acetaldehyde, which dictates the hazardous properties of this compound solutions.
| Property | Value |
| Oral LD50 (Rat) | 661 mg/kg[5] |
| Inhalation LC50 (Rat) | 13,300 mg/L (4 h)[7] |
| Flash Point | -38°C (-36.4°F) |
| Boiling Point | 21°C (69.8°F) |
| Flammable Limits (in air) | Lower: 4% Upper: 60% |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1,1-Ethanediol
For Immediate Reference: Essential Safety and Handling Information for 1,1-Ethanediol
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Given that this compound is an unstable isomer of 1,2-Ethanediol (ethylene glycol) and readily decomposes to acetaldehyde, this document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans, drawing upon safety data for the more stable and structurally related ethylene (B1197577) glycol as a primary reference.
Hazard Identification and Risk Assessment
This compound is expected to cause skin and eye irritation.[1] Inhalation may lead to respiratory tract irritation.[1] Due to its instability, it is crucial to also consider the hazards associated with its decomposition product, acetaldehyde, which is a flammable and toxic substance. The stable isomer, 1,2-Ethanediol (ethylene glycol), is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[2][3]
Summary of Potential Hazards:
| Hazard | Description |
| Skin Contact | May cause irritation and redness.[1] |
| Eye Contact | Can result in irritation, redness, and profuse watering.[1] |
| Inhalation | May irritate the throat, causing a feeling of tightness in the chest, coughing, or wheezing.[1] |
| Ingestion | May cause soreness and redness of the mouth and throat.[1] Harmful if swallowed.[2][3] |
| Chronic Exposure | Prolonged or repeated exposure may cause organ damage, particularly to the kidneys.[3][4] |
| Decomposition | Decomposes to acetaldehyde, a flammable and toxic substance. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to ensure the safety of all laboratory personnel when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves.[5] | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles.[1][5] An eye wash station must be readily available.[1] | To protect against splashes that can cause serious eye irritation. |
| Skin and Body Protection | Long-sleeved laboratory coat.[2][5] | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area.[1][6] For large-scale operations or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter should be used.[1][2] A self-contained breathing apparatus should be available for emergencies.[1] | To prevent inhalation of vapors or aerosols, which can cause respiratory irritation. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for minimizing risks and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is well-ventilated.[1][6] Confirm that an emergency eyewash station and safety shower are accessible.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Handling:
-
Post-Handling:
Spill Management:
-
Immediate Action: Evacuate the area if the spill is large or in a confined space.
-
Containment: For small spills, absorb the substance with an inert material such as sand or earth.
-
Cleanup: Carefully scoop the absorbed material into a designated, labeled waste container.[9]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1] This should be done through a licensed waste disposal company in accordance with local, state, and federal regulations.[1]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, labeled waste container and disposed of as hazardous waste.
-
Packaging: Dispose of the original container as special waste in compliance with local and national regulations.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. actylislab.com [actylislab.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemos.de [chemos.de]
- 7. lobachemie.com [lobachemie.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. rbnainfo.com [rbnainfo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
